molecular formula C15H12N2 B171199 2-Phenylquinolin-8-amine CAS No. 116529-78-3

2-Phenylquinolin-8-amine

Cat. No.: B171199
CAS No.: 116529-78-3
M. Wt: 220.27 g/mol
InChI Key: LOXNFXNXRRMUFJ-UHFFFAOYSA-N
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Description

2-Phenylquinolin-8-amine (CAS Number: 116529-78-3) is a chemical compound with the molecular formula C15H12N2. It belongs to the quinoline class of heterocycles, a scaffold renowned for its diverse biological activities and significant presence in medicinal chemistry research . This specific 8-aminoquinoline derivative serves as a valuable building block and intermediate in the design and synthesis of novel compounds for various research applications. Recent scientific investigations highlight the promise of the quinolin-8-amine structure in several research domains. Derivatives of quinolin-8-amine have demonstrated notable antifungal activity against a panel of phytopathogenic fungi, suggesting their potential as a basis for developing new agrochemical agents . Furthermore, the 8-aminoquinoline scaffold is recognized for its metal-chelating properties. Research into 8-quinoline-N-substituted derivatives has shown they can chelate copper ions and exhibit radical-scavenging activity, making them compounds of interest in models of oxidative stress associated with neurodegenerative conditions . In biochemical research, conjugates based on the 2-phenylquinoline structure have been utilized to study interactions with serum albumin, providing insights into drug transport and protein binding mechanisms . This product is provided for research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-phenylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXNFXNXRRMUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601447
Record name 2-Phenylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116529-78-3
Record name 2-Phenylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of 2-Phenylquinolin-8-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide consolidates information from established synthetic methodologies for related quinoline derivatives and provides predicted characterization data based on analogous structures.

Introduction

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The introduction of both a phenyl group at the 2-position and an amino group at the 8-position of the quinoline scaffold is anticipated to impart unique physicochemical and biological properties, making this compound a molecule of interest for further investigation. This guide outlines a plausible and efficient synthetic strategy and the expected analytical characterization of the target compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through several classical quinoline synthetic routes. The Friedländer synthesis is a particularly attractive method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][2] In this proposed synthesis, 2,8-diaminobenzaldehyde would be the ideal starting material to react with acetophenone. However, due to the potential instability and commercial unavailability of 2,8-diaminobenzaldehyde, a more practical approach involves a multi-step synthesis starting from more readily available precursors.

An alternative and robust strategy is a modified Skraup synthesis or a Doebner-von Miller reaction, followed by amination. A plausible synthetic pathway is outlined below, starting from 2-nitroaniline.

Synthetic Workflow

The proposed synthesis involves a three-step process:

  • Step 1: Synthesis of 2-Phenyl-8-nitroquinoline via a modified Doebner-von Miller reaction.

  • Step 2: Reduction of the nitro group to an amino group.

  • Step 3: Purification of the final product, this compound.

SynthesisWorkflow Start 2-Nitroaniline + Cinnamaldehyde Step1 Doebner-von Miller Reaction (Acid Catalyst, Oxidant) Start->Step1 Intermediate 2-Phenyl-8-nitroquinoline Step1->Intermediate Step2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate->Step2 Product_Crude Crude this compound Step2->Product_Crude Step3 Purification (Column Chromatography, Recrystallization) Product_Crude->Step3 Final_Product Pure this compound Step3->Final_Product CharacterizationLogic cluster_nmr NMR Spectroscopy cluster_other_spec Other Spectroscopic Methods HNMR 1H NMR (Proton Environment, Coupling) Structure This compound Structure Elucidation HNMR->Structure CNMR 13C NMR (Carbon Skeleton) CNMR->Structure IR IR Spectroscopy (Functional Groups: -NH2, Aromatic C-H, C=N) IR->Structure MS Mass Spectrometry (Molecular Weight, Fragmentation) MS->Structure

References

Spectroscopic properties (NMR, IR, UV-Vis) of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic characteristics of 2-Phenylquinolin-8-amine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science, is presented in this technical guide. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this molecule, providing a foundational understanding for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR data are crucial for structural elucidation and confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons of the quinoline and phenyl rings, as well as the amine protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.25d8.41HH-4
8.10d8.81HH-5
7.95m-2HH-2', H-6'
7.60t7.61HH-6
7.50m-3HH-3', H-4', H-5'
7.35d8.81HH-3
7.10d7.61HH-7
5.50s-2H-NH₂
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmAssignment
156.0C-2
148.5C-8a
145.0C-8
139.0C-1'
136.5C-4
129.5C-4a
129.0C-2', C-6'
128.8C-4'
128.5C-3', C-5'
127.0C-6
121.5C-5
115.0C-3
110.0C-7

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (asymmetric and symmetric) of primary amine
3050MediumAromatic C-H stretch
1620StrongC=N stretch (quinoline ring)
1580StrongC=C stretch (aromatic rings)
1340StrongC-N stretch (aromatic amine)
750StrongAromatic C-H out-of-plane bend

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the aromatic system.

Table 4: UV-Vis Spectroscopic Data for this compound in Ethanol

λmax (nm)Molar Absorptivity (ε) L mol⁻¹ cm⁻¹Transition
25035,000π → π
32015,000π → π

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.5 mL of deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded on a double-beam spectrophotometer. A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) of spectroscopic grade. The solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure that the absorbance values fall within the linear range of the instrument (0.1 - 1.0 AU). The spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound purification Column Chromatography / Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis mass_spec Mass Spectrometry purification->mass_spec analysis Structure Confirmation & Purity Assessment nmr->analysis ir->analysis uv_vis->analysis mass_spec->analysis

Caption: Experimental workflow for synthesis and characterization.

logical_relationship cluster_properties Molecular Properties cluster_spectroscopy Spectroscopic Signature compound This compound structure Chemical Structure compound->structure functional_groups Functional Groups (-NH₂, Phenyl, Quinoline) structure->functional_groups uv_absorbance UV-Vis Transitions structure->uv_absorbance determine nmr_data NMR Shifts functional_groups->nmr_data determine ir_bands IR Vibrations functional_groups->ir_bands determine

Caption: Relationship between molecular structure and spectroscopic data.

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive crystal structure for 2-Phenylquinolin-8-amine has not been publicly deposited in crystallographic databases. This guide, therefore, provides a comprehensive framework based on established methodologies for analogous quinoline derivatives, offering a predictive and practical approach for researchers aiming to elucidate its structure.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Their scaffold is a key component in a wide range of biologically active molecules, exhibiting anticancer, antimalarial, anti-inflammatory, and kinase-inhibiting properties. The 2-phenylquinoline core, in particular, has been identified in compounds with potent anticancer and antiviral activities. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

This technical guide provides a detailed overview of the probable experimental protocols for the synthesis, crystallization, and crystal structure analysis of this compound. Furthermore, it explores potential biological pathways that this class of compounds may influence, based on existing research on similar molecular architectures.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through multi-step synthetic routes common for quinoline derivatives. A plausible and efficient method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. An alternative approach is the Buchwald-Hartwig amination.

Protocol: Modified Friedländer Synthesis and Subsequent Amination

  • Synthesis of 8-nitro-2-phenylquinoline:

    • To a solution of 2-amino-3-nitrobenzaldehyde (1.66 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), add potassium hydroxide (0.56 g, 10 mmol).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to yield pure 8-nitro-2-phenylquinoline.

  • Reduction of the nitro group to form this compound:

    • Suspend the synthesized 8-nitro-2-phenylquinoline (2.50 g, 10 mmol) in ethanol (50 mL).

    • Add tin(II) chloride dihydrate (11.28 g, 50 mmol) and heat the mixture to reflux for 3-4 hours.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

Crystallization

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. The slow evaporation technique is a common and effective method for growing crystals of small organic molecules.

Protocol: Single Crystal Growth by Slow Evaporation

  • Dissolve the purified this compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) at room temperature or with gentle warming.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

  • Cover the vial with a cap or parafilm that has been pierced with a few small holes to allow for the slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant, cool temperature.

  • Monitor the vial periodically for the formation of single crystals over several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, their three-dimensional structure can be determined using a single-crystal X-ray diffractometer.

Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Center the crystal on the diffractometer.

    • Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

  • Structure Solution and Refinement:

    • Process the collected diffraction data, which includes integration of reflection intensities and absorption corrections.

    • Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT.

    • Refine the structural model against the experimental data using full-matrix least-squares methods with software like SHELXL.

    • Locate and refine the positions of all non-hydrogen atoms anisotropically.

    • Place hydrogen atoms in calculated positions and refine them using a riding model.

Data Presentation

As no crystallographic data for this compound is available, the following table presents representative data for a related N-phenylquinoline-2-carboxamide derivative to illustrate the typical parameters reported in a crystal structure analysis.

Table 1: Example Crystal Data and Structure Refinement Parameters for a Quinoline Derivative.

ParameterN-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide
Chemical FormulaC₁₉H₁₆N₂O₂
Formula Weight316.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.4834 (2)
b (Å)16.9821 (6)
c (Å)17.5324 (6)
α (°)90
β (°)98.456 (2)
γ (°)90
Volume (ų)1616.32 (8)
Z4
Calculated Density (g/cm³)1.301
Radiation TypeCu Kα
Wavelength (Å)1.54184
Temperature (K)100
Reflections Collected10834
Unique Reflections2845
R_int0.032
Final R indices [I > 2σ(I)]R₁ = 0.041, wR₂ = 0.108
R indices (all data)R₁ = 0.048, wR₂ = 0.113
Goodness-of-fit on F²1.04

Note: This data is for an exemplary compound and should not be considered as the actual data for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a novel quinoline derivative to its structural elucidation.

experimental_workflow cluster_synthesis Chemistry cluster_crystallography Crystallography cluster_application Application synthesis Synthesis purification Purification (Column Chromatography) synthesis->purification crystallization Crystallization (Slow Evaporation) purification->crystallization xray X-ray Data Collection crystallization->xray solution Structure Solution (Direct Methods) xray->solution refinement Structure Refinement solution->refinement analysis Structural Analysis (Bond Lengths, Angles) refinement->analysis sar SAR Studies analysis->sar

Caption: Experimental workflow for synthesis and crystallographic analysis.

Hypothetical Signaling Pathway

Quinoline derivatives have been reported to interfere with key signaling pathways in cancer cells, such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[1][2] The diagram below illustrates a hypothetical mechanism by which a 2-phenylquinoline derivative might exert its anticancer effects.

signaling_pathway ligand 2-Phenylquinoline Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->receptor Inhibition pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis proliferation->apoptosis Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The detailed protocols are based on well-established methods for analogous compounds and are intended to be a valuable resource for researchers in the field. The elucidation of the three-dimensional structure of this and related compounds will undoubtedly contribute to a deeper understanding of their biological activities and pave the way for the development of new and more effective therapeutic agents. The provided visualizations of the experimental workflow and a potential signaling pathway offer a conceptual map for the investigation of this promising class of molecules.

References

Quantum Chemical Blueprint of 2-Phenylquinolin-8-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinoline scaffold is a privileged motif in medicinal chemistry, forming the structural core of compounds with notable therapeutic potential.[1] Understanding the intricate relationship between the structure of these molecules and their biological activity is crucial for rational drug design. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the electronic structure, reactivity, and spectroscopic properties of 2-Phenylquinolin-8-amine. The methodologies and data presented herein are intended to empower researchers in the fields of computational chemistry and drug development to leverage theoretical calculations for the informed design of novel therapeutic agents.

Introduction: The Role of Computational Chemistry in 2-Phenylquinoline Research

The quinoline ring system is a fundamental heterocyclic structure found in numerous natural products and synthetic pharmaceuticals. The addition of a phenyl group at the 2-position and an amine group at the 8-position creates this compound, a structure with potential for diverse biological activities, including antitumor and antiviral applications.[2][3] Quantum chemical calculations offer a powerful, predictive framework to investigate the structure-property relationships of such molecules.[1] By employing DFT, researchers can gain deep insights into the geometric, electronic, and reactive nature of these compounds, guiding further experimental work.[1]

Methodologies: A Workflow for Quantum Chemical Analysis

A standard workflow for the quantum chemical analysis of this compound involves several key steps, from structural input to the calculation of various molecular properties.[1]

Experimental Protocols

Structure Preparation: The process commences with the generation of a 3D structure of this compound. This can be achieved using molecular building software or from existing crystallographic data.

Geometry Optimization: The initial structure is then optimized to determine its lowest energy conformation. This is a critical step as all subsequent property calculations are dependent on an accurate molecular geometry.[1]

  • Method: Density Functional Theory (DFT) is the recommended method.[1]

  • Functional: A hybrid functional such as B3LYP is commonly employed.

  • Basis Set: A basis set of at least 6-311++G(d,p) is recommended for accurate results.[4]

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[4] These calculations also provide theoretical vibrational frequencies that can be correlated with experimental FT-IR and Raman spectra.[5]

Property Calculations: With the optimized geometry, a range of electronic and spectroscopic properties can be calculated. These include:

  • Frontier Molecular Orbitals (HOMO-LUMO): These orbitals are key to understanding the molecule's reactivity and electronic transitions.[1]

  • Molecular Electrostatic Potential (MEP): This provides insight into the charge distribution and potential sites for electrophilic and nucleophilic attack.

  • Spectroscopic Properties: Theoretical UV-Vis and NMR spectra can be simulated to aid in the interpretation of experimental data.[6]

Below is a diagram illustrating the typical workflow for quantum chemical calculations.

Quantum_Chemical_Workflow Start Start: 3D Structure of This compound Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes Prop Property Calculations (HOMO-LUMO, MEP, etc.) Check->Prop No End End: Analysis of Calculated Properties Prop->End

Caption: A standard workflow for quantum chemical analysis.

Data Presentation: Key Calculated Parameters

The results of quantum chemical calculations provide a wealth of data that can be interpreted to predict the behavior of this compound.

Geometric Parameters

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's 3D structure.

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C2-C1'~1.48
C8-N2~1.38
N1-C2~1.37
N1-C9~1.39
Bond Angles (°) C3-C2-N1~122.0
C9-N1-C2~118.0
C7-C8-N2~120.0
Dihedral Angles (°) C3-C2-C1'-C2'~30.0

Note: These are representative values based on calculations of similar structures and may vary slightly for the specific molecule.

Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential interactions with biological targets.

PropertyDescriptionCalculated Value (eV)
HOMO Energy Highest Occupied Molecular Orbital; ability to donate an electron.[1]~ -5.5
LUMO Energy Lowest Unoccupied Molecular Orbital; ability to accept an electron.~ -1.8
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.~ 3.7
Ionization Potential (I) Energy required to remove an electron (-EHOMO).[7]~ 5.5
Electron Affinity (A) Energy released when an electron is added (-ELUMO).[7]~ 1.8
Electronegativity (χ) The power to attract electrons.[7]~ 3.65
Hardness (η) Resistance to change in electron distribution.[7]~ 1.85
Softness (S) The reciprocal of hardness.~ 0.54
Electrophilicity Index (ω) A measure of the electrophilic power of a molecule.[7]~ 3.59

Note: These are representative values based on calculations of similar structures and may vary slightly for the specific molecule.

Spectroscopic Data

Theoretical calculations can predict spectroscopic data that can be compared with experimental results for structural validation.

SpectroscopyKey Calculated ParametersPredicted Values
FT-IR N-H stretching (amine)~3400-3500 cm-1
C=N stretching (quinoline)~1600-1650 cm-1
Aromatic C-H stretching~3000-3100 cm-1
UV-Vis λmax (in ethanol)~250 nm, ~320 nm
¹H NMR Chemical shifts (δ) of aromatic protons~7.0-8.5 ppm
Chemical shift (δ) of amine protons~5.0-6.0 ppm
¹³C NMR Chemical shifts (δ) of aromatic carbons~110-150 ppm

Note: These are representative values based on calculations of similar structures and are sensitive to the solvent environment.[8]

Interpretation and Application in Drug Development

The data obtained from quantum chemical calculations can be used to guide the drug development process in several ways.

Drug_Development_Application Calc Quantum Chemical Calculations Props Calculated Properties (HOMO-LUMO, MEP, etc.) Calc->Props SAR Structure-Activity Relationship (SAR) Studies Props->SAR Design Rational Drug Design SAR->Design Synth Synthesis and Biological Evaluation Design->Synth

Caption: Connecting theoretical calculations to practical applications.

  • Reactivity Prediction: The HOMO and LUMO energies and the resulting energy gap provide insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

  • Binding Interactions: The Molecular Electrostatic Potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting potential sites for non-covalent interactions with a biological target.

  • Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of this compound derivatives, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific molecular descriptors with biological activity.

  • Spectroscopic Characterization: Calculated vibrational and electronic spectra can aid in the confirmation of the structure of newly synthesized compounds.[5]

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and predictive framework for investigating the structure-property relationships of this compound.[1] By leveraging these computational tools, researchers can gain a deeper understanding of the geometric, electronic, and reactive nature of this important scaffold, thereby accelerating the design and discovery of novel therapeutic agents. The integration of theoretical calculations with experimental studies is paramount for the continued development of 2-phenylquinoline-based drugs.

References

Biological Activity Screening of 2-Phenylquinolin-8-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-phenylquinolin-8-amine derivatives. This class of compounds holds significant promise in medicinal chemistry due to the versatile pharmacological activities associated with the quinoline scaffold. This document details the synthesis, experimental protocols for anticancer, antimicrobial, and anti-inflammatory screening, and explores the potential mechanisms of action, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 2-phenylquinoline scaffold, in particular, has been a subject of interest due to its structural resemblance to known biologically active molecules. The addition of an amine group at the 8-position can further enhance the pharmacological profile by providing an additional site for hydrogen bonding and potential coordination with biological targets. This guide focuses on the systematic evaluation of this compound derivatives to identify and characterize their therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common and effective method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Subsequent modifications, such as nitration followed by reduction, can be employed to introduce the 8-amino group.

A generalized synthetic route is depicted below:

G cluster_synthesis Synthetic Pathway 2-aminobenzaldehyde 2-aminobenzaldehyde Friedlander_Annulation Friedländer Annulation 2-aminobenzaldehyde->Friedlander_Annulation acetophenone acetophenone acetophenone->Friedlander_Annulation 2-phenylquinoline 2-phenylquinoline Friedlander_Annulation->2-phenylquinoline Nitration Nitration (HNO3/H2SO4) 2-phenylquinoline->Nitration 2-phenyl-8-nitroquinoline 2-phenyl-8-nitroquinoline Nitration->2-phenyl-8-nitroquinoline Reduction Reduction (e.g., SnCl2/HCl) 2-phenyl-8-nitroquinoline->Reduction This compound This compound Reduction->this compound

Figure 1: Generalized synthetic pathway for this compound.

Biological Activity Screening

The biological evaluation of this compound derivatives encompasses a range of assays to determine their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines is a primary focus of screening. While specific data for a comprehensive series of this compound derivatives is limited in publicly available literature, the following table summarizes the anticancer activity of structurally related 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives to provide an indication of potential efficacy.[2]

Table 1: Anticancer Activity of Structurally Related Phenylquinoline Derivatives [2]

Compound IDR GroupCell LineIC50 (µM)
12a 5-phenylMDA-MB-2311.45
12b 6-phenylMDA-MB-2311.44
12f 7-phenylMDA-MB-2311.10
12i 7-phenyl, 3-(4-methylpiperazin-1-yl)propyl)aminobenzylMDA-MB-2310.52
12k 8-phenylK56214
12n 8-phenylK5627
13a -HEK293 (Normal)> 30

Note: The data presented is for 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and quinoline derivatives, which share the phenylquinoline core and demonstrate the potential for substitution to influence anticancer activity.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

G cluster_workflow MTT Assay Workflow Cell_Seeding Seed cancer cells in 96-well plates Incubation_1 Incubate for 24h (cell adherence) Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with various concentrations of test compounds Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h (formazan formation) MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation_3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these screens.

Table 2: Antimicrobial Activity of Representative 2-Phenylquinoline Derivatives [1]

CompoundTest OrganismMIC (µg/mL)
Derivative AEscherichia coli62.5
Staphylococcus aureus31.25
Pseudomonas aeruginosa125
Derivative BEscherichia coli31.25
Staphylococcus aureus15.6
Pseudomonas aeruginosa62.5

Note: This data represents the activity of general 2-phenylquinoline derivatives and serves as a reference for the expected activity of 8-amino substituted analogues.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

G cluster_workflow Broth Microdilution Workflow Compound_Dilution Prepare serial dilutions of test compounds in 96-well plates Inoculation Inoculate each well with the microbial suspension Compound_Dilution->Inoculation Inoculum_Preparation Prepare standardized microbial suspension (e.g., 0.5 McFarland) Inoculum_Preparation->Inoculation Incubation Incubate plates at appropriate temperature and time Inoculation->Incubation MIC_Determination Visually inspect for turbidity or use a plate reader Incubation->MIC_Determination Result MIC is the lowest concentration with no visible growth MIC_Determination->Result

Figure 3: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives can be assessed by their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

A plausible mechanism for the anti-inflammatory activity of quinoline derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in the inflammatory response. While direct evidence for this compound derivatives is pending, a related compound, 8-(tosylamino)quinoline, has been shown to suppress NF-κB signaling.

G cluster_pathway Proposed NF-κB Inhibition Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB_Phosphorylation IκB Phosphorylation IKK_Complex->IkB_Phosphorylation IkB_Degradation IκB Degradation IkB_Phosphorylation->IkB_Degradation NFkB_Dimer NF-κB Dimer (p50/p65) IkB_Degradation->NFkB_Dimer Nuclear_Translocation Nuclear Translocation NFkB_Dimer->Nuclear_Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nuclear_Translocation->Gene_Transcription Compound This compound Derivative Compound->Inhibition Inhibition->IKK_Complex

Figure 4: Proposed inhibition of the NF-κB signaling pathway.

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol Details:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a framework for the systematic screening of these derivatives, including synthetic strategies and detailed experimental protocols. The structure-activity relationship data, although preliminary and based on related compounds, suggests that modifications to the this compound core can significantly impact biological activity. Further investigation into the specific mechanisms of action, particularly the modulation of signaling pathways like NF-κB, will be crucial for the optimization of lead compounds and their progression through the drug discovery pipeline.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of the 8-Aminoquinoline Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinoline (8-AQ) scaffold is a cornerstone in medicinal chemistry and coordination chemistry. As the foundational structure for the only licensed drug class effective against the dormant liver stages of relapsing malaria, its derivatives, like primaquine and tafenoquine, are of significant clinical importance.[1][2] Beyond its therapeutic applications, the unique bidentate chelating nature of the 8-AQ group makes it a powerful directing group and ligand in organic synthesis and analytical chemistry.[2][3] This guide provides a detailed overview of the core physicochemical properties, reactivity, and biological mechanisms associated with the 8-aminoquinoline group.

Physicochemical Properties

The biological activity and pharmaceutical potential of 8-aminoquinoline and its derivatives are deeply rooted in their fundamental physicochemical characteristics. These properties govern solubility, membrane permeability, and interaction with biological targets.

8-Aminoquinoline typically presents as a pale yellow to green-brown crystalline solid.[4][5] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[4] This solubility profile is critical for its formulation and delivery in pharmaceutical applications. The calculated LogP (XLogP3) value of 1.8 indicates moderate lipophilicity, a key factor in its ability to cross biological membranes.[5]

Table 1: Physicochemical Properties of 8-Aminoquinoline

PropertyValueReferences
Appearance Green to beige-brown crystalline powder[4][5]
Molecular Formula C₉H₈N₂[4][6]
Molar Mass 144.17 g/mol [4][6]
Melting Point 60-65 °C[4][7]
Boiling Point 174 °C / 26 mmHg[4][7]
pKa 3.99 (for the quinoline nitrogen)[4]
Water Solubility Slightly soluble[4]
LogP (XLogP3) 1.8[5][6]

Chemical Reactivity and Key Reactions

The reactivity of the 8-aminoquinoline core is characterized by three main features: its ability to chelate metals, the electrophilic nature of its carbocyclic ring, and the nucleophilicity of its exocyclic amino group.

Metal Chelation

A defining characteristic of the 8-aminoquinoline group is its function as a bidentate chelating agent. It coordinates with a variety of transition metal ions, including Cu(II), Zn(II), Fe(II), Fe(III), and Ni(II), through the lone pair of electrons on the quinoline ring's nitrogen and the exocyclic amino group.[7][8][9] This chelation is fundamental to many of its biological activities and its use in analytical chemistry for the detection of metals.[8][10] Studies have shown that metal complexes of 8-AQ derivatives can possess enhanced antimicrobial and antimalarial activities compared to the parent ligand.[8]

Caption: Bidentate chelation of a metal ion (M²⁺) by 8-aminoquinoline.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the carbocyclic (benzene) ring of the quinoline system is more reactive than the heterocyclic (pyridine) ring.[11][12] The reaction is strongly directed to the C5 and C8 positions due to the superior stability of the resulting cationic intermediates.[12] Since the C8 position is already substituted with a powerful activating amino group, electrophilic attack occurs preferentially at the C5 position. This regioselectivity has been exploited in the synthesis of C5-functionalized derivatives, such as through bromination or difluoroalkylation.[13][14]

Oxidation

The 8-aminoquinoline scaffold is susceptible to oxidation, a process central to both its therapeutic action and its primary toxicity.[15] The antimalarial activity of drugs like primaquine is believed to stem from their metabolic conversion by host enzymes (like cytochrome P450) into reactive, redox-cycling metabolites.[1][16] These metabolites generate reactive oxygen species (ROS), which induce lethal oxidative stress in the parasite.[1][17] The oxidation pathways are pH-dependent, proceeding through different intermediates under varying acidic conditions.[15]

cluster_oxidation Proposed Oxidation Pathway (pH > 5) A 8-Aminoquinoline (1) B Oxidized Intermediate (1ox1) A->B -1e⁻ C Further Oxidized Product (1ox2) B->C -1e⁻, -1H⁺ D Isomerized Intermediate (3ox1) B->D Isomerization E Dimer (4ox1) D->E Dimerization F Further Oxidized Dimer (4ox2) E->F -2e⁻, -2H⁺

Caption: Simplified proposed oxidation pathways for 8-aminoquinoline at pH > 5.[15]

Reactions at the Amino Group

The exocyclic amino group is a key site for chemical modification. It can be readily acylated to form amides, a transformation often used to install the 8-AQ moiety as a powerful bidentate directing group for metal-catalyzed C-H functionalization reactions.[2][18] This strategy has enabled the selective synthesis of complex organic molecules.

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and analysis of 8-aminoquinoline and its derivatives.

Synthesis of 8-Aminoquinoline via Catalytic Hydrogenation

This protocol describes the reduction of 8-nitroquinoline to 8-aminoquinoline using a platinum catalyst.

Materials:

  • 8-Nitroquinoline

  • Adams platinic oxide catalyst (PtO₂)

  • Ethyl acetate

  • Absolute ethanol

  • Ether

  • Hydrogen gas source

  • Agitation apparatus (e.g., Parr shaker)

Procedure:

  • In a suitable pressure vessel, combine 34.8 g of 8-nitroquinoline, 0.25 g of Adams platinic oxide catalyst, 150 ml of ethyl acetate, 25 ml of absolute ethanol, and 25 ml of ether.[19]

  • Seal the vessel and agitate the mixture in the presence of hydrogen gas until approximately 3 molar equivalents of hydrogen are absorbed (typically 1.5 hours).[19]

  • Upon reaction completion, vent the hydrogen and filter the solution to remove the catalyst. The solution can be treated with activated carbon to remove colored impurities.[19]

  • The solvent is removed under reduced pressure, and the crude 8-aminoquinoline is purified by distillation to yield the final product (b.p. 140.5-141.5°C at 7 mmHg, m.p. 62.5-63.5°C).[19]

cluster_synthesis Synthesis Workflow A 8-Nitroquinoline + PtO₂, Solvents B Agitate under H₂ atmosphere (Pressure vessel) A->B C Reaction mixture (Hydrogen uptake) B->C D Filter to remove catalyst C->D E Purify by distillation D->E F Pure 8-Aminoquinoline E->F

Caption: Workflow for the synthesis of 8-aminoquinoline by catalytic hydrogenation.[19]

Characterization of Metal Chelation by UV-Vis Spectroscopy

UV-Vis titration is a common method to study the formation and stoichiometry of metal-ligand complexes.

Materials:

  • 8-Aminoquinoline derivative (ligand)

  • Metal salt solution (e.g., CuCl₂) of known concentration

  • Appropriate solvent (e.g., absolute ethanol, or a mixture like methanol/Tris buffer)[20][21]

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the 8-aminoquinoline ligand (e.g., 20 μM in ethanol).[20]

  • Prepare a stock solution of the metal salt (e.g., 400 μM CuCl₂ in ethanol).[20]

  • Record the UV-Vis spectrum of the ligand solution alone in a quartz cuvette over a relevant wavelength range (e.g., 270-500 nm).[20]

  • Add successive, small aliquots of the concentrated metal salt solution to the cuvette.[21]

  • After each addition, mix thoroughly and record the new UV-Vis spectrum.

  • Observe the spectral shifts. The formation of a complex is indicated by changes in the absorption spectrum, often including an isosbestic point (a wavelength where the absorbance does not change), which signifies an equilibrium between the free ligand and the complex.[20]

  • The data can be used to determine the binding stoichiometry (e.g., 2:1 ligand-to-metal ratio) and to calculate the association constant of the complex.[20][21]

Biological Significance and Mechanisms

The 8-aminoquinoline scaffold is intrinsically linked to the treatment of malaria, but its mechanism is a double-edged sword, also responsible for its significant toxicity in a subset of the population.

Antimalarial Mechanism of Action

The leading hypothesis for the antimalarial action of 8-aminoquinolines is a two-step process that requires host metabolism. The parent drug acts as a prodrug and is oxidized, primarily by the liver enzyme CYP2D6, into reactive metabolites.[1][16] These metabolites then engage in redox cycling, producing large amounts of ROS. This flood of ROS induces severe oxidative stress within the parasite, damaging essential macromolecules and disrupting mitochondrial function, ultimately leading to parasite death.[1][16][17]

cluster_moa Antimalarial Mechanism of Action cluster_host Host Liver Cell cluster_parasite Malaria Parasite A 8-Aminoquinoline (Prodrug) B CYP2D6 Metabolism A->B C Reactive Metabolites B->C D Redox Cycling C->D E Reactive Oxygen Species (ROS) Generation D->E F Oxidative Stress E->F G Parasite Death F->G

Caption: Hypothesized mechanism of antimalarial action for 8-aminoquinolines.[1][16]

Mechanism of Hemolytic Toxicity

The same oxidative mechanism that kills parasites can be toxic to the host, particularly in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. G6PD is a critical enzyme in the pentose phosphate pathway, which supplies red blood cells with NADPH.[22] NADPH is essential for maintaining a reduced state and protecting the cells from oxidative damage.[22] In G6PD-deficient individuals, red blood cells cannot regenerate NADPH efficiently.[23] When exposed to the highly oxidizing metabolites of 8-aminoquinolines, these cells are unable to cope with the massive oxidative stress, leading to their rapid destruction (hemolysis) and causing acute hemolytic anemia.[24][25][26]

cluster_toxicity Mechanism of Hemolytic Toxicity in G6PD Deficiency cluster_rbc G6PD-Deficient Red Blood Cell A 8-Aminoquinoline Metabolites E Massive Oxidative Stress A->E B Low G6PD Activity C Insufficient NADPH Production B->C D Inability to Counteract Oxidative Stress C->D D->E Vulnerability F Hemolysis (Red Blood Cell Lysis) E->F

Caption: Pathway of 8-aminoquinoline-induced hemolysis in G6PD deficiency.[22][23]

References

The Genesis of a Scaffold: A Technical History of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a fused heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry, first isolated from coal tar in 1834.[1] Its derivatives have given rise to a multitude of therapeutic agents, from the pioneering antimalarial 8-aminoquinolines like pamaquine and primaquine to modern antibiotics and anticancer drugs.[1][2][3][4] The compound 2-Phenylquinolin-8-amine represents a confluence of two key pharmacophores: the 2-arylquinoline moiety and the biologically significant 8-aminoquinoline core. While a singular, definitive "discovery" paper for this specific molecule is not prominent in the historical literature, its conceptualization and synthesis are deeply rooted in the foundational quinoline chemistries of the late 19th century. This guide provides an in-depth technical exploration of the historical synthesis methodologies that enabled the creation of this compound, offering detailed protocols, and visualizing the logical workflows for its construction.

Historical Synthesis of the Quinoline Core

The late 1800s saw the development of several seminal methods for quinoline synthesis, which remain relevant today. These reactions provided the chemical language to construct the quinoline scaffold from basic aromatic amines.

The Skraup Synthesis (1880)

The Skraup synthesis, reported by Czech chemist Zdenko Hans Skraup in 1880, is a vigorous reaction that produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[5][6] This method is fundamental to the production of the parent quinoline ring and its substituted analogs.

Core Reaction: Aniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> Quinoline

The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.[1]

The Friedländer Synthesis (1882)

Two years later, German chemist Paul Friedländer developed a more versatile and milder method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8][9] This reaction is particularly useful for synthesizing substituted quinolines with a high degree of regiocontrol.

Core Reaction: 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl --(Acid or Base Catalyst)--> Substituted Quinoline

The mechanism involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring system.[8]

A Plausible Historical Synthesis of this compound

The synthesis of this compound would have likely been achieved through a multi-step process, leveraging the established chemistries of the time. A logical and historically relevant approach would be a modified Friedländer synthesis to construct the 2-phenylquinoline core, followed by functional group manipulations to introduce the 8-amino group.

A plausible synthetic pathway is outlined below:

cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Nitration cluster_2 Step 3: Isomer Separation cluster_3 Step 4: Reduction 2-Aminoacetophenone 2-Aminoacetophenone 2-Phenylquinoline 2-Phenylquinoline 2-Aminoacetophenone->2-Phenylquinoline Base Catalyst (e.g., NaOH) Ethanol, Reflux Benzaldehyde Benzaldehyde Benzaldehyde->2-Phenylquinoline 2-Phenylquinoline_step2 2-Phenylquinoline Nitro-2-phenylquinolines Mixture of 5- and 8-nitro- 2-phenylquinoline 2-Phenylquinoline_step2->Nitro-2-phenylquinolines HNO₃ / H₂SO₄ Nitro-2-phenylquinolines_sep Mixture of 5- and 8-nitro- 2-phenylquinoline 8-Nitro-2-phenylquinoline 8-Nitro-2-phenylquinoline Nitro-2-phenylquinolines_sep->8-Nitro-2-phenylquinoline Distillation or Sublimation 8-Nitro-2-phenylquinoline_red 8-Nitro-2-phenylquinoline This compound This compound 8-Nitro-2-phenylquinoline_red->this compound Reducing Agent (e.g., Sn/HCl)

Caption: Plausible multi-step synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the plausible synthesis of this compound, based on classical methodologies.

Step 1: Synthesis of 2-Phenylquinoline via Friedländer Synthesis

Methodology: This protocol is a general representation of the Friedländer condensation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoacetophenone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

  • Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (e.g., 0.2 equivalents).

  • Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into cold water. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-phenylquinoline.

Step 2-4: Nitration, Separation, and Reduction

Methodology: This three-step sequence is based on the original methods for preparing 8-aminoquinoline itself.[10]

  • Nitration:

    • Reaction Setup: In a flask cooled in an ice bath, slowly add 2-phenylquinoline (1.0 equivalent) to a mixture of concentrated nitric acid and concentrated sulfuric acid.

    • Reaction Conditions: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

    • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro derivatives. Filter and wash the solid with water.

  • Isomer Separation:

    • The resulting mixture of 5-nitro-2-phenylquinoline and 8-nitro-2-phenylquinoline is separated. Historically, this was achieved by fractional distillation or sublimation under reduced pressure.

  • Reduction:

    • Reaction Setup: Suspend the isolated 8-nitro-2-phenylquinoline (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

    • Reagent Addition: Add a reducing agent, such as tin (Sn) powder or iron (Fe) filings, portion-wise to the stirred suspension.

    • Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours.

    • Workup and Isolation: Cool the reaction, make it basic with a concentrated sodium hydroxide solution, and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

Data Presentation

While specific quantitative data for the first synthesis of this compound is not available, the table below summarizes the key aspects of the foundational synthetic methods.

Reaction Reactants Catalyst/Reagent Typical Conditions Product
Skraup Synthesis Aromatic Amine, GlycerolH₂SO₄, Oxidizing Agent (e.g., Nitrobenzene)Vigorous, high temperatureQuinoline
Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone, α-Methylene CarbonylAcid or BaseReflux in solvent (e.g., ethanol)Substituted Quinoline

Physicochemical Properties of this compound:

Property Value
Molecular Formula C₁₅H₁₂N₂
Molar Mass 220.27 g/mol
Appearance Pale yellow solid (typical for 8-aminoquinolines)

Logical Relationships in Quinoline Synthesis

The choice of synthetic route for a specific quinoline derivative depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates the logical relationship between the key historical syntheses.

cluster_friedlander Friedländer Synthesis cluster_skraup Skraup Synthesis F_start 2-Aminoaryl Aldehyde/Ketone F_product Substituted Quinoline F_start->F_product F_reagent α-Methylene Carbonyl F_reagent->F_product S_start Aromatic Amine S_product Quinoline S_start->S_product S_reagent Glycerol S_reagent->S_product

Caption: Comparison of Friedländer and Skraup synthesis starting materials.

Conclusion

The history of this compound is intrinsically linked to the development of fundamental organic reactions that unlocked the chemistry of the quinoline scaffold. While the exact moment of its first synthesis is not clearly documented, the pathway to its creation was paved by the pioneering work of chemists like Skraup and Friedländer. By understanding these historical methodologies, modern researchers can appreciate the intellectual lineage of this important chemical class and continue to build upon this foundation to develop novel therapeutic agents. The synthetic logic established over a century ago remains a powerful tool in the arsenal of the contemporary drug development professional.

References

CAS number and molecular properties of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Phenylquinolin-8-amine, alongside a detailed exploration of synthetic methodologies and potential biological activities related to its core structure. This document is intended to serve as a foundational resource for researchers engaged in the study and development of quinoline-based compounds.

Core Molecular Properties

This compound, identified by the CAS Number 116529-78-3 , is a heterocyclic aromatic amine. Its fundamental molecular and physical properties are summarized in the table below, providing a baseline for experimental design and computational modeling.

PropertyValueSource
CAS Number 116529-78-3BLD Pharm[1]
Molecular Formula C₁₅H₁₂N₂BLD Pharm[1]
Molecular Weight 220.27 g/mol BLD Pharm[1]
Physical Form Solid-
Storage Conditions Room temperature, sealed in a dry, dark placeBLD Pharm[1]

Synthesis and Experimental Protocols

Doebner-von Miller Reaction: A General Approach

The Doebner-von Miller reaction is a classic method for synthesizing quinolines. It typically involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid and an oxidizing agent.

Conceptual Workflow for Doebner-von Miller Synthesis:

G cluster_reactants Reactants cluster_conditions Reaction Conditions aniline Aniline Derivative reaction Doebner-von Miller Reaction aniline->reaction ab_unsat α,β-Unsaturated Aldehyde/Ketone ab_unsat->reaction acid Strong Acid (e.g., HCl, H₂SO₄) acid->reaction oxidant Oxidizing Agent (e.g., As₂O₅, FeCl₃) oxidant->reaction product Substituted Quinoline reaction->product

Figure 1: Conceptual workflow of the Doebner-von Miller reaction for quinoline synthesis.

Friedländer Synthesis: A Versatile Alternative

The Friedländer synthesis offers another robust route to quinoline derivatives, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

General Experimental Protocol (Adapted for 2-Phenylquinoline Synthesis):

  • Reactant Preparation: A mixture of a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and a ketone with an α-methylene group (e.g., acetophenone to introduce the phenyl group at the 2-position) is prepared in a suitable solvent, such as ethanol.

  • Catalysis: A base catalyst, commonly potassium hydroxide or sodium hydroxide, is added to the reactant mixture.

  • Reaction: The mixture is heated under reflux for several hours to drive the condensation and cyclization.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration and can be further purified by recrystallization from an appropriate solvent.

Logical Flow of Friedländer Synthesis:

G start Start reactants Mix 2-Aminoaryl Ketone and α-Methylene Ketone start->reactants add_catalyst Add Base Catalyst reactants->add_catalyst reflux Heat under Reflux add_catalyst->reflux cool_precipitate Cool and Precipitate in Water reflux->cool_precipitate filter Filter Crude Product cool_precipitate->filter purify Recrystallize for Pure Quinoline Derivative filter->purify end End purify->end

Figure 2: Step-by-step workflow of the Friedländer synthesis for quinoline derivatives.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly accessible literature, the broader class of 8-aminoquinolines has been the subject of extensive research, particularly in the context of antiparasitic and anticancer activities. The 8-aminoquinoline scaffold is a key component of several approved drugs.

The biological activity of quinoline derivatives is often attributed to their ability to chelate metal ions, intercalate into DNA, and inhibit key enzymes.[2][3] For instance, some 8-hydroxyquinoline derivatives have been investigated as inhibitors of 2-oxoglutarate oxygenases.[3]

Hypothesized Mechanism of Action for Quinoline Derivatives:

The mechanism of action for many biologically active quinoline compounds involves their interaction with fundamental cellular processes. A generalized potential pathway is illustrated below.

G cluster_cellular_targets Potential Cellular Targets cluster_cellular_effects Resulting Cellular Effects compound Quinoline Derivative (e.g., this compound) dna DNA Intercalation compound->dna enzymes Enzyme Inhibition (e.g., Topoisomerases, Kinases) compound->enzymes metal_ions Metal Ion Chelation compound->metal_ions apoptosis Apoptosis Induction dna->apoptosis cell_cycle Cell Cycle Arrest enzymes->cell_cycle ros ROS Generation metal_ions->ros cell_cycle->apoptosis ros->apoptosis

Figure 3: A generalized signaling pathway illustrating potential mechanisms of action for quinoline-based compounds.

It is critical to note that the specific biological effects and the signaling pathways modulated by this compound would require dedicated experimental investigation. The introduction of the phenyl group at the 2-position can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities compared to the parent 8-aminoquinoline scaffold.

Conclusion

This compound represents an intriguing molecule for further investigation within the fields of medicinal chemistry and materials science. This guide provides the foundational chemical and physical data for this compound and outlines established synthetic strategies for its potential preparation. While direct biological data is scarce, the known activities of the 8-aminoquinoline core structure suggest that this compound and its derivatives could be promising candidates for the development of new therapeutic agents. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and potential applications.

References

A Technical Guide to the Theoretical Analysis of the Electronic Structure of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with the 2-phenylquinolin-8-amine core representing a promising template for novel therapeutic agents. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic properties of this compound. It details the standard computational protocols, explains the significance of key quantum chemical parameters, and illustrates how these theoretical insights guide rational drug design. While specific experimental data for the title compound is limited in current literature, this paper establishes a robust framework for its analysis by leveraging data from closely related quinoline derivatives.

Introduction

The quinoline ring system is a foundational heterocyclic motif present in numerous pharmaceuticals and natural products.[1] The incorporation of a phenyl group at the 2-position and an amine group at the 8-position creates this compound, a structure with significant potential for diverse biological activities. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful, non-invasive means to elucidate the structure-property relationships of such molecules.

By calculating properties like molecular geometry, electronic orbital energies, and charge distributions, researchers can predict a molecule's stability, reactivity, and potential interaction sites, all of which are critical for its pharmacological activity.[2] This guide outlines the standard computational workflow for such an analysis, focusing on Density Functional Theory (DFT), and explains the interpretation of the resulting data in the context of drug discovery.

Computational Methodologies and Protocols

A reliable quantum chemical study is predicated on a well-defined computational protocol. Density Functional Theory (DFT) is the most prevalent approach for systems like this compound, offering a favorable balance between accuracy and computational cost.[2]

Experimental Protocols:

The typical computational workflow involves several key steps, as detailed below. This process begins with the initial 3D representation of the molecule and culminates in the analysis of its calculated electronic properties.

G cluster_prep 1. Structure Preparation cluster_calc 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis & Interpretation A Generate 3D Structure (e.g., from SMILES or builder) B Geometry Optimization (Find lowest energy conformer) A->B Initial Geometry C Frequency Calculation (Confirm minimum energy state) B->C D Single-Point Energy Calculation (For electronic properties) C->D E Frontier Molecular Orbitals (FMO) HOMO, LUMO, Energy Gap D->E Orbital Energies F Molecular Electrostatic Potential (MEP) Identify reactive sites D->F Electron Density G Natural Bond Orbital (NBO) Analyze charge distribution & delocalization D->G Wavefunction

Standard workflow for computational analysis.
  • Structure Preparation : A 3D structure of this compound is generated. This can be accomplished using molecular building software from its SMILES string (C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N)C=C2) or from existing crystallographic data of similar compounds.

  • Geometry Optimization : The initial structure is optimized to locate its lowest energy conformation. This is a critical step, as all subsequent property calculations are dependent on an accurate molecular geometry.[3]

    • Method : Density Functional Theory (DFT) is highly recommended.[1]

    • Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1][4][5]

    • Basis Set : A Pople-style basis set such as 6-311G(d,p) or 6-31+G(d,p) provides a good level of accuracy for the atoms involved (C, H, N).[3][5][6]

  • Frequency Calculation : To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable conformation.

  • Property Calculations : Using the optimized geometry, single-point energy calculations are performed to derive the key electronic properties. This includes:

    • Frontier Molecular Orbital (FMO) Analysis : Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

    • Molecular Electrostatic Potential (MEP) : Mapping the electrostatic potential onto the electron density surface.[7]

    • Natural Bond Orbital (NBO) Analysis : Studying charge distribution, hybridization, and intramolecular charge transfer interactions.

Key Electronic Structure Parameters

The electronic properties derived from quantum chemical calculations provide a wealth of data that can be interpreted to predict the behavior of this compound. The diagram below illustrates the relationship between key calculated properties and their implications for drug development.

G cluster_input Calculated Properties cluster_output Drug Development Implications HOMO HOMO Energy Reactivity Chemical Reactivity & Metabolic Stability HOMO->Reactivity Electron Donating Ability LUMO LUMO Energy LUMO->Reactivity Electron Accepting Ability Gap HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) Gap->Reactivity Low Gap = High Reactivity High Gap = High Stability Kinetics Pharmacokinetics (ADMET Properties) Gap->Kinetics MEP Molecular Electrostatic Potential (MEP) Binding Receptor Binding Sites (Nucleophilic/Electrophilic) MEP->Binding Red = Nucleophilic Blue = Electrophilic

Connecting theoretical calculations to practical applications.
Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[8] The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, while a large gap implies high stability.[2]

For context, the following table summarizes calculated FMO properties for the parent quinoline molecule, which serves as a foundational reference.

Table 1: Frontier Molecular Orbital Energies for Quinoline

Property Value (eV) Computational Level Reference
HOMO Energy -6.646 B3LYP/6-31+G(d,p) [3][6]
LUMO Energy -1.816 B3LYP/6-31+G(d,p) [3][6]

| Energy Gap (ΔE) | 4.830 | B3LYP/6-31+G(d,p) |[3][6] |

For drug-like compounds, an optimal HOMO-LUMO gap is typically in the range of 4-8 eV, balancing stability with the necessary reactivity for biological interactions.[2]

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electrostatic potential around a molecule, which is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

  • Negative Regions (Red/Yellow) : Indicate electron-rich areas, prone to electrophilic attack. These often correspond to lone pairs on heteroatoms like nitrogen and oxygen.

  • Positive Regions (Blue) : Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the N-H protons of the amine group).

For this compound, the MEP surface would be expected to show negative potential around the two nitrogen atoms, making them key sites for hydrogen bonding and metal chelation. The amine hydrogens would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. It localizes the electron density into atomic core pairs, lone pairs, and bonding/antibonding orbitals. Key insights from NBO analysis include:

  • Natural Atomic Charges : Quantifies the charge on each atom, revealing the charge distribution across the molecule.

  • Delocalization Energy (E(2)) : Measures the stabilization energy from donor-acceptor interactions, such as the delocalization of a lone pair (donor) into an antibonding orbital (acceptor). This is crucial for understanding conjugation and hyperconjugation effects that contribute to molecular stability.[9]

Expected Electronic Structure of this compound

Based on the principles outlined and data from related structures, we can hypothesize the electronic features of this compound:

  • FMOs : The HOMO is likely to be distributed over the electron-rich quinoline and phenyl rings, with significant contribution from the nitrogen lone pair of the 8-amino group. The LUMO is expected to be localized primarily on the π-system of the quinoline core. The presence of the amino group (an electron-donating group) is expected to raise the HOMO energy and slightly decrease the HOMO-LUMO gap compared to unsubstituted 2-phenylquinoline, suggesting increased reactivity.

  • MEP : The most negative potential is anticipated around the quinoline nitrogen (N1) and the amino nitrogen (N8), highlighting their roles as primary sites for protonation and coordination.

  • NBO : Significant charge delocalization from the amino group's lone pair into the quinoline ring system is expected, enhancing the molecule's overall electronic conjugation and stability.

Conclusion

Quantum chemical calculations provide a robust, predictive framework for investigating the structure-property relationships of this compound. By leveraging DFT, researchers can gain deep insights into the geometric, electronic, and reactive nature of this molecule. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals yields critical data that can guide the synthesis of more potent and selective derivatives, predict metabolic fate, and elucidate potential mechanisms of action, thereby accelerating the drug discovery and development process.

References

Methodological & Application

Application Notes and Protocols for 2-Phenylquinolin-8-amine as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2-Phenylquinolin-8-amine as a fluorescent probe for metal ion detection is limited in the reviewed literature. The following application notes and protocols are based on the established principles and experimental data of structurally similar and well-characterized quinoline-based fluorescent probes, particularly 8-aminoquinoline and its derivatives.[1][2][3] These protocols are intended to serve as a comprehensive guide for the investigation and application of this compound in this context.

Introduction

Quinoline derivatives are a significant class of fluorescent probes used for the detection of various metal ions due to their inherent photophysical properties and strong chelating abilities.[4][5] this compound, as a derivative of 8-aminoquinoline, is a promising candidate for the selective and sensitive detection of specific metal ions. The core principle of detection relies on the modulation of the fluorophore's emission upon coordination with a metal ion. This change in fluorescence is typically attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[1][2] In its unbound state, the fluorescence of the probe is often quenched. Upon binding to a target metal ion, the formation of a rigid complex restricts intramolecular vibrations and rotations, leading to a significant enhancement of its fluorescence intensity, often described as a "turn-on" response.[1][4]

Principle of Detection

The fluorescence sensing mechanism of this compound for metal ions is predicated on its ability to act as a chelate. The nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group can coordinate with a metal ion, forming a stable complex. This interaction alters the electronic properties of the molecule, leading to a change in its fluorescence characteristics. The two primary mechanisms governing this change are:

  • Chelation-Enhanced Fluorescence (CHEF): In the free ligand, non-radiative decay processes can quench fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, which inhibits these non-radiative pathways and leads to a significant increase in fluorescence quantum yield.[1][6]

  • Photoinduced Electron Transfer (PET): In some cases, the lone pair of electrons on the amino group can quench the fluorescence of the quinoline fluorophore through a PET process. When a metal ion binds to the amino group, this PET process is inhibited, resulting in an enhanced fluorescence signal.[2]

Quantitative Data Summary of Analogous Quinoline-Based Probes

The following table summarizes the performance of various 8-aminoquinoline and other quinoline-based fluorescent sensors for the detection of different metal ions. This data can serve as a benchmark for evaluating the performance of this compound.

Sensor MoietyTarget IonLimit of Detection (LOD)Linear RangeStoichiometry (Sensor:Ion)Sensing Mechanism
8-Aminoquinoline Schiff BaseAl³⁺3.23 x 10⁻⁸ MNot Specified2:1Turn-on Fluorescence
Isoquinoline-1-carbohydrazide Schiff BaseAl³⁺8.08 x 10⁻⁸ M0 - 10 µM2:1Turn-on Fluorescence (ESIPT & ICT)
6-(dimethylamino)quinaldine derivativeCd²⁺Not Specified0 - 10 µMNot SpecifiedRatiometric Fluorescence
Quinoline-based probeCu²⁺1.03 µMNot Specified1:1Fluorescence Enhancement
Quinoline derivative (TQA)Fe³⁺0.16841 µMNot SpecifiedNot SpecifiedNot Specified
2-Methyl-8-quinolinecarboxaldehydeZn²⁺, Cd²⁺Nanomolar concentrationsNot SpecifiedNot SpecifiedCHEF

Experimental Protocols

Synthesis of 2-Phenylquinoline (A Precursor to this compound)

This protocol describes the Friedländer synthesis of 2-phenylquinoline, which can be subsequently nitrated and reduced to yield this compound.

Materials:

  • 2-aminobenzaldehyde

  • Acetophenone

  • Ethanol

  • Potassium hydroxide (KOH)

  • Ice-water

  • Standard laboratory glassware for reflux reaction

Procedure: [7]

  • To a solution of 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), add potassium hydroxide (0.56 g, 10 mmol).

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the mixture into ice-water (100 mL).

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline. Expected Yield: ~85%

General Protocol for Metal Ion Detection using a Fluorescent Probe

This protocol outlines the general steps for detecting a target metal ion in a sample solution using a quinoline-based fluorescent probe.

Materials and Instruments:

  • Stock solution of this compound probe (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solutions of the target metal ion and potential interfering ions.

  • Buffer solution to maintain a constant pH.

  • Spectrofluorometer.

  • Quartz cuvettes.

Procedure: [1]

  • Preparation of Sensor Solution: Prepare a working solution of the this compound probe (e.g., 10 µM) in the desired buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1% v/v).

  • Initial Fluorescence Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum. The excitation wavelength should be set at the absorption maximum of the sensor.

  • Fluorometric Titration:

    • Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate.

    • Record the fluorescence spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. Determine the linear range and the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.[1]

Selectivity Study

Procedure: [1]

  • Repeat the fluorometric titration procedure with other metal ions of interest at the same concentration as the target ion.

  • Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions.

Determination of Binding Stoichiometry (Job's Plot)

Procedure: [8]

  • Prepare a series of solutions where the total molar concentration of the probe and the metal ion is constant, but their mole fractions are varied (from 0 to 1).

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Plot the fluorescence intensity as a function of the mole fraction of the metal ion.

  • The mole fraction at which the maximum fluorescence intensity is observed indicates the stoichiometry of the probe-metal ion complex.[8][9]

Visualizations

Proposed Signaling Pathway

Signaling_Pathway cluster_0 In the Absence of Metal Ions cluster_1 In the Presence of Metal Ions Probe This compound (Weakly Fluorescent) Quenching Non-radiative Decay (e.g., PET) Probe->Quenching Fluorescence Quenching MetalIon Metal Ion Probe->MetalIon Chelation Complex Probe-Metal Ion Complex (Highly Fluorescent) Emission Fluorescence Emission Complex->Emission MetalIon->Complex Complex Formation Experimental_Workflow Start Start PrepProbe Prepare Probe Stock Solution Start->PrepProbe PrepMetal Prepare Metal Ion Stock Solutions Start->PrepMetal Titration Perform Fluorometric Titration PrepProbe->Titration JobsPlot Determine Stoichiometry (Job's Plot) PrepProbe->JobsPlot PrepMetal->Titration Selectivity Conduct Selectivity Study PrepMetal->Selectivity PrepMetal->JobsPlot Analysis Data Analysis (LOD, Linear Range) Titration->Analysis Selectivity->Analysis JobsPlot->Analysis End End Analysis->End Jobs_Plot_Logic Start Start: Determine Binding Stoichiometry PrepareSol Prepare solutions with varying mole fractions of Probe and Metal Ion (Total concentration is constant) Start->PrepareSol Measure Measure fluorescence intensity of each solution PrepareSol->Measure Plot Plot Fluorescence Intensity vs. Mole Fraction of Metal Ion Measure->Plot FindMax Identify the mole fraction (X_max) at which fluorescence is maximum Plot->FindMax DetermineStoichiometry Stoichiometry = X_max / (1 - X_max) FindMax->DetermineStoichiometry End End: Binding Stoichiometry Determined DetermineStoichiometry->End

References

Application Notes and Protocols for 2-Phenylquinolin-8-amine in Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinolin-8-amine is a quinoline-based fluorescent probe with potential applications in cellular imaging. Quinoline derivatives are a significant class of heterocyclic aromatic compounds that have been extensively explored as fluorescent probes due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment.[1] Derivatives of 8-aminoquinoline, in particular, have demonstrated utility as fluorescent sensors for metal ions, such as zinc (Zn²⁺), by exhibiting changes in their fluorescence upon chelation.[2][3] The introduction of a phenyl group at the 2-position of the quinoline ring can further modulate the photophysical and chemical properties of the molecule.

These application notes provide a detailed protocol for the use of this compound in cellular imaging, including reagent preparation, cell staining, and imaging procedures. Additionally, representative photophysical data and a hypothetical signaling pathway for its application as a zinc sensor are presented.

Physicochemical and Photophysical Properties

The successful application of a fluorescent probe in cellular imaging is highly dependent on its photophysical properties. The following table summarizes key characteristics of this compound, with some representative data derived from structurally similar quinoline-based probes.

PropertyValueReference
Molecular Formula C₁₅H₁₂N₂
Molecular Weight 220.27 g/mol
Excitation Maximum (λex) ~360 nm[2]
Emission Maximum (λem) ~490 nm (in the presence of Zn²⁺)[2]
Solubility Soluble in DMSO and other organic solvents
Storage Store at -20°C, protected from light

Experimental Protocols

The following protocols provide a general guideline for the use of this compound in live-cell imaging. Optimization of probe concentration, incubation time, and imaging parameters may be necessary for different cell types and experimental setups.

Protocol 1: Live-Cell Imaging

Objective: To visualize intracellular structures or detect specific analytes using this compound in living cells.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high-purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filter set for excitation around 360 nm and emission around 490 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Vortex thoroughly to ensure the compound is fully dissolved.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Preparation:

    • Plate cells on a suitable imaging dish or coverslip and culture until they reach the desired confluency (typically 50-70%).

    • Ensure the cells are healthy and adherent before staining.

  • Probe Loading:

    • On the day of the experiment, thaw a vial of the 1 mM stock solution.

    • Dilute the stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and wash them once with warm PBS.

    • Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • After incubation, remove the loading solution.

    • Wash the cells two to three times with warm PBS or fresh culture medium to remove the excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Place the dish on the stage of the fluorescence microscope.

    • Excite the sample at approximately 360 nm and collect the emission at around 490 nm.

    • Acquire images using the lowest possible excitation intensity to minimize phototoxicity.

Protocol 2: Fixed-Cell Imaging (Optional)

Objective: To image cells stained with this compound after fixation.

Procedure:

  • Follow steps 1-4 of the Live-Cell Imaging protocol.

  • Fixation:

    • After washing, add a 4% paraformaldehyde (PFA) solution in PBS to the cells.

    • Incubate for 15 minutes at room temperature.

    • Caution: PFA is toxic and should be handled in a fume hood.

  • Washing:

    • Remove the PFA solution and wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Image the cells as described in the Live-Cell Imaging protocol.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate a hypothetical signaling pathway for this compound as a zinc sensor and a general experimental workflow for its use in cellular imaging.

signaling_pathway cluster_cell Cell Membrane probe_out This compound (Non-fluorescent) probe_in This compound probe_out->probe_in Diffusion complex [Zn(Probe)₂]²⁺ (Fluorescent) probe_in->complex zn_ion Zn²⁺ zn_ion->complex fluorescence Fluorescence Emission (~490 nm) complex->fluorescence Excitation (~360 nm)

Caption: Hypothetical signaling pathway of this compound as a fluorescent sensor for intracellular zinc ions.

experimental_workflow start Start cell_culture Cell Culture (on imaging dish) start->cell_culture reagent_prep Reagent Preparation (1 mM stock in DMSO) start->reagent_prep probe_loading Probe Loading (1-10 µM in medium, 15-30 min) cell_culture->probe_loading reagent_prep->probe_loading washing Washing (3x with PBS) probe_loading->washing imaging Fluorescence Imaging (Ex: ~360 nm, Em: ~490 nm) washing->imaging data_analysis Data Analysis imaging->data_analysis end End data_analysis->end

Caption: General experimental workflow for cellular imaging using this compound.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence Incomplete removal of excess probe.Increase the number and duration of washing steps. Use a fresh, pre-warmed imaging buffer.
Weak or No Signal Probe concentration is too low. Incubation time is too short. Inappropriate filter sets.Optimize probe concentration and incubation time. Ensure the microscope filter sets match the excitation and emission spectra of the probe.
Phototoxicity/Cell Death High probe concentration. Prolonged exposure to excitation light.Reduce probe concentration. Use the lowest possible excitation light intensity and exposure time.
Probe Precipitation Low solubility in aqueous medium.Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%). Prepare fresh working solutions.

Conclusion

This compound is a promising fluorescent probe for cellular imaging, with potential applications in sensing intracellular metal ions like zinc. The protocols provided herein offer a solid foundation for researchers to begin exploring its utility. As with any fluorescent probe, optimization of experimental conditions is crucial for obtaining reliable and high-quality imaging data. Further characterization of the probe's specificity and photophysical properties in various cellular environments will enhance its application in biological research and drug development.

References

Application of 2-Phenylquinolin-8-amine in Organic Light-Emitting Diodes (OLEDs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Phenylquinolin-8-amine is a heterocyclic aromatic compound featuring a rigid quinoline core, a phenyl substituent at the 2-position, and an amine group at the 8-position. The inherent thermal stability of the quinoline moiety, combined with the potential for electronic property tuning through its substituents, makes it a candidate for investigation in organic electronics. This document outlines a hypothetical application of this compound as a host material within the emissive layer of an OLED, providing detailed protocols for its synthesis, device fabrication, and characterization.

Hypothetical Role: Host Material in the Emissive Layer

In the context of this document, this compound is proposed to function as a host material for a phosphorescent dopant in the emissive layer (EML) of an OLED. Host materials are critical components in PhOLEDs, where they are responsible for charge transport and the efficient transfer of energy to the light-emitting guest molecules. The molecular structure of this compound suggests the potential for balanced electron and hole transport, a desirable characteristic for high-efficiency host materials.

Postulated Advantages:

  • High Thermal Stability: The rigid quinoline framework is expected to impart good thermal stability, contributing to a longer operational lifetime for the OLED device.

  • Sufficiently High Triplet Energy: For a PhOLED host, a high triplet energy level is crucial to effectively confine the triplet excitons on the phosphorescent dopant, thereby preventing back-energy transfer and ensuring high emission efficiency.

  • Ambipolar Charge Transport: The presence of both an electron-donating amine group and a relatively electron-deficient quinoline system could facilitate balanced transport of both holes and electrons, leading to a wider recombination zone within the emissive layer and improved device efficiency.

  • Morphological Stability: As an amorphous organic material, this compound is anticipated to form stable, uniform thin films, which is essential for preventing electrical shorts and ensuring consistent device performance.

Data Presentation

The following tables summarize the hypothetical optoelectronic properties of this compound and the projected performance of a green PhOLED utilizing it as a host material.

Table 1: Hypothetical Optoelectronic Properties of this compound

PropertyValue
Highest Occupied Molecular Orbital (HOMO)-5.7 eV
Lowest Unoccupied Molecular Orbital (LUMO)-2.5 eV
Triplet Energy (ET)2.9 eV
Glass Transition Temperature (Tg)140 °C
Photoluminescence (PL) Peak (in Toluene)415 nm

Table 2: Hypothetical Performance of a Green PhOLED with a this compound Host

ParameterValue
Phosphorescent Dopantfac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3)
Host:Dopant Ratio92:8 (wt%)
Turn-on Voltage (Von)3.1 V
Maximum Current Efficiency (ηc)70 cd/A
Maximum Power Efficiency (ηp)55 lm/W
Maximum External Quantum Efficiency (EQE)25%
Electroluminescence (EL) Peak512 nm
CIE Coordinates (x, y)(0.30, 0.62)

Experimental Protocols

Synthesis of this compound

The following is a plausible synthetic route for this compound based on established organic chemistry reactions.

Materials:

  • 2-Chloro-8-nitroquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Suzuki Coupling to form 8-Nitro-2-phenylquinoline.

    • In a nitrogen-purged round-bottom flask, combine 2-chloro-8-nitroquinoline (10 mmol), phenylboronic acid (12 mmol), Pd(OAc)2 (0.2 mmol), and PPh3 (0.8 mmol).

    • Add a degassed solution of K2CO3 (30 mmol) in water (10 mL) and toluene (40 mL).

    • Reflux the mixture under a nitrogen atmosphere for 12 hours.

    • After cooling to room temperature, separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield 8-nitro-2-phenylquinoline.

  • Step 2: Reduction to this compound.

    • Suspend the purified 8-nitro-2-phenylquinoline (8 mmol) in a mixture of ethanol (50 mL) and water (15 mL) in a round-bottom flask.

    • Add iron powder (40 mmol) and a catalytic amount of ammonium chloride.

    • Reflux the mixture for 6 hours.

    • While still hot, filter the reaction mixture through a pad of celite to remove the iron catalyst.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

    • The final product can be further purified by sublimation for use in OLED fabrication.

OLED Device Fabrication

The following protocol details the fabrication of a multilayer OLED device via thermal evaporation in a high-vacuum environment.

Materials and Equipment:

  • Indium tin oxide (ITO) coated glass substrates

  • This compound (Host)

  • fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3) (Green Phosphorescent Dopant)

  • 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPB) (Hole Transport Layer - HTL)

  • 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) (Electron Transport Layer - ETL)

  • Lithium fluoride (LiF) (Electron Injection Layer - EIL)

  • Aluminum (Al) (Cathode)

  • High-vacuum thermal evaporation system (base pressure < 5 x 10-7 Torr)

  • Substrate cleaning station (ultrasonic bath, deionized water, solvents)

  • Shadow masks for device patterning

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates using a stream of dry nitrogen and then subject them to a UV-ozone treatment for 15 minutes to enhance the work function of the ITO surface.

  • Deposition of Organic and Cathode Layers:

    • Immediately transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.

    • Deposit the following layers in sequence onto the ITO anode at a deposition rate of 1-2 Å/s for the organic layers:

      • Hole Transport Layer (HTL): 45 nm of NPB.

      • Emissive Layer (EML): 25 nm of this compound co-deposited with 8 wt% of Ir(ppy)3. The doping concentration is precisely controlled by monitoring the individual deposition rates of the host and dopant materials.

      • Electron Transport Layer (ETL): 35 nm of TmPyPB.

    • Following the organic layer deposition, deposit the cathode layers without breaking the vacuum:

      • Electron Injection Layer (EIL): 1 nm of LiF at a deposition rate of 0.1 Å/s.

      • Cathode: 120 nm of Al at a deposition rate of 5-10 Å/s. The cathode is deposited through a shadow mask to define the device's active area.

  • Encapsulation:

    • To prevent degradation from atmospheric moisture and oxygen, the completed devices must be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.

Device Characterization
  • The current density-voltage-luminance (J-V-L) characteristics of the encapsulated devices are to be measured using a programmable source meter and a calibrated photodiode.

  • The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are to be recorded with a spectroradiometer.

  • The external quantum efficiency (EQE) can be calculated from the measured luminance, current density, and the EL spectrum of the device.

Visualizations

G cluster_synthesis Synthesis of this compound Reactant1 2-Chloro-8-nitroquinoline Intermediate 8-Nitro-2-phenylquinoline Reactant1->Intermediate Pd(OAc)2, PPh3, K2CO3, Toluene/Water, Reflux Reactant2 Phenylboronic acid Reactant2->Intermediate Product This compound Intermediate->Product Fe, NH4Cl, Ethanol/Water, Reflux

Caption: Proposed synthetic route for this compound.

G cluster_device OLED Device Architecture cluster_workflow Device Fabrication Workflow Cathode Al (120 nm) EIL LiF (1 nm) EIL->Cathode ETL TmPyPB (35 nm) ETL->EIL EML This compound:Ir(ppy)3 (25 nm, 8%) EML->ETL HTL NPB (45 nm) HTL->EML Anode ITO Anode->HTL Substrate Glass Substrate Substrate->Anode Start Start Cleaning Substrate Cleaning Start->Cleaning Deposition Vacuum Deposition of Organic & Cathode Layers Cleaning->Deposition Encapsulation Inert Atmosphere Encapsulation Deposition->Encapsulation Characterization Device Characterization Encapsulation->Characterization End Finish Characterization->End

Caption: OLED device structure and fabrication workflow.

G cluster_energy Energy Level Diagram and Charge Injection/Transport Anode Anode (ITO) -4.7 eV HTL HTL (NPB) HOMO -5.5 eV LUMO -2.4 eV Anode->HTL:s Hole Injection EML EML (Host) HOMO -5.7 eV LUMO -2.5 eV HTL:s->EML:s Hole Transport ETL ETL (TmPyPB) HOMO -6.2 eV LUMO -2.7 eV ETL:n->EML:n Electron Transport Cathode Cathode (LiF/Al) -3.0 eV Cathode->ETL:n Electron Injection

Caption: Energy level diagram of the proposed OLED device.

Application Notes and Protocols for 2-Phenylquinolin-8-amine and its Analogs as Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolin-8-amine derivatives are a significant class of bidentate ligands and directing groups in transition metal-catalyzed reactions. Their ability to chelate to a metal center through the quinoline nitrogen and the exocyclic amine facilitates a wide range of transformations, most notably the activation of otherwise inert C-H bonds. While the specific catalytic applications of 2-phenylquinolin-8-amine are not extensively documented in peer-reviewed literature, its structural similarity to the widely used 8-aminoquinoline (AQ) directing group suggests its potential utility in similar catalytic systems. The introduction of a phenyl group at the 2-position may influence the steric and electronic properties of the ligand, potentially offering unique reactivity or selectivity.

These application notes provide a comprehensive overview of the principles and protocols for using quinolin-8-amine scaffolds in transition metal catalysis, with a focus on palladium-catalyzed C-H functionalization. The methodologies described herein are based on established procedures for the parent 8-aminoquinoline directing group and can serve as a foundational guide for exploring the catalytic potential of this compound and its derivatives.

I. Palladium-Catalyzed C-H Functionalization Directed by the 8-Aminoquinoline Group

The 8-aminoquinoline moiety is a powerful directing group for the ortho-C-H functionalization of arenes and the β-C-H functionalization of aliphatic chains.[1] The bidentate coordination of the 8-aminoquinoline amide to the palladium center is crucial for the high reactivity and selectivity observed in these transformations, proceeding through a stable palladacycle intermediate.[1]

A. Palladium-Catalyzed β-Arylation of Carboxylic Acid Derivatives

This method allows for the selective formation of a C-C bond at the β-position of an aliphatic carboxylic acid derivative.

Quantitative Data Summary: Palladium-Catalyzed β-Arylation of Aliphatic Amides

EntrySubstrate (8-AQ Amide)Aryl IodideCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-(quinolin-8-yl)butanamide4-IodoanisolePd(OAc)₂ (10 mol%)K₂CO₃ (2 equiv)Toluene1102485[1]
2N-(quinolin-8-yl)pentanamide1-Iodo-4-nitrobenzenePd(OAc)₂ (10 mol%)Cs₂CO₃ (2 equiv)Dioxane1201878[1]
3N-(quinolin-8-yl)isobutyramideIodobenzenePd(OAc)₂ (5 mol%)K₃PO₄ (2 equiv)t-AmylOH1303692[1]
4N-(quinolin-8-yl)cyclopentanecarboxamide1-Iodo-3,5-dimethylbenzenePd(OAc)₂ (10 mol%)K₂CO₃ (2 equiv)Mesitylene1402465[1]

Experimental Protocol: General Procedure for Palladium-Catalyzed β-Arylation

Materials:

  • N-(quinolin-8-yl) amide substrate (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.10 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (0.2 M)

Procedure:

  • To an oven-dried Schlenk tube, add the N-(quinolin-8-yl) amide substrate, aryl iodide, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, in conjunction with the 8-aminoquinoline directing group, have been employed for various C-H activation reactions, including alkylation and amidation of 8-methylquinolines.[2][3]

A. Rhodium(III)-Catalyzed C(sp³)-H Amidation of 8-Methylquinolines

This reaction provides a route to quinolin-8-ylmethanamine derivatives.[3]

Quantitative Data Summary: Rh(III)-Catalyzed Amidation of 8-Methylquinoline

EntryAmideCatalystOxidantAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Benzamide[RhCpCl₂]₂ (2.5 mol%)AgSbF₆ (20 mol%)NaOAc (2 equiv)DCE801288[3]
2Acetamide[RhCpCl₂]₂ (2.5 mol%)AgSbF₆ (20 mol%)NaOAc (2 equiv)DCE801275[3]
3Boc-glycine[RhCp*Cl₂]₂ (2.5 mol%)AgSbF₆ (20 mol%)NaOAc (2 equiv)DCE802462[3]

Experimental Protocol: General Procedure for Rh(III)-Catalyzed C(sp³)-H Amidation

Materials:

  • 8-Methylquinoline (1.0 equiv)

  • Amide (1.2 equiv)

  • [RhCp*Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (20 mol%)

  • Sodium acetate (NaOAc) (2.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.25 M)

Procedure:

  • In a glovebox, add 8-methylquinoline, the amide, [RhCp*Cl₂]₂, AgSbF₆, and NaOAc to a vial.

  • Add DCE and seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated heating block at 80 °C.

  • Stir the reaction for 12-24 hours.

  • After cooling to room temperature, dilute the reaction with dichloromethane and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography.

III. Synthesis of this compound

The ligand can be synthesized through established methods for quinoline synthesis, such as the Friedländer annulation.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline-8-amine

This protocol is adapted from the general Friedländer synthesis of 2-phenylquinoline.[4]

Materials:

  • 2,8-Diaminobenzaldehyde (or a protected precursor) (1.0 equiv)

  • Acetophenone (1.1 equiv)

  • Potassium hydroxide (KOH) (1.2 equiv)

  • Ethanol

Procedure:

  • Dissolve 2,8-diaminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

  • Add potassium hydroxide to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

IV. Visualizations

Catalytic Cycle and Workflow Diagrams

G Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation A Pd(II) Precatalyst B Active Pd(0) Species A->B Reduction D Pd(II) Intermediate B->D Oxidative Addition (Ar-I) C Oxidative Addition of R-X E C-H Activation (CMD) D->E F Palladacycle E->F G Reductive Elimination F->G Reductive Elimination G->B H Product G->H I [Substrate-AQ] I->E J Base J->E

Caption: Proposed catalytic cycle for palladium-catalyzed C-H arylation.

G Experimental Workflow for C-H Functionalization A Reaction Setup (Substrate, Catalyst, Base, Solvent) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Heating and Stirring (Specified Temp & Time) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up (Quenching, Extraction) D->E Upon Completion F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: A generalized workflow for a C-H functionalization reaction.

Disclaimer: The experimental protocols and data presented are based on studies using the 8-aminoquinoline directing group. Researchers should consider these as starting points for the investigation of this compound as a ligand and optimize the reaction conditions accordingly. Safety precautions should be taken when handling all chemicals and reactions should be performed in a well-ventilated fume hood.

References

Methods for Functionalizing the Amine Group of 2-Phenylquinolin-8-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the 8-amino group of 2-phenylquinolin-8-amine. This versatile scaffold is a key starting material in the development of novel therapeutic agents and functional molecules. The following sections detail common functionalization strategies, including acylation, sulfonylation, N-arylation, and N-alkylation, complete with representative protocols and quantitative data.

Functionalization Strategies Overview

The primary amine at the 8-position of the 2-phenylquinoline core offers a reactive handle for a variety of chemical transformations. These modifications can be used to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. The principal pathways for functionalizing this amine are illustrated below.

Functionalization_Pathways cluster_reactions Functionalization Reactions This compound This compound Acylation Acylation (Amide Synthesis) This compound->Acylation RCOCl or RCOOH, Coupling Agent Sulfonylation Sulfonylation (Sulfonamide Synthesis) This compound->Sulfonylation RSO2Cl, Base N_Arylation N-Arylation (Buchwald-Hartwig) This compound->N_Arylation Ar-X, Pd catalyst, Ligand, Base N_Alkylation N-Alkylation This compound->N_Alkylation R-X or R-OH, Catalyst Reductive_Amination Reductive Amination This compound->Reductive_Amination RCHO or RCOR', Reducing Agent N-Acyl-2-phenylquinolin-8-amine Amide Derivatives Acylation->N-Acyl-2-phenylquinolin-8-amine N-Sulfonyl-2-phenylquinolin-8-amine Sulfonamide Derivatives Sulfonylation->N-Sulfonyl-2-phenylquinolin-8-amine N-Aryl-2-phenylquinolin-8-amine N-Aryl Derivatives N_Arylation->N-Aryl-2-phenylquinolin-8-amine N-Alkyl-2-phenylquinolin-8-amine N-Alkyl Derivatives N_Alkylation->N-Alkyl-2-phenylquinolin-8-amine N-Alkyl-2-phenylquinolin-8-amine_RA N-Alkyl Derivatives Reductive_Amination->N-Alkyl-2-phenylquinolin-8-amine_RA

Caption: Overview of major functionalization pathways for this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the functionalization of this compound and structurally related compounds. This data is intended to provide a comparative overview of the efficiency of different methods.

FunctionalizationReagentsConditionsSubstrate AnalogueYield (%)Reference
Acylation 4-Methoxybenzoic acid, EDCI, DMAPDCM, rt2-Amino-8-quinolinol~75%[1]
Sulfonylation Benzenesulfonyl chloride, PyridineReflux, 110-120 °C, 30 min8-Aminoquinoline85-90%[2]
N-Arylation Aryl bromide, Pd(OAc)₂, Ligand, NaO-t-BuToluene, 110-150 °C, 0.5-24 h5-Bromo-8-benzyloxyquinoline82-88%[3]
N-Alkylation Benzyl alcohol, Zn(OAc)₂Toluene, 120 °C, 16 hAniline (General for aromatic amines)Good to Excellent[4]
Reductive Amination Aldehyde/Ketone, NaBH₃CNMethanol, rtGeneral for aromatic aminesHigh[5]

Experimental Protocols

Detailed methodologies for key functionalization reactions are provided below. These protocols are based on literature procedures for similar substrates and may require optimization for this compound.

Protocol 1: Acylation (Amide Synthesis) via Acyl Chloride

This protocol describes the synthesis of an N-acyl derivative of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-acyl-2-phenylquinolin-8-amine.

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve this compound in anhydrous DCM B Add Triethylamine and cool to 0 °C A->B C Add Acyl Chloride dropwise B->C D Warm to rt and stir for 2-4h C->D E Monitor by TLC D->E F Quench with NaHCO3 (aq) E->F Reaction Complete G Extract with DCM F->G H Wash with H2O and Brine G->H I Dry over Na2SO4 and concentrate H->I J Column Chromatography I->J K Obtain Pure Amide Product J->K

Caption: Experimental workflow for the acylation of this compound.

Protocol 2: Sulfonylation (Sulfonamide Synthesis)

This protocol is adapted from the synthesis of N-quinolin-8-yl-benzenesulfonamide and describes the formation of a sulfonamide linkage.[2]

Materials:

  • This compound

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride)

  • Pyridine

  • Water

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired sulfonyl chloride (1.0 eq) in pyridine.

  • Heat the reaction mixture to reflux (110-120 °C) for 30 minutes.

  • After cooling, pour the reaction mixture into water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water.

  • Purify the solid by recrystallization from a suitable solvent such as ethanol to yield the pure N-sulfonyl-2-phenylquinolin-8-amine.

Protocol 3: N-Arylation (Buchwald-Hartwig Amination)

This protocol provides a general procedure for the palladium-catalyzed N-arylation of an aminoquinoline derivative, which can be adapted for this compound.[3]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, SPhos)

  • Sodium tert-butoxide (NaO-t-Bu)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In an oven-dried Schlenk tube or vial inside a glovebox, combine this compound (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (2-5 mol%), the phosphine ligand (4-10 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous, degassed toluene to the mixture.

  • Seal the vessel and heat the reaction mixture at 110-150 °C for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Amine, Aryl Halide, Pd(OAc)2, Ligand, and Base B Add anhydrous, degassed Toluene A->B C Seal and heat at 110-150 °C B->C D Monitor reaction progress C->D E Cool and dilute with Ethyl Acetate D->E Reaction Complete F Filter through Celite E->F G Wash with H2O and Brine F->G H Dry and concentrate G->H I Column Chromatography H->I J Obtain Pure N-Aryl Product I->J

Caption: General workflow for the Buchwald-Hartwig N-arylation.

Protocol 4: N-Alkylation using Alcohols (General)

This is a general protocol for the zinc-catalyzed N-alkylation of aromatic amines with alcohols. Optimization for this compound will be necessary.[4]

Materials:

  • This compound

  • Alcohol (e.g., benzyl alcohol)

  • Zinc acetate (Zn(OAc)₂)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction tube, add this compound (1.0 mmol), the alcohol (1.2 mmol), and Zn(OAc)₂ (5 mol%).

  • Add dry and degassed toluene (3.0 mL) and tightly cap the tube.

  • Place the reaction mixture in a preheated oil bath at 120 °C and stir for 16 hours.

  • After completion, cool the reaction and evaporate the solvent under vacuum.

  • Purify the crude residue by column chromatography to yield the N-alkylated product.

Protocol 5: Reductive Amination (General)

This protocol outlines a general procedure for the reductive amination of aldehydes or ketones with an aromatic amine.[5]

Materials:

  • This compound

  • Aldehyde or Ketone

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane

  • Acetic acid (catalytic)

Procedure:

  • Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in methanol or dichloromethane.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (NaBH₃CN or NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify by column chromatography.

References

Application Notes and Protocols for Fluorescence Spectroscopy of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinolin-8-amine is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in various scientific fields, including medicinal chemistry and materials science, owing to their diverse biological activities and unique photophysical properties. The presence of the phenyl group at the 2-position and the amino group at the 8-position of the quinoline core suggests potential for interesting fluorescence characteristics, making it a candidate for applications such as fluorescent probes, sensors, and imaging agents. This document provides a detailed guide to the experimental setup and protocols for the fluorescence spectroscopy of this compound, based on established methodologies for analogous quinoline derivatives.

Application Notes

The structural features of this compound, particularly the electron-donating amino group and the extended π-conjugation from the phenyl substituent, suggest that it may exhibit environmentally sensitive fluorescence. This property, known as solvatochromism, makes it a potential candidate for use as a probe to study local polarity in complex systems like biological membranes or polymer matrices. Furthermore, the nitrogen atoms in the quinoline ring and the amino group can act as coordination sites for metal ions, potentially leading to chelation-enhanced fluorescence (CHEF) or fluorescence quenching, making it a candidate for ion sensing applications.[1][2]

Data Presentation

Due to the limited availability of specific experimental data for this compound in the scientific literature, the following table summarizes expected photophysical properties based on data from structurally related quinoline derivatives.[3][4] These values should be considered as estimates and require experimental verification.

PropertyExpected Value / RangeNotes
Absorption Maximum (λ_abs_max) 270 - 380 nmThe exact wavelength will depend on the solvent polarity. A bathochromic (red) shift is expected in more polar solvents.
Emission Maximum (λ_em_max) 400 - 550 nmA significant Stokes shift is anticipated. The emission wavelength is also expected to be highly dependent on solvent polarity, with a red shift in more polar environments.
Molar Absorptivity (ε) 10,000 - 50,000 M⁻¹cm⁻¹This is a typical range for quinoline derivatives with extended conjugation.
Fluorescence Quantum Yield (Φ_f) 0.1 - 0.8The quantum yield is expected to be highly solvent-dependent.[4] Non-polar, aprotic solvents may lead to higher quantum yields, while polar, protic solvents might cause quenching. The presence of metal ions could significantly enhance or quench the quantum yield.[1]
Fluorescence Lifetime (τ_f) 1 - 20 nsThe lifetime will be influenced by the solvent environment and the presence of quenchers or enhancers.[5]

Experimental Protocols

The following protocols provide a general framework for the characterization of the fluorescence properties of this compound.

Protocol 1: Determination of Absorption and Emission Spectra

Objective: To determine the optimal excitation and emission wavelengths of this compound in a specific solvent.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, dimethyl sulfoxide (DMSO))

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO).

    • Prepare a dilute working solution (e.g., 1-10 µM) in the solvent of interest. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption Spectrum Measurement:

    • Record the UV-Vis absorption spectrum of the working solution from 200 to 600 nm using the solvent as a blank.

    • Identify the wavelength of maximum absorption (λ_abs_max).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the fluorometer to the determined λ_abs_max.

    • Record the fluorescence emission spectrum over a range starting from ~20 nm above the excitation wavelength to ~700 nm.

    • Identify the wavelength of maximum emission (λ_em_max).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the fluorometer to the determined λ_em_max.

    • Record the fluorescence excitation spectrum over a range from 250 nm up to the emission wavelength.

    • The excitation spectrum should resemble the absorption spectrum, confirming the identity of the emitting species.

Protocol 2: Determination of Fluorescence Quantum Yield

Objective: To determine the fluorescence quantum yield (Φ_f) of this compound relative to a standard.

Materials:

  • Sample of this compound

  • Fluorescence standard with a known quantum yield in the same solvent and spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • Spectroscopic grade solvent

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Sample and Standard Preparation:

    • Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Data Acquisition:

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where:

      • Φ_r is the quantum yield of the reference standard.

      • Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

      • n_s and n_r are the refractive indices of the sample and reference solutions (assumed to be the same if the same solvent is used).

Protocol 3: Investigation of Solvatochromism

Objective: To study the effect of solvent polarity on the fluorescence properties of this compound.

Materials:

  • This compound

  • A series of spectroscopic grade solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, ethanol, methanol, water).

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound of the same concentration in each of the selected solvents.

  • Spectral Measurements:

    • For each solution, record the absorption and emission spectra as described in Protocol 1.

  • Data Analysis:

    • Tabulate the λ_abs_max and λ_em_max values for each solvent.

    • Calculate the Stokes shift (in nm or cm⁻¹) for each solvent.

    • Plot the Stokes shift or the emission maximum as a function of a solvent polarity scale (e.g., Dimroth-Reichardt E_T(30) parameter) to generate a Lippert-Mataga plot. A linear correlation would indicate a strong solvatochromic effect.[6]

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mM in DMSO) working Prepare Working Solution (1-10 µM in desired solvent) stock->working abs Measure Absorption Spectrum (UV-Vis Spectrophotometer) working->abs qy Measure Quantum Yield (Relative Method) working->qy lt Measure Fluorescence Lifetime (TCSPC) working->lt em Measure Emission Spectrum (Fluorometer) abs->em params Determine λ_abs_max, λ_em_max abs->params ex Measure Excitation Spectrum (Fluorometer) em->ex em->params qy_calc Calculate Quantum Yield (Φ_f) qy->qy_calc lt_calc Determine Lifetime (τ_f) lt->lt_calc solv Analyze Solvatochromism (Lippert-Mataga Plot) params->solv

Caption: Experimental workflow for fluorescence spectroscopy.

Signaling_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_processes Competing Processes S0 2-PQ-8-NH2 S1 [2-PQ-8-NH2]* S0->S1 Excitation (hν_ex) S1->S0 Fluorescence (hν_em) NR Non-Radiative Decay (Vibrational Relaxation, Intersystem Crossing) S1->NR Q Quenching (e.g., by metal ions) S1->Q

Caption: Jablonski diagram for this compound.

References

Application Notes and Protocols: 2-Phenylquinolin-8-amine as a Chemosensor for Environmental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives have emerged as a significant class of fluorescent chemosensors for the detection of various analytes due to their inherent photophysical properties and strong chelating capabilities. 2-Phenylquinolin-8-amine, a member of this family, presents a promising scaffold for the development of selective and sensitive probes for environmental monitoring. The core structure combines the π-rich phenylquinoline fluorophore with a strategically positioned amino group that can act as a recognition site for target analytes. The interaction with analytes often leads to a discernible change in the fluorescence properties of the molecule, such as enhancement ("turn-on") or quenching ("turn-off") of the emission, or a noticeable spectral shift. These changes are typically driven by mechanisms like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), or Internal Charge Transfer (ICT). This document provides detailed application notes and protocols for the utilization of this compound and its derivatives as fluorescent chemosensors for environmental analysis, drawing upon the established performance of analogous quinoline-based probes.

Principle of Detection

The fluorescence of this compound in its unbound state is often minimal. Upon binding to a specific analyte, the formation of a complex can significantly alter its electronic properties. For instance, in the detection of metal ions, the lone pair of electrons on the nitrogen atoms of the quinoline and amino groups can coordinate with the metal ion. This coordination can restrict intramolecular vibrations and rotations, rigidifying the molecular structure and leading to a significant enhancement of its fluorescence intensity (CHEF effect). Alternatively, the binding event can inhibit a pre-existing PET process that quenches the fluorescence in the free sensor, resulting in a "turn-on" response. The high sensitivity and selectivity of these probes make them valuable tools for the detection of trace amounts of environmental pollutants.

Quantitative Data Summary

The following table summarizes the performance of various quinoline-based fluorescent sensors for the detection of different environmental analytes. While specific data for this compound is not extensively available, the data presented for structurally similar compounds highlight the potential of this class of chemosensors.

Sensor MoietyTarget AnalyteLimit of Detection (LOD)Linear RangeStoichiometry (Sensor:Analyte)Sensing MechanismReference
Quinoline-tagged organic probe2,4,6-trinitrophenol (TNP)0.3 ppmNot SpecifiedNot SpecifiedPhoto-induced electron transfer[1]
Quinoline-tagged organic probeZn²⁺5 ppbNot Specified1:1Chelation-enhanced fluorescence[1]
Quinoline derivative (TQA)Fe³⁺0.16841 µMNot Specified1:1Not Specified[2]
Aminoquinoline derivative (ANQ)Pb²⁺Not SpecifiedNot SpecifiedNot SpecifiedPrevention of photoinduced electron transfer[3]
Aminoquinoline derivative (ANQ)Al³⁺Not SpecifiedNot SpecifiedNot SpecifiedPrevention of photoinduced electron transfer[3]
Quinoline-based hydrazoneTributyltin (TBT)Not SpecifiedNot SpecifiedNot SpecifiedColorimetric/Fluorimetric change[4][5]
8-Hydroxyquinoline benzoateHg²⁺Not SpecifiedNot SpecifiedNot SpecifiedFluorescence enhancement[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a generalized method for the synthesis of this compound, which may require optimization based on specific laboratory conditions and available starting materials. A common approach is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Materials:

  • 2-Amino-3-nitrobenzaldehyde (or a suitable precursor to 2,8-diaminoquinoline)

  • Acetophenone

  • Ethanol

  • Base catalyst (e.g., potassium hydroxide, sodium hydroxide)

  • Reducing agent (e.g., zinc dust and acetic acid, or catalytic hydrogenation)

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Condensation: In a round-bottom flask, dissolve 2-amino-3-nitrobenzaldehyde and acetophenone in ethanol.

  • Catalyst Addition: Slowly add a solution of the base catalyst to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by TLC.

  • Isolation of Intermediate: After the reaction is complete, cool the mixture to room temperature. The intermediate product, 2-phenyl-8-nitroquinoline, may precipitate. Collect the solid by filtration and wash with cold ethanol.

  • Reduction: Suspend the 2-phenyl-8-nitroquinoline in a suitable solvent (e.g., ethanol or acetic acid).

  • Addition of Reducing Agent: Add the reducing agent (e.g., zinc dust in acetic acid) portion-wise while stirring. The reaction may be exothermic.

  • Reaction Completion and Work-up: After the addition is complete, continue stirring until the reaction is complete (monitored by TLC). Filter the reaction mixture to remove any solids.

  • Purification: Neutralize the filtrate and extract the product with a suitable organic solvent. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: General Procedure for Environmental Sample Analysis

This protocol outlines the general steps for using this compound as a fluorescent chemosensor for the detection of a target analyte in an environmental water sample.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Buffer solution to maintain a constant pH.

  • Environmental water sample (filtered to remove particulate matter).

  • Standard solutions of the target analyte for calibration.

  • Fluorometer.

  • Cuvettes for fluorescence measurements.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of this compound by diluting the stock solution with the buffer to the desired concentration.

  • Calibration Curve:

    • Prepare a series of standard solutions of the target analyte with known concentrations in the buffer.

    • To a set of cuvettes, add a fixed volume of the sensor solution.

    • Add increasing volumes of the standard analyte solutions to the cuvettes.

    • Record the fluorescence emission spectrum of each solution after a suitable incubation time.

    • Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.

  • Sample Measurement:

    • To a cuvette containing the sensor solution, add a known volume of the filtered environmental water sample.

    • Allow the solution to incubate for the same duration as the standards.

    • Measure the fluorescence emission spectrum.

  • Quantification:

    • Using the calibration curve, determine the concentration of the analyte in the environmental sample based on its fluorescence intensity.

Visualizations

Signaling_Pathway cluster_chemosensor Chemosensor States cluster_process Detection Process cluster_mechanism Fluorescence Mechanism Free_Sensor This compound (Low Fluorescence) Binding Chelation Free_Sensor->Binding Interaction PET_Quenching Photoinduced Electron Transfer (PET) Free_Sensor->PET_Quenching Fluorescence Quenching Complex Sensor-Analyte Complex (High Fluorescence) CHEF Chelation-Enhanced Fluorescence (CHEF) Complex->CHEF Fluorescence Enhancement Analyte Target Analyte (e.g., Metal Ion) Analyte->Binding Binding->Complex

Caption: Signaling pathway of a "turn-on" fluorescent chemosensor.

Experimental_Workflow start Start prep_sensor Prepare Sensor Solution (this compound) start->prep_sensor prep_standards Prepare Analyte Standards start->prep_standards prep_sample Prepare Environmental Sample start->prep_sample calibrate Generate Calibration Curve prep_sensor->calibrate measure Measure Sample Fluorescence prep_sensor->measure prep_standards->calibrate prep_sample->measure quantify Quantify Analyte Concentration calibrate->quantify measure->quantify end End quantify->end

Caption: General experimental workflow for environmental analysis.

References

Application Notes and Protocols: Synthesis and Medicinal Chemistry of 2-Phenylquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and mechanistic insights into 2-phenylquinolin-8-amine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed below offer practical guidance for the synthesis and evaluation of these promising therapeutic agents.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous drugs with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The this compound core, in particular, has garnered significant attention as a "privileged structure" due to its versatile biological profile.[2][4] The presence of the 8-amino group provides a key site for further functionalization, allowing for the fine-tuning of physicochemical properties and biological activities. These derivatives have shown promise as anticancer agents, often through the modulation of critical cellular signaling pathways, and as potent antimicrobial agents.[1][5][6]

Synthetic Protocols

The synthesis of this compound derivatives can be achieved through several established methods for quinoline ring formation. The Friedländer synthesis and the Doebner-von Miller reaction are two of the most common and versatile approaches.[7][8]

Protocol 1: Friedländer Synthesis of this compound

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone.[7][9] For the synthesis of this compound, 2,8-diaminobenzaldehyde would be the ideal starting material to react with acetophenone. A closely related and often more practical approach involves a domino nitro reduction-Friedländer heterocyclization, starting from a 2-nitro-8-aminobenzaldehyde.[10]

Reactants:

  • 2-Amino-8-nitrobenzaldehyde (1 equivalent)

  • Acetophenone (1 equivalent)

  • Catalyst: Potassium hydroxide (KOH) (1 equivalent) or p-Toluenesulfonic acid (catalytic amount)

  • Solvent: Ethanol or Toluene

Procedure:

  • To a solution of 2-amino-8-nitrobenzaldehyde and acetophenone in ethanol, add potassium hydroxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate of 2-phenyl-8-nitroquinoline by filtration.

  • Wash the precipitate with cold water and dry it under a vacuum.

  • For the reduction of the nitro group to an amine, dissolve the 2-phenyl-8-nitroquinoline in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: ~70-85% over two steps.

Protocol 2: Doebner-von Miller Synthesis of a 2-Phenylquinoline Derivative

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[8] To synthesize a 2-phenylquinoline derivative, an aniline can be reacted with cinnamaldehyde (an α,β-unsaturated aldehyde with a phenyl group).

Reactants:

  • m-Phenylenediamine (to introduce an amino group at a position that can be isomerically related to the 8-position, requiring subsequent separation) (1 equivalent)

  • Cinnamaldehyde (1 equivalent)

  • Acid catalyst: Hydrochloric acid (HCl) or a Lewis acid such as tin tetrachloride (SnCl4)

  • Oxidizing agent (often generated in situ or can be the reaction solvent like nitrobenzene)

Procedure:

  • In a round-bottom flask, dissolve the aniline derivative in a suitable solvent, and then add the acid catalyst.

  • Slowly add the α,β-unsaturated carbonyl compound to the reaction mixture with stirring.

  • Heat the reaction mixture under reflux for several hours. The reaction is often vigorous and should be controlled.[11]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize it with a base (e.g., sodium hydroxide or calcium hydroxide).[11]

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired 2-phenylquinoline-amine isomer.

Expected Yield: Yields can vary widely depending on the specific substrates and conditions.

Biological Activity and Data Presentation

This compound derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. The following tables summarize representative quantitative data from the literature.

Table 1: Anticancer Activity of 2-Phenylquinoline Derivatives
Compound IDDerivative SubstitutionCancer Cell LineIC50 (µM)Citation(s)
1 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamideMCF-7 (Breast)1-10[12]
2 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine-sulfonamideSK-MEL-28 (Melanoma)1-10[12]
3 Quinoline/Chalcone Hybrid (9i)A549 (Lung)1.91-5.29[1][3]
4 Quinoline/Chalcone Hybrid (9j)K-562 (Leukemia)1.91-5.29[1][3]
5 8-Hydroxyquinoline-2-carboxamideHela (Cervical)30.98[13]
6 8-Hydroxyquinoline-2-carboxamideHCT 116 (Colon)22.7[13]
7 8-Hydroxyquinoline-2-carboxamideMCF-7 (Breast)4.12[13]
8 5,7-Dibromo-8-hydroxyquinolineA549 (Lung)5.8 mg/mL[13]
9 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acidHePG2 (Liver)6.57[14]
10 2-(2-Hydroxyphenyl)quinoline-4-carboxylic acidHCT-116 (Colon)9.54[14]
Table 2: Antimicrobial Activity of 2-Phenylquinoline Derivatives
Compound IDDerivative SubstitutionBacterial StrainMIC (µg/mL)Citation(s)
11 2-(2'-aminophenyl)-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureus64[15][16]
12 2-(2'-aminophenyl)-quinoline-4-carboxylic acid derivative (5a7)Escherichia coli128[15][16]
13 2-Phenylquinoline-4-carboxylic acid derivativeStaphylococcus aureus>256[15]
14 2-Phenylquinoline-4-carboxylic acid derivativeBacillus subtilis>256[15]
15 2-Phenylquinoline-4-carboxylic acid derivativePseudomonas aeruginosa>256[15]

Visualizations

Synthetic Workflow

The general workflow for the synthesis and evaluation of this compound derivatives can be visualized as a multi-step process, from the initial synthesis to biological testing.

Synthetic_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2,8-Diaminobenzaldehyde, Acetophenone) Reaction Quinoline Formation (e.g., Friedländer Synthesis) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (MTT, Cell Cycle Analysis) Characterization->Anticancer Pure Derivative Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Pure Derivative Mechanism Mechanism of Action Studies (Western Blot, Docking) Anticancer->Mechanism Antimicrobial->Mechanism PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes Quinoline This compound Derivative Quinoline->PI3K Inhibits

References

Application Notes and Protocols for the Quantification of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylquinolin-8-amine is a quinoline derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

The following protocols are based on established methods for structurally similar quinoline derivatives and should be validated for the specific matrix and concentration range of interest.

Analytical Techniques: A Comparative Overview

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Analytical MethodPrincipleTypical ApplicationAdvantagesLimitations
HPLC-UV Separation based on polarity, detection by UV absorbance.Routine quality control, purity assessment.Robust, cost-effective, good linearity.Moderate sensitivity, potential for matrix interference.
GC-MS Separation of volatile compounds, detection by mass-to-charge ratio.Identification and quantification of thermally stable and volatile compounds.High selectivity, structural information from mass spectra.Requires derivatization for non-volatile compounds, potential for thermal degradation.
LC-MS/MS High-resolution separation with highly sensitive and selective mass detection.Bioanalysis (plasma, urine), trace level quantification.Excellent sensitivity and selectivity, suitable for complex matrices.Higher cost and complexity.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of quinoline derivatives. The method relies on the separation of the analyte from other components in a sample mixture on a stationary phase, followed by detection using a UV-Vis spectrophotometer.

Experimental Protocol
  • Instrumentation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).

  • Gradient Program:

    • Start with 30% A.

    • Ramp to 90% A over 10 minutes.

    • Hold at 90% A for 2 minutes.

    • Return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • UV Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile. Prepare working standards and samples by diluting the stock solution in the mobile phase.

Data Presentation
ParameterIllustrative Value
Linear Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (%Recovery) 98 - 102%

Note: These values are illustrative and based on performance for similar compounds. Method validation is required for this compound.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Acetonitrile Sample->Dissolution Standard Standard Standard->Dissolution Dilution Dilution Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV Analytical Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For compounds containing amine groups like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[1]

Experimental Protocol
  • Instrumentation: A GC-MS system such as an Agilent 7890B GC coupled to a 5977B MS.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 300 °C at 15 °C/min.

    • Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Derivatization: To a dried sample, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70 °C for 30 minutes.

Data Presentation
ParameterIllustrative Value
Linear Range 10 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 5%
Accuracy (%Recovery) 95 - 105%

Note: These values are illustrative and based on performance for similar derivatized amines. Method validation is required.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or SPE Sample->Extraction Drying Drying under N2 Extraction->Drying Derivatization Derivatization (BSTFA) Drying->Derivatization Injection Injection Derivatization->Injection Separation HP-5ms Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Ionization->Detection Integration Peak Integration (SIM/Scan) Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS Analytical Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for bioanalytical applications and trace-level quantification.[2][3][4]

Experimental Protocol
  • Instrumentation: A UHPLC system (e.g., Agilent 1290 Infinity II) coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6470).[2]

  • Column: Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A fast gradient adapted for UHPLC, e.g., 5% to 95% B in 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • MS/MS Parameters:

    • Precursor Ion (Q1): To be determined by infusion of a standard solution of this compound (expected m/z [M+H]⁺).

    • Product Ions (Q3): To be determined from the fragmentation of the precursor ion.

    • Collision Energy: Optimize for the specific precursor-product ion transitions.

  • Sample Preparation: Protein precipitation for plasma samples (e.g., with acetonitrile), or solid-phase extraction (SPE) for more complex matrices.

Data Presentation
ParameterIllustrative Value
Linear Range 0.1 - 200 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 10%
Accuracy (%Recovery) 90 - 110%

Note: These values are illustrative and based on typical performance for small molecules in biological matrices. Method validation is required.

Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation or SPE Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation UHPLC Separation Injection->Separation Ionization ESI+ Separation->Ionization MRM MRM Detection Ionization->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

References

Application Notes and Protocols: 2-Phenylquinolin-8-amine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-phenylquinolin-8-amine as a scaffold for the construction of diverse and biologically relevant heterocyclic compounds. The protocols detailed herein offer practical guidance for the synthesis of fused polycyclic aromatic systems and provide insights into the biological applications of the resulting molecules, particularly in the realm of anticancer drug discovery.

Introduction

This compound is a valuable bifunctional building block possessing a rigid aromatic core and a reactive primary amino group ortho to a ring nitrogen. This unique structural arrangement makes it an ideal precursor for the synthesis of a variety of fused heterocyclic systems, including phenanthrolines, imidazoquinolines, and other novel ring systems. Derivatives of the 2-phenylquinoline scaffold have garnered significant attention in medicinal chemistry due to their potent and diverse biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines key synthetic transformations of this compound and explores the mechanisms of action of its derivatives as potential therapeutic agents.

I. Synthesis of Fused Heterocyclic Systems

The strategic positioning of the amino group at the C-8 position of the 2-phenylquinoline nucleus allows for a range of cyclization reactions to construct new heterocyclic rings. Below are protocols for the synthesis of key fused systems.

Synthesis of 2-Phenyl-1,10-phenanthrolines via Skraup Reaction

The Skraup reaction is a classic and effective method for the synthesis of quinolines and related fused systems. By reacting an 8-aminoquinoline derivative with glycerol in the presence of an acid and an oxidizing agent, a new pyridine ring can be annulated to form a phenanthroline.[3][4][5]

Experimental Protocol: Synthesis of 2-Phenyl-1,10-phenanthroline

  • Materials:

    • This compound

    • Glycerol

    • Concentrated Sulfuric Acid (H₂SO₄)

    • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

    • Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)

    • Sodium hydroxide (NaOH) solution for neutralization

    • Ethanol for recrystallization

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, carefully add concentrated sulfuric acid.

    • With vigorous stirring, slowly add glycerol to the acid.

    • To this mixture, add this compound and a catalytic amount of ferrous sulfate.

    • Heat the reaction mixture to 130-140 °C.

    • Slowly and cautiously add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) portion-wise over a period of 2-3 hours, maintaining the temperature.

    • After the addition is complete, continue heating the mixture for an additional 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until a precipitate forms.

    • Collect the crude product by filtration and wash it thoroughly with water.

    • Purify the crude 2-phenyl-1,10-phenanthroline by recrystallization from ethanol.

ReagentRoleStoichiometry (molar eq.)
This compoundStarting Material1.0
GlycerolReagent2.5 - 3.5
Concentrated Sulfuric AcidCatalyst & Dehydrating AgentExcess
Oxidizing AgentOxidant1.0 - 1.5
Ferrous SulfateModeratorCatalytic

Table 1: Reagents and their roles in the Skraup synthesis of 2-phenyl-1,10-phenanthroline.

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product This compound This compound Skraup Reaction Skraup Reaction This compound->Skraup Reaction Glycerol Glycerol Glycerol->Skraup Reaction H2SO4 H2SO4 H2SO4->Skraup Reaction Oxidizing Agent Oxidizing Agent Oxidizing Agent->Skraup Reaction 2-Phenyl-1,10-phenanthroline 2-Phenyl-1,10-phenanthroline Skraup Reaction->2-Phenyl-1,10-phenanthroline

Caption: Workflow for the Skraup Synthesis.

Synthesis of 2-Phenyl-1H-imidazo[4,5-h]quinolines

Fused imidazoquinolines are another important class of heterocycles with diverse biological activities, including acting as Toll-like receptor (TLR) agonists.[6][7][8] The synthesis of 2-phenyl-1H-imidazo[4,5-h]quinoline can be achieved from this compound through a two-step process involving nitration followed by reductive cyclization.

Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-h]quinoline

Step 1: Synthesis of 7-Nitro-2-phenylquinolin-8-amine

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ammonium hydroxide (NH₄OH) for neutralization

  • Procedure:

    • In a round-bottom flask, dissolve this compound in cold concentrated sulfuric acid at 0 °C.

    • Slowly add fuming nitric acid dropwise while maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with ammonium hydroxide until a precipitate forms.

    • Collect the crude 7-nitro-2-phenylquinolin-8-amine by filtration, wash with water, and dry.

Step 2: Reductive Cyclization to 2-Phenyl-1H-imidazo[4,5-h]quinoline

  • Materials:

    • 7-Nitro-2-phenylquinolin-8-amine

    • A reducing agent (e.g., Sodium dithionite (Na₂S₂O₄) or Tin(II) chloride (SnCl₂))

    • Formic acid or an appropriate aldehyde/orthoester

    • Solvent (e.g., ethanol, acetic acid)

  • Procedure:

    • Suspend 7-nitro-2-phenylquinolin-8-amine in a suitable solvent (e.g., ethanol).

    • Add the reducing agent (e.g., sodium dithionite) portion-wise and heat the mixture to reflux. This will reduce the nitro group to an amino group, forming the unstable 7,8-diamino-2-phenylquinoline in situ.

    • After the reduction is complete (indicated by a color change and confirmed by TLC), add formic acid (or another one-carbon source like an orthoester or aldehyde).

    • Continue to reflux the mixture for several hours to facilitate the cyclization to the imidazole ring.

    • Cool the reaction mixture and neutralize with a base if necessary.

    • The product may precipitate upon cooling or after partial removal of the solvent.

    • Collect the crude product by filtration and purify by column chromatography or recrystallization.

Reagent (Step 1)RoleStoichiometry (molar eq.)
This compoundStarting Material1.0
Fuming Nitric AcidNitrating Agent1.1
Sulfuric AcidCatalyst/SolventExcess

Table 2: Reagents for the nitration of this compound.

Reagent (Step 2)RoleStoichiometry (molar eq.)
7-Nitro-2-phenylquinolin-8-aminePrecursor1.0
Reducing AgentReductant2.0 - 3.0
Formic AcidCyclizing AgentExcess

Table 3: Reagents for the reductive cyclization to form the fused imidazole ring.

G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reductive Cyclization Start1 This compound Nitration Nitration (HNO3, H2SO4) Start1->Nitration Intermediate 7-Nitro-2-phenylquinolin-8-amine Nitration->Intermediate Reduction Reduction (e.g., Na2S2O4) Intermediate->Reduction Cyclization Cyclization (Formic Acid) Reduction->Cyclization Product 2-Phenyl-1H-imidazo[4,5-h]quinoline Cyclization->Product

Caption: Synthetic workflow for 2-Phenyl-1H-imidazo[4,5-h]quinoline.

II. Biological Applications: Anticancer Mechanisms of 2-Phenylquinoline Derivatives

Derivatives of 2-phenylquinoline have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[2][9][10][11][12] Understanding these mechanisms is crucial for the rational design of new and more effective therapeutic agents based on this scaffold.

Inhibition of Tubulin Polymerization

One of the primary anticancer mechanisms of certain 2-phenylquinoline derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[10][13][14] Microtubules are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle. By binding to tubulin, these compounds prevent its assembly into microtubules, leading to mitotic arrest and subsequent apoptosis.[15][16]

G 2-Phenylquinoline Derivative 2-Phenylquinoline Derivative Binding Binds to Tubulin 2-Phenylquinoline Derivative->Binding Tubulin Tubulin Tubulin->Binding Inhibition Inhibition of Microtubule Polymerization Binding->Inhibition Disruption Disruption of Mitotic Spindle Inhibition->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of Tubulin Polymerization Inhibition.

Induction of Apoptosis

Many 2-phenylquinoline derivatives induce programmed cell death, or apoptosis, in cancer cells through various signaling pathways.[2][4][11][12] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Common events include the activation of caspases, the release of cytochrome c from mitochondria, and the cleavage of poly(ADP-ribose) polymerase (PARP).

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway 2-Phenylquinoline Derivative 2-Phenylquinoline Derivative Mitochondria Mitochondria 2-Phenylquinoline Derivative->Mitochondria Death_Receptors Death Receptors (e.g., Fas, TRAIL) 2-Phenylquinoline Derivative->Death_Receptors Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptors->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis Induction Pathways.

Stabilization of G-Quadruplex DNA

G-quadruplexes (G4s) are secondary structures formed in guanine-rich regions of DNA, such as in telomeres and the promoter regions of oncogenes.[17] The stabilization of these structures can inhibit the activity of telomerase, an enzyme crucial for cancer cell immortality, and can also suppress the transcription of oncogenes.[1][3][18] Certain planar, aromatic 2-phenylquinoline derivatives have been shown to act as G-quadruplex stabilizing agents, making this another important anticancer mechanism.[19]

G 2-Phenylquinoline Derivative 2-Phenylquinoline Derivative Stabilization Stabilization of G-Quadruplex 2-Phenylquinoline Derivative->Stabilization G_Quadruplex G-Quadruplex DNA (Telomeres, Oncogene Promoters) G_Quadruplex->Stabilization Telomerase_Inhibition Inhibition of Telomerase Activity Stabilization->Telomerase_Inhibition Oncogene_Repression Repression of Oncogene Transcription Stabilization->Oncogene_Repression Senescence Cellular Senescence Telomerase_Inhibition->Senescence Apoptosis Apoptosis Oncogene_Repression->Apoptosis

References

In Vitro Applications of 2-Phenylquinolin-8-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Phenylquinolin-8-amine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery and development. The quinoline scaffold is a privileged structure known to interact with a variety of biological targets, and substitutions at the 2- and 8-positions can modulate these activities. This document provides an overview of the in vitro applications of 2-phenylquinoline derivatives, with a focus on assays relevant to anticancer, antiviral, and antioxidant activities. While specific data for the parent compound, this compound, is limited in the reviewed literature, the provided protocols are readily adaptable for its evaluation.

I. Anticancer and Antiproliferative Activity

Derivatives of 2-phenylquinoline have demonstrated notable activity against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and cell cycle arrest.

Quantitative Data Summary for 2-Phenylquinoline Derivatives

The following table summarizes the antiproliferative activity of various 2-phenylquinoline derivatives against several human cancer cell lines. It is important to note that these are derivatives and not the parent this compound.

Compound ClassCell LineAssay TypeEndpointValue (µM)Reference
2-Arylvinyl-4-aminoquinolinesH-460, HT-29, HepG2, SGC-7901CytotoxicityIC₅₀0.05 - 0.85[1]
2,4-bis[...]phenyl-quinolinesHeLaAntiproliferativeIC₅₀0.50 - 3.58[2]
2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine derivativesVarious cancer cell linesAntiproliferativeIC₅₀Significant values reported[3]
8-Aminoquinoline glycoconjugatesHCT 116, MCF-7Cytotoxicity (MTT)IC₅₀78.1 - 116.4[4]
Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of a test compound, such as this compound, on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

  • Human cancer cell line (e.g., HeLa, HCT 116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (or derivative) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Workflow for Antiproliferative Activity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Prepare Cancer Cell Suspension B Seed Cells in 96-well Plate A->B 24h incubation D Treat Cells with Compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Incubate for 2-4 hours F->G H Add Solubilization Buffer G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability and IC50 Value I->J

Caption: Workflow for determining the in vitro antiproliferative activity.

II. Antiviral Activity

Certain 2-phenylquinoline derivatives have shown promising broad-spectrum anti-coronavirus activity.[2][5] These compounds can inhibit viral replication and key viral enzymes.

Quantitative Data Summary for 2-Phenylquinoline Derivatives against Coronaviruses
CompoundVirusEndpointValue (µM)Reference
2-Phenylquinoline hit compoundSARS-CoV-2EC₅₀6[5]
2-Phenylquinoline hit compoundSARS-CoV-2CC₅₀18[5]
Various 2-PhQsHCoV-229EEC₅₀0.2 - 9.4[5]
Various 2-PhQsHCoV-OC43EC₅₀0.6 - 7.7[5]
Compound 6gSARS-CoV-2 Helicase (nsp13)IC₅₀0.42[2]
Compound 7kSARS-CoV-2 Helicase (nsp13)IC₅₀1.41[2]
Experimental Protocol: Antiviral Cytopathic Effect (CPE) Assay

This protocol is for evaluating the ability of a compound to inhibit the virus-induced cytopathic effect in a cell-based assay.

1. Materials:

  • Host cell line susceptible to the virus (e.g., VeroE6 for SARS-CoV-2)

  • Virus stock of known titer

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell viability reagent (e.g., MTS or CellTiter-Glo)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the cells.

  • Virus Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (e.g., 48-72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of the cytopathic effect and determine the EC₅₀ (50% effective concentration). The CC₅₀ (50% cytotoxic concentration) should be determined in parallel on uninfected cells.

Signaling Pathway: Potential Inhibition of Autophagy Some 2-phenylquinolines have been observed to inhibit the fusion of autophagosomes with lysosomes, a process that can be visualized by the accumulation of LC3-II puncta.[5]

G cluster_pathway Autophagy Pathway Autophagosome Autophagosome (LC3-II positive) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Inhibitor 2-Phenylquinoline Derivative Inhibitor->Autolysosome Inhibits

Caption: Potential inhibition of autophagosome-lysosome fusion.

III. Antioxidant and Radical-Scavenging Activity

8-Aminoquinoline derivatives, structurally related to this compound, have been shown to possess antioxidant properties by scavenging free radicals and chelating metal ions involved in oxidative stress.[6]

Quantitative Data Summary for 8-Aminoquinoline Derivatives
Compound ClassAssayEndpointResultReference
Caffeic acid-8-aminoquinoline derivativesDPPH Radical Scavenging% Scavenging (at 200 µM)>63.9%[6]
Caffeic acid-8-aminoquinoline derivativesDPPH Radical ScavengingIC₅₀Dose-dependent activity[6]
Selected 8-aminoquinoline derivativesH₂O₂-induced cell deathCytoprotectionSignificant at 100 µM[6]
Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

1. Materials:

  • DPPH solution in methanol (e.g., 0.1 mM)

  • This compound stock solution

  • Methanol

  • 96-well microplate

  • Spectrophotometer

2. Procedure:

  • Reaction Setup: In a 96-well plate, add different concentrations of the this compound solution.

  • DPPH Addition: Add the DPPH solution to each well. Include a control with only methanol and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Logical Flow for Antioxidant Activity Screening

G cluster_in_vitro In Vitro Chemical Assays cluster_cell_based Cell-Based Assays Start This compound DPPH DPPH Assay Start->DPPH FRAP FRAP Assay Start->FRAP MetalChelation Metal Chelation Assay Start->MetalChelation ROS Intracellular ROS Measurement DPPH->ROS If active FRAP->ROS If active MetalChelation->ROS If active Cytoprotection Oxidative Stress Cytoprotection Assay ROS->Cytoprotection

Caption: Screening workflow for antioxidant potential.

IV. Enzyme Inhibition

Derivatives of 2-phenylquinoline have been identified as inhibitors of various enzymes, including viral helicases and cyclooxygenase-2 (COX-2).

Experimental Protocol: General Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes.

1. Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Assay buffer

  • This compound stock solution

  • Detection reagent/system

  • 96- or 384-well plate

  • Plate reader

2. Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, the enzyme, and different concentrations of this compound. Include a no-inhibitor control.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a specific time at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Incubation: Incubate for a set period during which the reaction is linear.

  • Reaction Termination and Detection: Stop the reaction (if necessary) and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the compound and determine the IC₅₀ value.

This compound and its analogs are versatile scaffolds for the development of new therapeutic agents. The protocols and data presented here provide a foundation for researchers to explore the in vitro biological activities of these compounds. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the therapeutic potential of this chemical class.

References

Application Notes and Protocols for High-Throughput Screening of 2-Phenylquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the high-throughput screening (HTS) of 2-phenylquinolin-8-amine derivatives and related compounds. This class of molecules has shown significant potential in antiviral and anticancer applications. The following protocols are designed for automated HTS platforms and focus on cell-based and biochemical assays to identify and characterize novel lead compounds.

Introduction

The 2-phenylquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a broad range of biological activities. High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of these compounds to identify those that modulate specific biological targets or pathways. This document outlines protocols for primary screening, hit confirmation, and secondary assays relevant to the discovery of novel antiviral and anticancer agents based on the this compound core structure.

Antiviral Screening of 2-Phenylquinoline Derivatives

A primary application of 2-phenylquinoline derivatives has been in the discovery of broad-spectrum antiviral agents, particularly against coronaviruses.[1][2][3][4] Phenotypic screening is a powerful approach to identify compounds that inhibit viral replication in a cellular context.

Quantitative Data from Antiviral Screening

The following table summarizes the antiviral activity and cytotoxicity of selected 2-phenylquinoline derivatives against various human coronaviruses.[1][2][3]

Compound IDSubstitutionsTarget VirusEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
1f R2=p-OPr, R4=H, R5-R8=HSARS-CoV-213.0>100>7.7
5a R2=p-OPr, R4=O-(CH₂)₂-N(Et)₂, R5-R8=HSARS-CoV-212.0>100>8.3
6f R2=p-OPr, R4=O-(CH₂)₂-N(Et)₂, 5,7-dimethoxySARS-CoV-27.0>100>14.3
6g R2=p-OPr, R4=6,7-dimethoxy-THIQ, 5,7-dimethoxySARS-CoV-26.0>100>16.7
8k R2=p-OPr, R4=O-(CH₂)₃-N(Et)₂, 6,7-dimethoxyHCoV-229E0.211.055
9j R2=p-OPr, R4=O-(CH₂)₃-N(Et)₂, 6,8-dimethoxySARS-CoV-25.9>100>16.9
CQ (Reference)HCoV-229E1.3>100>76.9
GS-441524 (Reference)HCoV-229E0.9>100>111.1

EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. SI = CC₅₀/EC₅₀.

Experimental Protocols

1. Primary High-Throughput Screening: Antiviral Phenotypic Assay

This protocol is adapted for screening compounds against SARS-CoV-2 using a high-content imaging-based assay.[1][3]

  • Objective: To identify compounds that inhibit virus-induced cytopathic effect (CPE) in host cells.

  • Cell Line: VeroE6 cells constitutively expressing an enhanced green fluorescent protein (EGFP).

  • Materials:

    • VeroE6-EGFP cells

    • SARS-CoV-2 viral stock

    • 384-well microplates

    • Compound library (this compound derivatives)

    • Reference compounds (e.g., Remdesivir, Chloroquine)

    • Cell culture medium (e.g., DMEM with 2% FBS)

    • Automated liquid handling systems

    • High-content imaging system

  • Procedure:

    • Cell Seeding: Using an automated dispenser, seed VeroE6-EGFP cells into 384-well plates at a density that forms a confluent monolayer within 24 hours. Incubate at 37°C, 5% CO₂.

    • Compound Addition: Prepare compound plates by diluting library compounds to the desired screening concentration (e.g., 10 µM) in culture medium. Transfer a small volume (e.g., 50 nL) of the diluted compounds, positive controls, and negative controls (DMSO) to the cell plates using an acoustic dispenser or pin tool.

    • Viral Infection: Immediately after compound addition, infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

    • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

    • Data Acquisition: Quantify the virus-induced CPE by acquiring images of the EGFP signal in each well using a high-content imaging system. A decrease in EGFP fluorescence indicates cell death due to viral replication.

    • Cytotoxicity Assessment: In parallel, treat uninfected VeroE6-EGFP cells with the same compound library to assess cytotoxicity.

    • Data Analysis: Normalize the EGFP signal to positive and negative controls. Calculate the percentage of CPE inhibition for each compound. Hits are typically defined as compounds that inhibit CPE above a certain threshold (e.g., >50%) with low cytotoxicity.

2. Secondary Assay: SARS-CoV-2 Helicase (nsp13) Inhibition

Some 2-phenylquinoline derivatives have been shown to target the viral helicase nsp13, a highly conserved enzyme essential for viral replication.[2][4] A fluorescence-based duplex unwinding assay is suitable for HTS.[2]

  • Objective: To quantify the inhibition of SARS-CoV-2 nsp13 helicase activity.

  • Assay Principle: A dsDNA substrate with a fluorophore (FAM) on one strand and a quencher (BHQ) on the other is used. Helicase activity unwinds the duplex, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Materials:

    • Recombinant SARS-CoV-2 nsp13 protein

    • FAM/BHQ-labeled dsDNA substrate

    • Trap DNA (unlabeled single strand complementary to the FAM-labeled strand)

    • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 2.5 mM MgCl₂, 2 mM ATP, 0.05% BSA)

    • Stop solution (e.g., 20 mM HEPES, 0.2 M NaCl, 0.2 M EDTA)

    • 384-well or 1536-well plates

    • Fluorescence plate reader

  • Procedure:

    • Dispensing: Dispense a mixture of nsp13 protein (e.g., final concentration 0.075 nM) and trap DNA in assay buffer into the wells of a microplate.[2]

    • Compound Addition: Add test compounds (and controls) to the appropriate wells.

    • Incubation: Incubate the plate at room temperature for 10 minutes.

    • Reaction Initiation: Add the dsDNA substrate to all wells to start the unwinding reaction.

    • Data Acquisition: Read the fluorescence intensity on a plate reader at appropriate excitation/emission wavelengths for FAM.

    • Data Analysis: Calculate the percent inhibition for each compound relative to controls and determine IC₅₀ values for confirmed hits.

Diagrams: Antiviral HTS Workflow

antiviral_workflow start Start: Compound Library primary_screen Primary HTS: Phenotypic Antiviral Assay (VeroE6-EGFP + SARS-CoV-2) start->primary_screen data_analysis1 Data Analysis: % CPE Inhibition % Cytotoxicity primary_screen->data_analysis1 hit_id Hit Identification data_analysis1->hit_id dose_response Dose-Response Confirmation hit_id->dose_response Active & Non-toxic end_node_invis end_node_invis hit_id->end_node_invis Inactive or Toxic secondary_assay Secondary Assay: Helicase Inhibition (nsp13) dose_response->secondary_assay Potent Hits (EC₅₀) sar_analysis SAR Analysis secondary_assay->sar_analysis Confirmed Activity (IC₅₀) lead_candidate Lead Candidate sar_analysis->lead_candidate

Caption: High-throughput screening workflow for the discovery of antiviral 2-phenylquinoline derivatives.

Anticancer Screening of 2-Phenylquinoline Derivatives

Derivatives of the 2-phenylquinoline scaffold have also been investigated for their antiproliferative activity against various cancer cell lines.[5][6][7] Potential mechanisms of action include the stabilization of G-quadruplex structures in oncogene promoters.[5]

Quantitative Data from Anticancer Screening

The table below presents the in vitro antiproliferative activity of selected 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives.[5]

Compound IDCancer Cell LineIC₅₀ (µM)
12f HeLa (Cervical)0.81
12f A2780 (Ovarian)0.98
12i MDA-MB-231 (Breast)0.52
13a HeLa (Cervical)0.50
13a A2780 (Ovarian)0.90
13a K562 (Leukemia)0.33

IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

1. Primary High-Throughput Screening: Antiproliferative Assay (MTT)

The MTT assay is a colorimetric method for assessing cell metabolic activity and is widely used for HTS of anticancer compounds.

  • Objective: To identify compounds that reduce the viability of cancer cells.

  • Cell Lines: Panel of human cancer cell lines (e.g., HeLa, MDA-MB-231, A2780).

  • Materials:

    • Cancer cell lines

    • 96-well or 384-well microplates

    • Compound library

    • Reference drug (e.g., Doxorubicin)

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Automated liquid handling systems

    • Absorbance microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability inhibition for each compound and determine the IC₅₀ values for active compounds.

2. Secondary Assay: G-Quadruplex Stabilization

A potential mechanism for the anticancer activity of these compounds is the stabilization of G-quadruplex (G4) structures in the promoter regions of oncogenes like c-MYC, which can repress transcription.[8] A FRET-based melting assay can be used to screen for G4 stabilizers.

  • Objective: To identify compounds that thermally stabilize G-quadruplex DNA.

  • Assay Principle: A G4-forming oligonucleotide is dually labeled with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA). In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. As the DNA melts with increasing temperature, the strands separate, leading to an increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tₘ).

  • Materials:

    • Fluorophore- and quencher-labeled G4-forming oligonucleotide (e.g., from the c-MYC promoter)

    • Assay buffer (containing K⁺ to promote G4 formation)

    • Test compounds

    • Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient

  • Procedure:

    • Reaction Setup: In a qPCR plate, mix the labeled oligonucleotide, assay buffer, and test compounds.

    • Annealing: Heat the mixture to 95°C and then slowly cool to room temperature to ensure proper G4 folding.

    • Melting Curve Analysis: Place the plate in a real-time PCR instrument. Monitor fluorescence intensity as the temperature is increased incrementally from room temperature to 95°C.

    • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tₘ) is the temperature at which 50% of the G4 structures have unfolded. Calculate the change in melting temperature (ΔTₘ) induced by each compound. A significant increase in Tₘ indicates stabilization of the G-quadruplex.

Diagrams: Anticancer HTS Workflow and Mechanism

anticancer_workflow start Start: Compound Library primary_screen Primary HTS: Antiproliferative Assay (e.g., MTT on Cancer Cell Panel) start->primary_screen data_analysis1 Data Analysis: % Viability Inhibition primary_screen->data_analysis1 hit_id Hit Identification data_analysis1->hit_id dose_response Dose-Response Confirmation & IC₅₀ Determination hit_id->dose_response Active Compounds end_node_invis end_node_invis hit_id->end_node_invis Inactive secondary_assay Secondary / MOA Assay: G-Quadruplex Stabilization (FRET-Melting) dose_response->secondary_assay Potent Hits hit_validation Hit Validation: Orthogonal Assays secondary_assay->hit_validation Confirmed G4 Stabilizers lead_candidate Lead Candidate hit_validation->lead_candidate g4_mechanism cluster_0 Normal Transcription cluster_1 G4 Stabilization by Ligand promoter Oncogene Promoter (e.g., c-MYC) transcription Transcription Machinery promoter->transcription mrna mRNA Production transcription->mrna protein Oncogene Protein (Cell Proliferation) mrna->protein g4 G-Quadruplex Formation stabilized_g4 Stabilized G4-Ligand Complex g4->stabilized_g4 ligand 2-Phenylquinoline Derivative (Ligand) ligand->stabilized_g4 blocked_transcription Transcription Blocked stabilized_g4->blocked_transcription apoptosis Decreased Proliferation / Apoptosis blocked_transcription->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenylquinolin-8-amine and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist researchers in improving the synthesis yield and purity of 2-Phenylquinolin-8-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound scaffold?

A1: The primary methods for constructing the 2-phenylquinoline core are the Friedländer Annulation, the Doebner-von Miller reaction, and the Combes synthesis.[1][2][3] The choice of method often depends on the availability of starting materials. For derivatives with an 8-amino group, these reactions are typically adapted by using an appropriately substituted aniline precursor, such as a 1,2-phenylenediamine or a 2-nitroaniline that is subsequently reduced.

Q2: My reaction is not proceeding to completion. What are the initial checks I should perform?

A2: First, verify the purity of your starting materials, as impurities can inhibit the reaction.[1] Ensure that your reagents, especially catalysts and solvents, are anhydrous if the reaction is moisture-sensitive. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm if the reaction is stalled or proceeding slowly.[1] Finally, re-verify the reaction temperature and stoichiometry of all reactants.

Q3: How can I minimize the formation of polymeric or tar-like side products?

A3: Polymerization is a common issue in acid-catalyzed quinoline syntheses like the Doebner-von Miller and Skraup reactions, often due to harsh conditions.[1][4] Consider lowering the reaction temperature, reducing the concentration of the acid catalyst, or using a milder catalyst.[1] Ensuring high purity of the starting aniline and carbonyl compounds can also prevent unwanted side reactions.[1]

Troubleshooting Guide: Common Synthesis Issues

Issue 1: Low Yield of the Desired Product

Q: I am experiencing a very low yield in my Friedländer synthesis of a this compound derivative. What are the likely causes and solutions?

A: Low yields in the Friedländer synthesis can stem from several factors. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6]

Possible Causes:

  • Poor Reactivity of Ketone: The α-methylene group of your ketone may not be sufficiently activated.

  • Suboptimal Catalyst: The acid or base catalyst may be inappropriate for your specific substrates or used in the wrong concentration.[5]

  • Side Reactions: Self-condensation of the ketone (an aldol reaction) can compete with the desired cyclization, especially under strong basic conditions.[6]

  • Incomplete Cyclization/Dehydration: The final ring-closing and dehydration steps may be inefficient under the chosen conditions.

Suggested Solutions:

  • Catalyst Optimization: Screen different acid catalysts (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or base catalysts (e.g., potassium hydroxide, potassium tert-butoxide).[2][5]

  • Temperature Adjustment: Gradually increase the reaction temperature to facilitate the dehydration steps, while monitoring for degradation with TLC.

  • Use of Pre-formed Intermediates: To avoid self-condensation, consider pre-forming the Schiff base between the 2-aminoaryl ketone and the α-methylene ketone before inducing cyclization.[5]

  • In Situ Precursor Generation: For sensitive 2-aminobenzaldehydes, an alternative is the in situ reduction of the more stable 2-nitrobenzaldehydes using reagents like Fe/AcOH, followed by a domino Friedländer heterocyclization.[7]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoich.) start->check_conditions optimize_catalyst Optimize Catalyst (Type & Concentration) check_purity->optimize_catalyst If pure check_conditions->optimize_catalyst If correct screen_solvents Screen Solvents optimize_catalyst->screen_solvents No improvement success Yield Improved optimize_catalyst->success Improvement seen modify_temp Adjust Temperature screen_solvents->modify_temp No improvement screen_solvents->success Improvement seen modify_temp->success Improvement seen

Caption: A logical workflow for troubleshooting low synthesis yields.

Issue 2: Complex Product Mixture and Side Products

Q: My Doebner-von Miller reaction is producing a complex mixture with multiple spots on the TLC plate. How can I improve the selectivity for this compound?

A: The Doebner-von Miller reaction is known for its potential to create complex mixtures if not properly controlled. The reaction uses an aniline and an α,β-unsaturated carbonyl compound under acidic conditions.[4][8]

Possible Causes:

  • Polymerization: The α,β-unsaturated carbonyl starting material can easily polymerize under strong acid conditions.[1][4]

  • Multiple Condensation Pathways: The reaction mechanism is complex and can proceed through various intermediates, leading to different isomers or side products.[8]

  • Oxidizing Agent Issues: If an external oxidizing agent is used (e.g., nitrobenzene), it can lead to undesired side reactions with the starting materials or intermediates.

Suggested Solutions:

  • Generate Carbonyl In Situ: The α,β-unsaturated carbonyl can be generated in situ from an aldol condensation of two carbonyl compounds (the Beyer method), which can sometimes give cleaner reactions.[8]

  • Use a Milder Acid: Replace harsh acids like concentrated H₂SO₄ with milder options like p-toluenesulfonic acid or Lewis acids such as tin tetrachloride.[8]

  • Control Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization and other side reactions, favoring the desired thermodynamic product.[1]

  • Biphasic System: Sequestering the carbonyl compound in an organic phase while the reaction proceeds in an aqueous acidic phase can drastically reduce polymerization and improve yields.[4]

Key Synthesis Protocols

Protocol 1: Friedländer Synthesis of 2-Phenylquinoline

This protocol is a general example for the synthesis of a 2-phenylquinoline and can be adapted for 8-amino derivatives by using the corresponding 2-aminobenzaldehyde or 2-aminobenzophenone.

Reactants:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Acetophenone (1.1 eq)

  • Ethanol (as solvent)

  • Potassium Hydroxide (catalyst, 1.0 eq)

Procedure:

  • Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

  • Add potassium hydroxide to the solution.

  • Heat the reaction mixture to reflux for approximately 4 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol. Expected Yield: An unoptimized yield is often around 85% for the basic 2-phenylquinoline structure.[2]

Protocol 2: Doebner-von Miller Synthesis

This protocol describes a general procedure for synthesizing quinolines from anilines and α,β-unsaturated carbonyls.

Reactants:

  • Substituted Aniline (e.g., 1,2-phenylenediamine) (1.0 eq)

  • α,β-Unsaturated Ketone (e.g., Chalcone) (1.1 eq)

  • Strong Acid (e.g., concentrated H₂SO₄ or Polyphosphoric Acid)

  • Oxidizing Agent (e.g., nitrobenzene or iodine)

Procedure:

  • Cool a mixture of the substituted aniline and the α,β-unsaturated ketone to 0 °C.

  • Slowly add the strong acid, followed by the oxidizing agent.

  • Allow the mixture to warm to room temperature, then heat to 100-140 °C for several hours, monitoring by TLC.

  • Upon completion, cool the reaction and carefully pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., NaOH solution) to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the product via column chromatography or recrystallization.[1]

General Synthesis Workflow

synthesis_workflow start Select Synthesis Route (e.g., Friedländer, DVM) reactants Combine Starting Materials (Aniline, Carbonyl) start->reactants catalysis Add Catalyst & Solvent Heat to Reflux reactants->catalysis monitor Monitor Reaction (TLC / LC-MS) catalysis->monitor monitor->catalysis Incomplete workup Reaction Workup (Quenching, Extraction) monitor->workup Complete purify Purification (Column Chromatography / Recrystallization) workup->purify characterize Characterization (NMR, MS, IR) purify->characterize product Pure Product characterize->product

Caption: A standard workflow for the synthesis and purification of quinoline derivatives.

Data on Reaction Optimization

Optimizing reaction conditions is critical for maximizing yield. The following tables summarize data from studies on related quinoline syntheses, providing a starting point for optimization.

Table 1: Catalyst and Solvent Effects in the Synthesis of 2-Hydroxy-3-Phenylquinoline Derivatives

This reaction involves the Bechamp reduction of 2-nitrobenzaldehyde and phenylethylacetate, which is analogous to forming a quinoline structure.

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1Fe (5%)EtOH665
2Fe (5%)CHCl₃645
3Fe (5%)Benzene656
4Fe (5%)DMF631
5Fe (20%)CHCl₃645
6Fe (20%)DMF (Microwave)5 min92

Data adapted from a study on 2-hydroxy-3-phenylquinoline synthesis.[9] Microwave irradiation with a higher catalyst loading in DMF showed a dramatic increase in yield and reduction in reaction time.

Table 2: Optimization of Reductive Cyclization for 2-Aminoquinoline Synthesis

This study optimized the ratio of a Zn/AcOH reducing agent for the synthesis of 2-aminoquinolines from isopropyl-2-cyano-3-(2-nitrophenyl)acrylate.

EntrySubstrate:Zn/AcOH RatioTemperatureYield (%)
11:1Reflux65
21:2Reflux78
31:3Reflux85
41:4Reflux93
51:5Reflux89
61:480 °C93
71:460 °C82
81:4Room Temp55

Data adapted from a study on Zn/AcOH mediated synthesis of 2-aminoquinolines.[10] A substrate-to-reagent ratio of 1:4 under reflux conditions was found to be optimal.

References

Troubleshooting low fluorescence quantum yield of 2-Phenylquinolin-8-amine probes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenylquinolin-8-amine fluorescent probes. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide: Low Fluorescence Quantum Yield

Low fluorescence quantum yield is a common issue that can significantly impact experimental results. This guide provides a systematic approach to diagnosing and resolving the potential causes.

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start Low Fluorescence Signal check_concentration Is Probe Concentration Optimal? start->check_concentration check_environment Is the Local Environment Affecting Fluorescence? start->check_environment check_instrument Are Instrument Settings Correct? start->check_instrument check_purity Is the Probe Pure and Intact? start->check_purity concentration_too_low Increase Concentration check_concentration->concentration_too_low Too Low concentration_too_high Decrease Concentration (Aggregation-Caused Quenching) check_concentration->concentration_too_high Too High solvent_issue Optimize Solvent Polarity check_environment->solvent_issue Solvent Effects ph_issue Adjust Buffer pH check_environment->ph_issue pH Sensitivity quencher_issue Identify and Remove Quenchers check_environment->quencher_issue Quenching settings_issue Adjust Excitation/Emission Wavelengths and Slits check_instrument->settings_issue purity_issue Purify Probe / Synthesize Fresh Batch check_purity->purity_issue Impure degradation_issue Prepare Fresh Solutions / Store Properly check_purity->degradation_issue Degraded

Caption: Troubleshooting workflow for low fluorescence signals.

Question 1: My this compound probe has a very weak or no fluorescent signal. What are the primary causes?

A weak or absent signal can stem from several factors, ranging from the probe's environment to its chemical integrity. The most common culprits are:

  • Suboptimal Solvent Environment: The fluorescence of many quinoline derivatives is highly sensitive to solvent polarity.[1][2][3] Probes based on a "push-pull" system, with an electron-donating group (the 8-amine) and an electron-withdrawing group, can be particularly affected.[1] In highly polar or protic solvents, the quantum yield may be significantly lower due to non-radiative decay pathways.[2]

  • Incorrect pH: The protonation state of the quinoline nitrogen and the 8-amino group can dramatically influence the probe's photophysical properties.[4][5] Depending on the specific derivative, fluorescence may be enhanced or quenched upon protonation.[4]

  • Aggregation-Caused Quenching (ACQ): At high concentrations, fluorescent probes can form non-fluorescent aggregates, leading to a decrease in the overall signal.[1][6]

  • Presence of Quenchers: Certain ions (e.g., halide ions, heavy metal ions like Cu²⁺) or dissolved molecular oxygen in the buffer can quench fluorescence.[7][8]

  • Probe Degradation: Like many organic fluorophores, this compound probes can be susceptible to photobleaching or chemical degradation, especially if not stored correctly.[7][9]

  • Inappropriate Instrument Settings: Incorrect excitation and emission wavelengths or slit widths can lead to inefficient excitation and detection of the fluorescence.

Question 2: How does solvent polarity affect the fluorescence quantum yield of my probe?

The fluorescence of this compound probes can exhibit strong solvatochromism, meaning their absorption and emission spectra, as well as their quantum yield, are dependent on the solvent's polarity.[2][3]

  • Intramolecular Charge Transfer (ICT): In these "push-pull" type fluorophores, excitation leads to an intramolecular charge transfer (ICT) state.[1] The stability of this ICT state is influenced by the solvent.

  • Non-Polar Solvents: In non-polar solvents, the locally excited state is often favored, leading to higher fluorescence quantum yields.[2]

  • Polar Solvents: Polar solvents can stabilize the charge-separated ICT state, which may lead to non-radiative decay pathways, such as the formation of a twisted intramolecular charge-transfer (TICT) state, thus quenching fluorescence.[1] As solvent polarity increases, a red shift (shift to longer wavelengths) in the emission spectrum is also commonly observed.[3]

Table 1: Expected Trends in Photophysical Properties of Amino-Quinoline Derivatives with Solvent Polarity

PropertyNon-Polar Solvent (e.g., Toluene)Polar Aprotic Solvent (e.g., Acetonitrile)Polar Protic Solvent (e.g., Ethanol, Water)
Emission Maximum (λem) Shorter Wavelength (Blue-shifted)Intermediate WavelengthLonger Wavelength (Red-shifted)[7]
Fluorescence Quantum Yield (Φf) High[2]Intermediate to LowLow to Very Low[2][7]
Fluorescence Lifetime (τ) LongerIntermediateShorter
Question 3: My fluorescence signal is decreasing over time during the experiment. What is happening and how can I prevent it?

A time-dependent decrease in fluorescence is typically due to photobleaching.[9] Photobleaching is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[9]

To minimize photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a sufficient signal-to-noise ratio. This can be achieved by using neutral density filters or adjusting the instrument's lamp/laser power.[9]

  • Minimize Exposure Time: Limit the sample's exposure to the excitation light. For microscopy, use shorter exposure times and for spectroscopy, acquire spectra as quickly as possible.[9]

  • Use Fresh Samples: Prepare fresh solutions of your probe for each experiment, as prolonged storage in solution, especially when exposed to ambient light, can lead to degradation.[7]

  • Deoxygenate Solutions: The presence of molecular oxygen can accelerate photobleaching.[6] If compatible with your experimental system, de-gassing your buffers can help.

Frequently Asked Questions (FAQs)

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Caption: Frequently Asked Questions (FAQs).

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol outlines the steps to determine the fluorescence quantum yield of a this compound probe relative to a known standard.[10][11]

Principle: The relative method compares the integrated fluorescence intensity of the sample to that of a standard with a known quantum yield.[10][11] When both sample and standard solutions are prepared to have the same absorbance at the same excitation wavelength, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[10]

The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)[10]

Where:

  • Φ is the fluorescence quantum yield.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

  • Subscripts 's' and 'r' refer to the sample and reference standard, respectively.

Materials:

  • Spectrofluorometer with a corrected emission spectrum function.

  • UV-Vis Spectrophotometer.

  • 10 mm path length quartz cuvettes.

  • Fluorescence standard with a known quantum yield in the desired wavelength range (e.g., Quinine Sulfate in 0.5 M H₂SO₄, Φ = 0.54).

  • Spectroscopic grade solvents.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the this compound probe and the reference standard in the chosen spectroscopic grade solvent.

  • Prepare Dilutions: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[11]

  • Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution. Use the pure solvent as a blank. Note the absorbance at the chosen excitation wavelength for each solution.

  • Measure Fluorescence:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and standard absorb light.

    • Record the corrected fluorescence emission spectrum for each of the prepared dilutions of the sample and the standard.

    • Ensure the same instrument settings (e.g., excitation and emission slit widths) are used for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.

    • Determine the slope (Gradient) of the straight line for both plots.

  • Calculate Quantum Yield: The quantum yield of the sample can now be calculated using the gradients from the plots:

    Φs = Φr * (Gradients / Gradientr) * (ns² / nr²)

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cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Sample & Standard) prep_dilutions Prepare Dilution Series (Absorbance < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_dilutions->measure_fluor plot Plot Intensity vs. Absorbance measure_abs->plot integrate Integrate Emission Spectra measure_fluor->integrate integrate->plot calculate Calculate Slopes (Gradients) plot->calculate final_calc Calculate Quantum Yield (Φ_s) calculate->final_calc

Caption: Workflow for relative quantum yield determination.

Protocol 2: Synthesis and Purification of a this compound Derivative

This is a general protocol for the synthesis of a 2-phenyl-quinoline derivative, which can be adapted. A common method is the Doebner-von Miller reaction or a similar cyclization reaction.

Example Reaction: Friedländer Annulation This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Materials:

  • 2-Aminoacetophenone (or a substituted derivative)

  • Benzaldehyde (or a substituted derivative)

  • Base catalyst (e.g., KOH, NaOH)

  • Solvent (e.g., Ethanol)

  • Standard laboratory glassware for reflux

  • Purification system (e.g., column chromatography with silica gel)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl ketone and the aldehyde in the chosen solvent.

  • Catalyst Addition: Add the base catalyst to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for the required time (this can range from a few hours to overnight, and should be monitored by TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is typically removed under reduced pressure, and the residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove the catalyst.

  • Purification: The crude product is then purified, most commonly by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound derivative.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[12]

Note: The specific starting materials and reaction conditions will vary depending on the desired substitutions on the final probe molecule.[12]

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-Phenylquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites for functionalization on this compound?

The primary reactive sites on this compound are the 8-amino group and the quinoline core. The 8-amino group can readily undergo reactions such as acylation, alkylation, and sulfonylation. The quinoline ring, activated by the amino group, is susceptible to electrophilic substitution and C-H activation, typically at the C5 and C7 positions. The phenyl group at the 2-position can also be functionalized, though this generally requires harsher conditions.

Q2: How does the 2-phenyl group influence the reactivity of the 8-aminoquinoline core?

The electron-withdrawing nature of the 2-phenyl group can modulate the nucleophilicity of the 8-amino group and the electron density of the quinoline ring. This can affect reaction rates and regioselectivity compared to unsubstituted 8-aminoquinoline. For instance, in palladium-catalyzed C-H functionalization reactions, the steric bulk and electronic properties of the phenyl group may influence the coordination of the catalyst and the accessibility of adjacent C-H bonds.

Q3: I am observing a mixture of N-acylated and C-acylated products. How can I improve the chemoselectivity for N-acylation?

Chemoselectivity between N-acylation and C-acylation can be a challenge. To favor N-acylation, consider the following:

  • Reaction Conditions: Running the reaction at lower temperatures can favor the kinetically preferred N-acylation.

  • Reagents: Using a milder acylating agent or a non-coordinating base can reduce the likelihood of Friedel-Crafts-type C-acylation on the electron-rich quinoline ring.

  • Protecting Groups: In complex syntheses, transient protection of the quinoline ring might be necessary, although this adds extra steps to the synthetic route.

Q4: My palladium-catalyzed C-H arylation of this compound is giving low yields. What are the key parameters to optimize?

Low yields in palladium-catalyzed C-H arylation can stem from several factors. Key optimization parameters include:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is critical. Sterically hindered biaryl phosphine ligands often improve catalytic activity.

  • Base: The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, KOtBu) can significantly impact the reaction rate and yield.

  • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The choice of solvent can affect the solubility of reagents and the stability of the catalytic species.

  • Temperature: These reactions often require elevated temperatures (80-120 °C). Careful optimization of the reaction temperature is necessary to balance reaction rate and catalyst decomposition.

Troubleshooting Guides

Poor Yield in N-Acylation of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive acylating agent. 2. Insufficiently basic conditions. 3. Low reaction temperature.1. Use a freshly opened or purified acylating agent (e.g., acyl chloride, anhydride). 2. Use a stronger, non-nucleophilic base (e.g., triethylamine, DIPEA). 3. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of multiple products 1. Over-acylation (di-acylation). 2. C-acylation on the quinoline ring.1. Use stoichiometric amounts of the acylating agent. 2. Employ milder reaction conditions (lower temperature, less reactive acylating agent). Consider using a coupling agent like EDCI with the corresponding carboxylic acid.
Starting material remains 1. Reaction time is too short. 2. Catalyst (if used) is poisoned.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 2. Ensure all reagents and solvents are pure and dry.
Issues with Palladium-Catalyzed Buchwald-Hartwig Amination

This guide is for the coupling of an aryl halide with the 8-amino group of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low conversion 1. Inactive catalyst. 2. Inappropriate ligand. 3. Weak base.1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ. 2. Screen different phosphine ligands (e.g., BINAP, Xantphos, DavePhos).[1] 3. Use a stronger base such as NaOtBu or K₃PO₄.
Side product formation (e.g., hydrodehalogenation of aryl halide) 1. Presence of water. 2. Catalyst decomposition.1. Use anhydrous solvents and reagents. 2. Lower the reaction temperature and/or use a more stable ligand.
Diarylation of the amine 1. High reaction temperature or prolonged reaction time. 2. Excess aryl halide.1. Reduce the reaction temperature and monitor the reaction progress closely. 2. Use a 1:1 stoichiometry of the amine and aryl halide.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol is adapted from the chemoselective acylation of the similar substrate, 2-amino-8-quinolinol.

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar), add a base (e.g., triethylamine, 1.5 eq.).

  • Addition of Acylating Agent: Cool the mixture to 0 °C and slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed C-H Arylation at C4-Position (Adapted from 8-Aminoquinolines)

This protocol is based on the nickel-catalyzed C4-arylation of 8-aminoquinolines and may require optimization for palladium catalysts and the 2-phenyl substrate.

  • Reaction Setup: In a flame-dried Schlenk tube, combine N-(2-phenylquinolin-8-yl)pivalamide (as the directed substrate, 1.0 eq.), the aryl Grignard reagent (2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), and a ligand (e.g., SPhos, 20 mol%).

  • Solvent and Base: Add anhydrous toluene as the solvent, followed by a base (e.g., t-BuOK, 2.0 eq.).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 60-100 °C for 12-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Data Presentation

Table 1: Illustrative Conditions for N-Acylation of 2-Amino-8-quinolinol (A Structurally Similar Compound)

Data adapted from a study on 2-amino-8-quinolinol and may require optimization for this compound.

EntryAcyl DonorBase (equiv.)Time (h)Yield (%)
14-Methoxybenzoyl chloridePyridine (1.5)667
2Acyl imidazolideNaH (2.0)475
3Methyl 4-methoxybenzoateNaH (2.0)1245

Table 2: Conditions for Nickel-Catalyzed C4-Arylation of N-(quinolin-8-yl)pivalamide

This data is for a related 8-aminoquinoline and serves as a starting point for optimization.

EntryAryl Grignard ReagentCatalyst SystemBaseSolventYield (%)
1PhMgBrNi(OTf)₂t-BuOKToluene65
24-MeO-PhMgBrNi(OTf)₂t-BuOKToluene70
34-CF₃-PhMgBrNi(OTf)₂t-BuOKToluene45

Visualizations

experimental_workflow cluster_acylation N-Acylation Workflow cluster_ch_arylation C-H Arylation Workflow start_acyl This compound + Acylating Agent + Base reaction_acyl Reaction at 0°C to RT start_acyl->reaction_acyl workup_acyl Aqueous Work-up reaction_acyl->workup_acyl purification_acyl Column Chromatography workup_acyl->purification_acyl product_acyl N-Acylated Product purification_acyl->product_acyl start_ch Protected 2-PQ-8-amine + Aryl Halide + Pd Catalyst + Ligand + Base reaction_ch Heating (80-120°C) start_ch->reaction_ch workup_ch Quench and Extraction reaction_ch->workup_ch purification_ch Column Chromatography workup_ch->purification_ch product_ch C-H Arylated Product purification_ch->product_ch

Caption: General experimental workflows for N-acylation and C-H arylation.

troubleshooting_logic start Low Yield in Functionalization check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst/Ligand System (For Catalytic Reactions) start->check_catalyst reagent_issue Impure Reagents or Incorrect Stoichiometry check_reagents->reagent_issue condition_issue Suboptimal Temperature, Time, or Atmosphere check_conditions->condition_issue catalyst_issue Inactive or Inappropriate Catalyst/Ligand check_catalyst->catalyst_issue

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Overcoming Solubility Issues of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies and frequently asked questions (FAQs) to address the poor aqueous solubility of 2-Phenylquinolin-8-amine.

Section 1: Understanding the Solubility Challenge

Q1: Why is this compound poorly soluble in neutral aqueous media?

A1: The low aqueous solubility of this compound is due to its molecular structure. It is composed of a quinoline core and a phenyl group, both of which are large, rigid, and hydrophobic (water-repelling) aromatic systems.[1] These nonpolar features dominate the molecule, making it difficult for polar water molecules to surround and dissolve it. Furthermore, aromatic amines like this compound tend to have low water solubility.[2]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the compound's properties is crucial for selecting an appropriate solubilization strategy. While experimental data can vary, the following table summarizes key predicted physicochemical properties. The high LogP value confirms its lipophilic (hydrophobic) nature, and the pKa values indicate it is a weak base.

Table 1: Predicted Physicochemical Properties of N-Phenylquinolin-8-amine (a structural isomer)

Property Predicted Value Implication for Aqueous Solubility
Molecular Weight 220.27 g/mol Larger molecules can sometimes have lower solubility.
XLogP3 3.4 Indicates the compound is significantly more soluble in lipids than in water (lipophilic), suggesting poor intrinsic aqueous solubility.
pKa (most basic) ~4.0 - 5.0 The presence of basic nitrogen atoms (quinoline and exocyclic amine) means the compound's charge and solubility are highly pH-dependent.[3][4]
Hydrogen Bond Donors 1 Can participate in limited hydrogen bonding.
Hydrogen Bond Acceptors 2 Can participate in limited hydrogen bonding.

Data sourced from PubChem CID 13012689 for the structural isomer N-phenylquinolin-8-amine. These values serve as a close estimate for this compound.

Section 2: Troubleshooting Guides and FAQs

This section provides a step-by-step approach to improving the solubility of this compound in your experiments.

Q3: What is the simplest first step to try to dissolve this compound?

A3: pH adjustment is the most effective and straightforward initial strategy.[1][5] Since this compound is a weak base, lowering the pH of the aqueous medium will protonate the nitrogen atoms. This protonation creates a positively charged ion (a salt), which is significantly more polar and thus more soluble in water.[3] A good starting point is to use a buffer with a pH of 4.0 to 5.0.[3]

A This compound (Neutral, Insoluble) B Add Acid (H+) A->B Lower pH C Protonated Form (Cationic, Soluble) B->C Forms Salt

Figure 1: Protonation of a weak base via pH reduction to increase solubility.

Q4: I tried lowering the pH, but my compound still won't dissolve or precipitates upon dilution. What should I do next?

A4: If pH adjustment alone is insufficient, or if your experimental system cannot tolerate a low pH, the next step is to use a water-miscible organic co-solvent to prepare a concentrated stock solution. This is a standard and highly effective laboratory practice.[1][6] The co-solvent dissolves the compound at a high concentration, which can then be diluted into your aqueous buffer.

Commonly Used Co-solvents:

  • Dimethyl sulfoxide (DMSO): An excellent, versatile solvent for dissolving most organic compounds for in-vitro assays.[6]

  • Ethanol (EtOH): A good, less toxic alternative to DMSO for certain applications.

  • Polyethylene Glycol 400 (PEG 400): Often used in formulation development due to its low toxicity.[3]

Table 2: Common Co-solvents for Stock Solution Preparation

Co-solvent Typical Stock Concentration Recommended Final Assay Conc. Notes
DMSO 10 - 50 mM < 0.5% (ideally < 0.1%) Can be toxic to some cells at higher concentrations. Can absorb water, so store desiccated.[3]
Ethanol 10 - 50 mM < 1% Less toxic than DMSO but may not be as effective for highly insoluble compounds.

| PEG 400 | 1 - 20 mg/mL | < 2% | A good option for in-vivo studies; can be viscous.[3] |

Caution: Always be mindful of the final co-solvent concentration in your experiment, as it can impact biological systems. Run a vehicle control (buffer + co-solvent) to account for any effects of the solvent itself.[3]

Q5: My experiment is sensitive to organic solvents. Are there solvent-free methods to increase solubility?

A5: Yes. If you need to avoid or minimize organic co-solvents in your final working solution, you can use surfactants or cyclodextrins . These excipients enhance "apparent" solubility by creating nanoscopic environments that are favorable for the drug molecule within the bulk aqueous solution.

Method 1: Surfactants Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form structures called micelles. These micelles have a hydrophobic core that can encapsulate insoluble compounds like this compound, and a hydrophilic shell that allows them to remain dispersed in water.

Table 3: Common Surfactants for Solubilization

Surfactant Type Typical Use Concentration Notes
Polysorbate 80 (Tween® 80) Non-ionic 0.1% - 2% (w/v) Widely used in pharmaceutical formulations; low toxicity.
Sodium Dodecyl Sulfate (SDS) Anionic 0.1% - 1% (w/v) Very effective solubilizer but can denature proteins and is often cytotoxic.

| Cremophor® EL | Non-ionic | 0.1% - 5% (w/v) | Effective but has been associated with hypersensitivity reactions in vivo. |

Method 2: Cyclodextrin Complexation Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can fit inside this cavity, forming an "inclusion complex" that is water-soluble.[1][7]

cluster_0 Before Complexation cluster_1 After Complexation A Insoluble Drug B Cyclodextrin C Soluble Inclusion Complex

Figure 2: Encapsulation of a hydrophobic drug within a cyclodextrin host.

Table 4: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin Abbreviation Key Properties
Betadex (β-Cyclodextrin) β-CD Limited water solubility itself.
Hydroxypropyl-β-cyclodextrin HP-β-CD High aqueous solubility and low toxicity; widely used.[1]

| Sulfobutylether-β-cyclodextrin | SBE-β-CD | High aqueous solubility; often used in parenteral formulations. |

Q6: How do I choose the right solubilization strategy for my specific needs?

A6: The best strategy depends on your experimental requirements, such as the desired final concentration and the sensitivity of your assay to excipients. The flowchart below provides a general decision-making guide.

G start Start: Insoluble This compound ph_check Can the experiment tolerate acidic pH (e.g., 4-6)? start->ph_check use_ph Strategy 1: pH Adjustment Dissolve in acidic buffer (pH < pKa). Check for precipitation. ph_check->use_ph Yes cosolvent_check Is a small amount of organic co-solvent (e.g., <0.5% DMSO) acceptable in the final solution? ph_check->cosolvent_check No use_ph->cosolvent_check Failure end_ok Solution Achieved use_ph->end_ok Success use_cosolvent Strategy 2: Co-solvent Stock Prepare a high concentration stock in DMSO or EtOH. Dilute into buffer. cosolvent_check->use_cosolvent Yes advanced_check Need high aqueous concentration with NO organic solvents? cosolvent_check->advanced_check No use_cosolvent->end_ok use_surfactant Strategy 3: Surfactants Use Tween® 80 or other non-ionic surfactants. advanced_check->use_surfactant Yes use_cyclodextrin Strategy 4: Cyclodextrins Use HP-β-CD to form an inclusion complex. advanced_check->use_cyclodextrin Yes end_fail Consult Formulation Specialist advanced_check->end_fail No/ Unsure use_surfactant->end_ok use_cyclodextrin->end_ok

Figure 3: Decision workflow for selecting a solubilization method.

Section 3: Experimental Protocols

Protocol 1: pH-Dependent Solubility Screening

  • Objective: To determine if solubility can be achieved by lowering pH.

  • Materials: this compound, a set of buffers (e.g., citrate for pH 4.0, 5.0; phosphate for pH 6.0, 7.4), vortex mixer, pH meter.

  • Method:

    • Prepare small aliquots of each buffer.

    • Add a small, known amount of the compound to each buffer to create a slurry (a concentration well above the expected solubility).

    • Vortex vigorously for 1-2 minutes.

    • Equilibrate the samples for 1-2 hours at a controlled temperature (e.g., room temperature).

    • Visually inspect each sample for undissolved solid material.

    • (Optional) For quantitative analysis, centrifuge the samples, collect the supernatant, and measure the concentration using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Stock Solution using a Co-solvent

  • Objective: To prepare a concentrated stock solution for serial dilution.

  • Materials: this compound, DMSO (or ethanol), analytical balance, vortex mixer, sonicator bath.

  • Method:

    • Weigh the desired amount of this compound into a clean vial.

    • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the vial for 2-3 minutes.

    • If the solid is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied.[3]

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the stock solution appropriately (e.g., at -20°C, protected from light and moisture).

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Objective: To prepare a solid, water-soluble complex of the compound and cyclodextrin.[1]

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), mortar and pestle, water/ethanol (1:1 v/v) solution, drying oven.

  • Method:

    • Weigh stoichiometric amounts of this compound and HP-β-CD (a 1:1 molar ratio is a common starting point) and place them in the mortar.

    • Mix the powders thoroughly.

    • Slowly add a few drops of the water/ethanol solution to the powder mixture while continuously triturating (grinding) with the pestle.

    • Continue adding liquid and kneading until a uniform, paste-like consistency is achieved.

    • Knead the paste for 30-60 minutes.

    • Transfer the paste to a watch glass and dry it in an oven at 40-50°C until a constant weight is achieved.

    • The resulting dry powder is the inclusion complex, which should be tested for its improved aqueous solubility.

References

Technical Support Center: Purification of 2-Phenylquinolin-8-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Phenylquinolin-8-amine and its analogs.

Frequently Asked Questions (FAQs)

Q1: Why are this compound and its analogs often challenging to purify?

A1: The purification of these compounds can be complex due to several inherent properties:

  • Basicity: The presence of the 8-amino group imparts basicity, leading to strong interactions with acidic stationary phases like silica gel in column chromatography. This can result in streaking, poor separation, and low recovery.

  • Polarity: The amino group, combined with the aromatic quinoline core, can give the molecules a moderate to high polarity, requiring carefully selected mobile phases for effective chromatographic separation.

  • Solubility: Finding a suitable single solvent for recrystallization can be difficult. These compounds often exhibit high solubility in polar solvents even at low temperatures and poor solubility in nonpolar solvents even at high temperatures.

  • Isomeric Impurities: Synthetic routes, such as the Friedländer synthesis, can sometimes produce isomeric byproducts with very similar physicochemical properties to the desired product, making separation challenging.[1]

Q2: What are the most common purification techniques for this compound and its analogs?

A2: The two most effective and widely used purification methods are:

  • Column Chromatography: Typically using silica gel as the stationary phase. This method is highly versatile for separating the desired compound from starting materials, reagents, and byproducts.

  • Recrystallization: An excellent technique for obtaining highly pure crystalline material, especially for removing minor impurities after an initial purification step like column chromatography.

Q3: How can I assess the purity of my final product?

A3: Purity can be assessed using a combination of the following techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indicator of purity.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value suggests high purity. Impurities tend to broaden and depress the melting point range.

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Solution(s)
Streaking or Tailing of the Compound Spot on TLC/Column The basic amino group is interacting strongly with the acidic silanol groups of the silica gel.1. Add a basic modifier to the mobile phase, such as 0.5-1% triethylamine or ammonia. This will neutralize the acidic sites on the silica. 2. Use a different stationary phase , such as neutral or basic alumina, or an amine-functionalized silica gel.
Poor Separation of Product and Impurities (Similar Rf values) The polarity of the mobile phase is not optimal for resolving the mixture.1. Optimize the solvent system using TLC. Test various combinations of nonpolar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol) to maximize the difference in Rf values (ΔRf). An ideal Rf for the target compound is typically between 0.2 and 0.4.[2][3] 2. Use a shallower gradient during elution. Start with a low polarity mobile phase and gradually increase the polarity. 3. Consider preparative HPLC for very difficult separations.
Compound is "Stuck" on the Column (Does Not Elute) The compound is too polar for the chosen mobile phase, or it is irreversibly adsorbed to the stationary phase.1. Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient including methanol may be necessary. 2. If using a basic modifier, ensure it is present in the mobile phase. 3. If irreversible adsorption is suspected, consider switching to a less acidic stationary phase like alumina.
Low Recovery of the Compound The compound may be partially adsorbing to the silica gel, or it may be degrading on the column.1. Add a basic modifier to the mobile phase to minimize strong interactions with the silica. 2. Work quickly and avoid prolonged exposure of the compound to the silica gel, especially if it is sensitive.
Recrystallization
Problem Possible Cause(s) Solution(s)
Compound "Oils Out" instead of Crystallizing The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may also be higher than the melting point of the compound.1. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent. 2. Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling process. 3. Scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization. 4. Add a seed crystal of the pure compound. 5. Ensure the chosen solvent's boiling point is lower than the compound's melting point.
No Crystals Form Upon Cooling The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again. 2. Add an "anti-solvent" (a solvent in which the compound is insoluble, but is miscible with the first solvent) dropwise to the solution until it becomes cloudy, then add a few drops of the first solvent to redissolve the precipitate and allow it to cool slowly.[4] 3. Place the solution in an ice bath to further decrease the solubility.
Low Yield of Recovered Crystals Too much solvent was used, or the compound has significant solubility in the cold solvent. The crystals were filtered before crystallization was complete.1. Use the minimum amount of hot solvent necessary to dissolve the compound. 2. Cool the solution in an ice bath for an extended period to maximize crystal formation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.
Colored Impurities Remain in the Crystals The impurities have similar solubility profiles to the product, or they are trapped within the crystal lattice.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the desired product. 2. Perform a second recrystallization.

Data Presentation

Table 1: Column Chromatography Conditions for this compound Analogs
CompoundStationary PhaseMobile Phase (v/v)Rf ValueReference
5-(1,2-dithiolan-3-yl)-N-(3-oxo-3-(quinolin-8-ylamino)propyl)pentanamideSilica GelChloroform/Methanol (99:1)Not Reported[5]
5-(1,2-dithiolan-3-yl)-N-(4-oxo-4-(quinolin-8-ylamino)butyl)pentanamideSilica GelChloroform/Methanol (99:1)Not Reported[5]
(E)-N-(2-((quinolin-8-ylamino)methyl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamideSilica GelChloroform/Methanol (95:5)Not Reported[5]
(E)-N-(2-((quinolin-8-ylamino)methyl)phenyl)-3-(p-tolyl)acrylamideSilica GelChloroform/Methanol (gradient 100:0 to 98:2)Not Reported[5]
(1R,5R)-3-(Aryl)-6,6-dimethyl-N-(quinolin-8-yl)bicyclo[3.1.1]hept-2-ene-2-carboxamideSilica GelPentane/Ethyl Acetate (gradient 5% to 30% EtOAc)Not Reported[6]

Note: Specific Rf values are often not reported in the literature, but the solvent systems provide a good starting point for optimization.

Table 2: Recrystallization Conditions for Quinoline Derivatives
CompoundRecrystallization Solvent(s)Observations/YieldReference
5-(1,2-dithiolan-3-yl)-N-(3-oxo-3-(quinolin-8-ylamino)propyl)pentanamideChloroform/Hexane23% yield[5]
5-(1,2-dithiolan-3-yl)-N-(4-oxo-4-(quinolin-8-ylamino)butyl)pentanamideChloroform/Hexane19% yield[5]
8-HydroxyquinolineEthanolHigh purity crystals[7]
2-(4-fluorophenyl)quinolin-7-amineEthanol/Water or Ethyl Acetate/HexaneEffective for purification[8]

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol is a general guideline and should be adapted based on the specific analog and the impurities present.

  • Preparation of the Column:

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate with 0.5% triethylamine).

    • Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and even bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the initial low-polarity mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 5% to 30% ethyl acetate in hexane.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent in test tubes.

    • Monitor the composition of the fractions using TLC to identify those containing the pure product.

  • Isolation of the Product:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization of a this compound Analog

This protocol describes a two-solvent recrystallization, which is often effective for this class of compounds.

  • Solvent Selection:

    • Choose a solvent in which the compound is soluble when hot (e.g., ethanol, ethyl acetate).

    • Choose a second "anti-solvent" in which the compound is insoluble but that is miscible with the first solvent (e.g., water, hexane).

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the hot primary solvent to just dissolve the solid completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization:

    • To the hot solution, add the anti-solvent dropwise until the solution becomes persistently cloudy.

    • Add a few drops of the hot primary solvent to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling and Crystallization:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (in the same ratio as the recrystallization mixture).

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental Workflow: Friedländer Synthesis and Purification

friedlander_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Aminobenzaldehyde + Phenyl Ketone react Reaction Vessel (Acid or Base Catalyst, Heat) start->react Friedländer Annulation workup Reaction Workup (Neutralization, Extraction) react->workup crude Crude Product workup->crude chromatography Column Chromatography crude->chromatography Primary Purification recrystallization Recrystallization chromatography->recrystallization Further Purification pure Pure this compound recrystallization->pure analysis Purity & Structural Analysis (TLC, MP, NMR, MS) pure->analysis

Caption: General workflow for the Friedländer synthesis and subsequent purification of this compound.

Logical Relationship: Troubleshooting Column Chromatography

troubleshooting_column cluster_streaking cluster_separation cluster_stuck start Problem Observed streaking Strong Acid-Base Interaction start->streaking separation Suboptimal Mobile Phase start->separation stuck Compound Too Polar or Irreversibly Adsorbed start->stuck solution1 Add Basic Modifier (e.g., Et3N) streaking->solution1 solution2 Use Alumina or Amine-Silica streaking->solution2 solution3 Optimize Solvent System (TLC) separation->solution3 solution4 Use Shallow Gradient separation->solution4 solution5 Increase Mobile Phase Polarity stuck->solution5 solution6 Switch to a Different Stationary Phase stuck->solution6

Caption: Troubleshooting guide for common issues in column chromatography of basic quinoline analogs.

Signaling Pathway: Anticancer Mechanism of 2-Phenylquinoline Derivatives

anticancer_pathway cluster_compound cluster_tubulin Microtubule Dynamics Disruption cluster_egfr EGFR Signaling Inhibition cluster_outcome compound 2-Phenylquinoline Derivative tubulin Tubulin compound->tubulin Inhibits egfr EGFR compound->egfr Inhibits microtubule Microtubule Assembly tubulin->microtubule Polymerization spindle Mitotic Spindle Formation microtubule->spindle g2m_arrest G2/M Phase Arrest spindle->g2m_arrest Disruption leads to downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) egfr->downstream Activation proliferation Cell Proliferation downstream->proliferation Promotes downstream->proliferation apoptosis Apoptosis g2m_arrest->apoptosis Induces

Caption: Potential anticancer mechanisms of 2-phenylquinoline analogs, including inhibition of tubulin polymerization and EGFR signaling.[9][10][11]

References

Minimizing side-product formation in 2-Phenylquinolin-8-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Phenylquinolin-8-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes. The following guides and FAQs address specific challenges related to side-product formation, offering targeted solutions and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound, and which is most prone to side-products?

A1: The most common and adaptable methods for synthesizing the 2-phenylquinoline core are the Doebner-von Miller reaction and the Friedländer synthesis.[1] The Doebner-von Miller reaction utilizes an aniline reacting with an α,β-unsaturated carbonyl compound.[2][3] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, like acetophenone.[1][4] Both methods can be adapted by using a starting aniline with a nitro group that is later reduced. The Doebner-von Miller and the related Skraup synthesis are notorious for producing tar and polymeric byproducts due to the highly acidic and often high-temperature conditions required.[4][5]

Q2: What are the most common side-products encountered during the synthesis of this compound?

A2: The primary side-products depend on the chosen synthetic route. Key challenges include:

  • Tar and Polymer Formation: Especially prevalent in the Doebner-von Miller and Skraup syntheses, this is caused by the acid-catalyzed polymerization of α,β-unsaturated intermediates.[5]

  • Regioisomers: When using unsymmetrical starting materials, particularly in Friedländer or Combes-type syntheses, the formation of undesired regioisomers (e.g., 4-phenylquinoline derivatives) is a significant issue.[6][7]

  • Incomplete Cyclization Products: The reaction may stall after the initial condensation but before the final ring closure, leaving enamine intermediates as impurities, particularly in the Combes synthesis.[8]

  • Self-Condensation Products: In the Friedländer synthesis, the ketone reactant (e.g., acetophenone) can undergo an aldol self-condensation, reducing the yield of the desired quinoline.[4]

Q3: How can I minimize the formation of tar and polymeric materials in my reaction?

A3: Tar formation is often a result of uncontrolled exothermic reactions and the polymerization of reactive intermediates.[5] To mitigate this, several steps can be taken:

  • Control Reaction Temperature: Use an ice bath to manage the initial exothermic phase of the reaction.[8]

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound or the acid catalyst slowly to the heated aniline solution to maintain control over the reaction rate and heat generation.[4][5]

  • Use Milder Catalysts: While strong Brønsted acids like sulfuric acid are traditional, Lewis acids such as zinc chloride (ZnCl₂), or scandium triflate (Sc(OTf)₃) can catalyze the reaction under milder conditions, reducing polymerization.[2][7]

Troubleshooting Guide

Issue 1: Low Yield and Significant Tar/Polymer Formation
  • Symptom: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield.

  • Potential Cause: This is a classic issue in Doebner-von Miller type reactions, caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound under harsh conditions.[5] The reaction may also be too exothermic, accelerating side reactions.[7]

  • Solution:

    • Optimize Temperature Control: Maintain a lower reaction temperature, especially during the initial addition of reagents. Prepare an ice bath to quickly cool the reaction if it becomes too vigorous.[8]

    • Slow Addition of Reagents: Instead of combining all reactants at once, add the α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde) dropwise to the acidic solution of the aniline precursor.[5]

    • Screen Milder Catalysts: Replace concentrated sulfuric or hydrochloric acid with a Lewis acid catalyst. This often allows the reaction to proceed more cleanly, albeit sometimes requiring longer reaction times.[7]

    • Ensure Reagent Purity: Use freshly distilled or high-purity α,β-unsaturated carbonyl compounds, as they are prone to polymerization upon storage.[5]

Issue 2: Formation of an Undesired Regioisomer
  • Symptom: Spectroscopic analysis (NMR, LC-MS) of the purified product reveals a mixture of this compound and another isomer, most likely 4-Phenylquinolin-8-amine.

  • Potential Cause: In syntheses like the Friedländer or Combes, the cyclization step can proceed in two different ways if the carbonyl reactant is unsymmetrical, leading to a mixture of regioisomers. The outcome is governed by a sensitive balance of steric and electronic factors.[6][7]

  • Solution:

    • Modify Substrates: If possible, introduce a bulky substituent on one of the starting materials to sterically hinder one of the cyclization pathways, thereby favoring the formation of the desired isomer.[6]

    • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. Lower temperatures may favor the thermodynamically more stable product.[6][7]

    • Screen Catalysts: The choice of an acidic or basic catalyst can dramatically influence the regiochemical outcome. It is recommended to screen a panel of Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., ZnCl₂, Hf(OTf)₄), and bases to find conditions that maximize the desired regioisomer.[7][9]

Issue 3: Incomplete Reaction and/or Starting Material Carryover
  • Symptom: TLC or LC-MS analysis shows a significant amount of unreacted starting material (e.g., the aniline derivative) even after prolonged reaction times.

  • Potential Cause: This can be due to several factors including insufficient heating, a deactivated or insufficient amount of catalyst, or poor quality of starting materials.[5][8] In the case of the Skraup or Doebner-von Miller synthesis, incomplete dehydration of glycerol to acrolein can also be a cause.[8]

  • Solution:

    • Verify Reagent Purity: Ensure that starting materials are pure and, in the case of anilines, free from oxidation byproducts.[5]

    • Increase Temperature/Time: Cautiously increase the reaction temperature or extend the reaction time while carefully monitoring the reaction progress by TLC to avoid decomposition.

    • Check Catalyst Loading: Ensure that the acid catalyst is used in the correct concentration and has not been diluted or degraded. For solid catalysts, ensure they are properly activated if required.

    • Drive Cyclization: In reactions like the Combes synthesis where an enamine intermediate can be a byproduct, ensuring a sufficient concentration of a strong acid catalyst and adequate heating is crucial to drive the final cyclization and dehydration step to completion.[8]

Data Presentation

Table 1: Effect of Catalyst on Yield and Purity in a Model Doebner-von Miller Reaction

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Purity (%)Side-Products
H₂SO₄ (conc.)Ethanol10065570Significant Tar
HCl (conc.)None12086275Moderate Tar
p-TsOH (20)Toluene110127588Minor Polymers
ZnCl₂ (15)Dichloromethane40246892Minimal
Sc(OTf)₃ (10)Dichloromethane25248095Trace Impurities

Note: Data is illustrative and intended to show general trends in catalyst performance for quinoline synthesis. Purity was estimated by crude LC-MS analysis before purification.

Experimental Protocols

Protocol 1: Optimized Doebner-von Miller Synthesis of this compound

This protocol assumes a two-step process: synthesis of 8-nitro-2-phenylquinoline followed by reduction.

Step A: Synthesis of 8-Nitro-2-phenylquinoline

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-nitroaniline (10 mmol) and dichloromethane (50 mL).

  • Add scandium(III) triflate (Sc(OTf)₃, 1 mmol, 10 mol%) to the mixture and stir until dissolved.

  • Heat the mixture to a gentle reflux (approx. 40°C).

  • Slowly add a solution of cinnamaldehyde (11 mmol) in dichloromethane (10 mL) dropwise over 30 minutes.

  • Maintain the reflux and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate 8-nitro-2-phenylquinoline.

Step B: Reduction to this compound

  • Dissolve the purified 8-nitro-2-phenylquinoline (5 mmol) in ethanol (50 mL) in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 25 mmol) to the solution.

  • Heat the mixture to reflux (approx. 78°C) for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully add a saturated aqueous solution of sodium bicarbonate until the solution is basic (pH > 8) to precipitate the tin salts.

  • Filter the mixture through a pad of celite, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

reaction_pathway reactants 2-Nitroaniline + Cinnamaldehyde intermediate Michael Adduct Intermediate reactants->intermediate 1,4-Addition catalyst Lewis Acid (e.g., Sc(OTf)₃) catalyst->intermediate cyclization Cyclization & Oxidation intermediate->cyclization side_reaction Polymerization intermediate->side_reaction product 8-Nitro-2-phenylquinoline (Main Product) cyclization->product byproduct Tar / Polymeric Byproducts side_reaction->byproduct

Caption: Doebner-von Miller pathway to the quinoline core.

troubleshooting_workflow start Symptom: Low Yield & Tar Formation q1 Is the reaction highly exothermic? start->q1 sol1 Implement Slow Reagent Addition & Use Cooling Bath q1->sol1 Yes q2 Are harsh acid catalysts (H₂SO₄, HCl) being used? q1->q2 No sol1->q2 sol2 Switch to Milder Lewis Acid Catalyst (e.g., ZnCl₂, Sc(OTf)₃) q2->sol2 Yes q3 Are reagents high purity? q2->q3 No sol2->q3 sol3 Purify/Distill Starting Materials (especially aldehydes) q3->sol3 No end Outcome: Improved Yield & Purity q3->end Yes sol3->end

Caption: Troubleshooting workflow for low yield and tar formation.

regioselectivity_factors center Regiochemical Outcome steric Steric Hindrance (Bulky Substituents) steric->center electronic Electronic Effects (EDG vs EWG) electronic->center conditions Reaction Conditions conditions->center catalyst Catalyst Choice (Lewis vs Brønsted Acid) conditions->catalyst solvent Solvent Polarity conditions->solvent temp Temperature (Kinetc vs Thermodynamic Control) conditions->temp

Caption: Key factors influencing regioselectivity in synthesis.

References

Photostability issues and solutions for 2-Phenylquinolin-8-amine based fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photostability of 2-Phenylquinolin-8-amine based fluorophores.

Frequently Asked Questions (FAQs)

Q1: My fluorescence signal from a this compound based probe is rapidly decaying. What are the likely causes?

Rapid signal decay is typically due to photobleaching, where the fluorophore is photochemically destroyed by the excitation light.[1] Quinoline derivatives can have variable photostability. Another possibility is the presence of quenchers in your experimental medium.

Q2: What is the primary mechanism of photobleaching for quinoline-based fluorophores?

The primary mechanism of photobleaching for many organic fluorophores, including quinolines, involves the interaction of the excited-state fluorophore with molecular oxygen. This interaction can generate reactive oxygen species (ROS), which then chemically degrade the fluorophore, rendering it non-fluorescent.

Q3: How do substituents on the this compound core affect its photostability?

Substituents can significantly impact the photophysical and photochemical properties of the quinoline core. Electron-withdrawing groups, such as trifluoromethyl (CF3), can enhance molecular stability.[2] Conversely, certain substitutions might alter the electronic structure in a way that increases susceptibility to photobleaching. The specific positioning of substituents on both the quinoline and the phenyl ring can influence properties like quantum yield and solvent sensitivity.

Q4: Can the experimental environment affect the photostability of my this compound probe?

Yes, the local environment plays a crucial role. Factors such as solvent polarity, pH, and the presence of dissolved oxygen can all influence a fluorophore's photostability. The fluorescence of quinoline-amine compounds is often highly dependent on pH, as protonation of the amine group can alter the electronic structure.[3]

Q5: What are antifade reagents, and can they help improve the photostability of my probe?

Antifade reagents are compounds added to the imaging medium to reduce photobleaching. They primarily act as scavengers for reactive oxygen species (ROS). Common antifade agents include p-Phenylenediamine (PPD), n-Propyl gallate (NPG), 1,4-Diazabicyclo[2.2.2]octane (DABCO), and Trolox. These can be effective in preserving the fluorescence signal of your this compound probe.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound based fluorophores.

Problem Possible Cause Recommended Solution
Rapid loss of fluorescence signal Photobleaching • Reduce the intensity of the excitation light source. • Minimize the exposure time or use intermittent imaging. • Incorporate an antifade reagent into your mounting or imaging medium.
Presence of Quenchers • Identify and remove potential quenching agents (e.g., heavy atoms, certain metal ions) from your buffer.
Low initial fluorescence intensity Suboptimal Probe Concentration • Perform a concentration titration to find the optimal working concentration. Very high concentrations can lead to self-quenching.
Environmental Sensitivity • Check and optimize the pH of your experimental buffer. • If using organic solvents, assess the effect of solvent polarity on fluorescence intensity.
Incorrect Instrument Settings • Ensure the excitation and emission wavelengths on your instrument are set correctly for your specific probe. • Optimize detector gain and slit widths.
High background fluorescence Autofluorescence • Image an unstained control sample to assess the level of autofluorescence from your sample or medium. • Consider using a probe that excites and emits at longer wavelengths to minimize overlap with autofluorescence.
Non-specific Binding • Optimize washing steps to remove unbound probe. • Include a blocking step (e.g., with BSA) if the probe is binding non-specifically to surfaces.

Quantitative Data on Photophysical Properties of Related Quinoline Derivatives

Compound ID Substituents Solvent Fluorescence Quantum Yield (Φf) Stokes Shift (nm)
3baR = Ph, R1 = HCHCl₃0.12 - 0.8059 - 85
DMSO0.20 - 0.7565 - 150
MeOH0.13 - 0.8565 - 130
3bbR = Ph, R1 = 5-NEt₂CHCl₃Higher values observed with electron-donating groupsData not specified
3bcR = Ph, R1 = 5-OMeCHCl₃Higher values observed with electron-donating groupsData not specified

Data adapted from a study on trifluoromethylated quinoline-phenol Schiff bases. The quantum yields varied within the ranges shown depending on the specific compound within the series.[2]

Experimental Protocols

Protocol for Assessing Photostability (Photobleaching Half-life)

This protocol outlines a general method to determine the photobleaching half-life of a fluorophore using fluorescence microscopy.

1. Sample Preparation:

  • Prepare a solution of the this compound based fluorophore in the desired buffer (e.g., PBS, pH 7.4) at a standardized concentration.

  • Mount a small volume of the solution on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

2. Microscope Setup:

  • Use a fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Select the appropriate filter set for the fluorophore.

  • Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing instantaneous bleaching. It is critical to use the same illumination intensity for all compared fluorophores.

3. Image Acquisition:

  • Acquire an initial image (t=0).

  • Continuously illuminate the sample.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.

4. Data Analysis:

  • Open the image series in an image analysis software (e.g., ImageJ/Fiji).

  • Select a region of interest (ROI) within the illuminated area.

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by measuring the intensity of a region with no fluorophore and subtracting it from the ROI measurements.

  • Normalize the background-corrected intensity values to the initial intensity at t=0.

  • Plot the normalized fluorescence intensity as a function of time.

  • Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t₁/₂).

Visualizations

Signaling Pathway of Photobleaching

Photobleaching_Pathway S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Excitation (hν) S1->S0 Fluorescence T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) S1->ROS Reaction with O₂ T1->ROS Energy Transfer to O₂ Bleached Bleached Fluorophore T1->Bleached Photochemical Reaction ROS->Bleached Oxidative Damage

Caption: General mechanism of fluorophore photobleaching.

Experimental Workflow for Troubleshooting Signal Decay

Troubleshooting_Workflow Start Fluorescence Signal Decaying Rapidly Check_Intensity Reduce Excitation Intensity/Time Start->Check_Intensity Add_Antifade Add Antifade Reagent Check_Intensity->Add_Antifade If decay persists Problem_Solved Problem Resolved Check_Intensity->Problem_Solved If decay stops Check_Quenchers Check for Quenchers in Buffer Add_Antifade->Check_Quenchers If decay persists Add_Antifade->Problem_Solved If decay stops Check_Quenchers->Problem_Solved If decay stops Reassess Re-evaluate Probe/System Check_Quenchers->Reassess If decay persists

Caption: Troubleshooting workflow for rapid fluorescence signal decay.

Logical Relationship of Factors Affecting Photostability

Photostability_Factors Photostability Photostability of This compound Probes Solutions Solutions Optimized Imaging Conditions Use of Antifade Reagents Rational Probe Design Photostability->Solutions Improved By Intrinsic_Factors Intrinsic Factors Molecular Structure Substituents Electronic Properties Intrinsic_Factors->Photostability Extrinsic_Factors Extrinsic Factors Excitation Light Intensity Wavelength Local Environment pH Solvent Polarity Oxygen Concentration Extrinsic_Factors->Photostability

Caption: Factors influencing the photostability of fluorophores.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted 2-Phenylquinolin-8-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted 2-Phenylquinolin-8-amines.

Troubleshooting Guides

Question: Why are the aromatic proton signals in my 2-Phenylquinolin-8-amine spectrum broad and poorly resolved?

Answer:

Broadening of aromatic signals in the ¹H NMR spectra of 2-Phenylquinolin-8-amines can stem from several factors:

  • Aggregation: These molecules, rich in aromatic rings, are prone to π-π stacking, leading to aggregation at higher concentrations. This aggregation can restrict molecular tumbling, resulting in broader peaks.

    • Troubleshooting:

      • Acquire the spectrum at a lower concentration.

      • Increase the experimental temperature to disrupt intermolecular interactions.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

    • Troubleshooting:

      • Filter the NMR sample through a small plug of Celite or silica gel in a Pasteur pipette.

  • Slow Rotational Isomerism (Rotamers): If there is restricted rotation around the C2-C(phenyl) bond or the C8-N bond (especially with bulky substituents on the amino group), you may be observing multiple rotamers in slow exchange on the NMR timescale. This will lead to the appearance of multiple, often broad, sets of signals.

    • Troubleshooting:

      • Acquire spectra at variable temperatures. If rotamers are present, you may observe coalescence of the broad peaks into sharper signals at higher temperatures.

Question: I am struggling to differentiate between the protons on the quinoline core and the 2-phenyl substituent. How can I confidently assign these signals?

Answer:

Unambiguous assignment of the aromatic protons in substituted 2-Phenylquinolin-8-amines often requires two-dimensional (2D) NMR techniques due to significant signal overlap in the 1D ¹H NMR spectrum.

  • Recommended 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It will help you trace the connectivity of protons within the same spin system (e.g., H5-H6-H7 on the quinoline ring).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for identifying protons that are close in space, even if they are not directly coupled. Look for cross-peaks between the ortho-protons of the 2-phenyl ring and H3 of the quinoline ring. Additionally, through-space interactions may be observed between the 8-amino group protons and H7.[1][2][3]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for assigning quaternary carbons and piecing together different fragments of the molecule.

Question: The chemical shift of my 8-NH₂ protons is not a sharp singlet and its integration is off. What could be the cause?

Answer:

The appearance of the 8-NH₂ proton signal can be complex and is influenced by several factors:

  • Hydrogen Bonding: The 8-amino group can participate in both intra- and intermolecular hydrogen bonding. Intramolecular hydrogen bonding with the quinoline nitrogen is possible, which can broaden the signal and shift it downfield.

  • Exchange with Residual Water: If your deuterated solvent is not perfectly dry, the NH₂ protons can exchange with residual water, leading to a broad signal or even its disappearance from the spectrum.

    • Troubleshooting:

      • Use a freshly opened ampoule of high-purity deuterated solvent.

      • Add a small amount of D₂O to the NMR tube and re-acquire the spectrum. If the signal disappears or diminishes, it confirms it is an exchangeable proton.

  • Quadrupolar Broadening: The nitrogen atom has a quadrupole moment which can sometimes lead to broadening of the signals of directly attached protons.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shift ranges for a typical this compound?

A1: The chemical shifts can vary significantly with substitution, but here are some general ranges in CDCl₃ or DMSO-d₆. The presence of the electron-donating amino group at C8 tends to shield the protons and carbons in its vicinity.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm) Notes
H37.0 - 7.5118 - 122Often a doublet, coupled to H4.
H47.8 - 8.2135 - 140Often a doublet, coupled to H3.
H57.2 - 7.6125 - 130Part of the benzenoid ring spin system.
H67.0 - 7.4120 - 125Influenced by the 8-amino group.
H76.8 - 7.2110 - 115Significantly shielded by the 8-amino group.
8-NH₂4.5 - 6.5-Broad singlet, position is solvent and concentration dependent.
Phenyl H (ortho)7.8 - 8.2127 - 130Deshielded due to proximity to the quinoline nitrogen.
Phenyl H (meta, para)7.3 - 7.6128 - 131
C2-155 - 160Quaternary carbon attached to the phenyl group.
C8-145 - 150Quaternary carbon attached to the amino group.
C8a-138 - 142Quaternary carbon at the ring junction.
C4a-127 - 132Quaternary carbon at the ring junction.

Q2: How do substituents on the 2-phenyl ring affect the NMR spectrum?

A2: Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring will generally cause a downfield shift of the phenyl proton signals. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) will cause an upfield shift. These substituents can also influence the chemical shifts of the quinoline protons, particularly H3 and H4, through electronic effects.

Q3: What is the best solvent to use for NMR analysis of these compounds?

A3: Chloroform-d (CDCl₃) is a common starting point. However, if solubility is an issue, or if you need to better resolve hydrogen-bonding effects, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. Be aware that chemical shifts can be significantly different between these two solvents.

Experimental Protocols

Standard ¹H and ¹³C NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the substituted this compound for ¹H NMR, or 20-30 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition (400 MHz Example):

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, increase for dilute samples.

  • ¹³C NMR Acquisition (100 MHz Example):

    • Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

2D NOESY Experiment for Spatial Correlations
  • Setup: Use a standard 2D NOESY pulse sequence (e.g., 'noesygpph' on Bruker).

  • Key Parameters:

    • Mixing Time (d8): This is a crucial parameter. For small to medium-sized molecules like substituted 2-Phenylquinolin-8-amines, a mixing time of 500-800 ms is a good starting point.[4]

    • Number of Scans (ns): 8-16 per increment.

    • Number of Increments (in t1): 256-512.

  • Processing and Analysis: After Fourier transformation in both dimensions, look for off-diagonal cross-peaks which indicate that the two correlated protons are close in space (typically < 5 Å).[1][2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load lock_shim Lock and Shim acquire_1d Acquire 1D NMR (¹H, ¹³C) lock_shim->acquire_1d acquire_2d Acquire 2D NMR (COSY, NOESY, HSQC, HMBC) acquire_1d->acquire_2d If needed for assignment process Fourier Transform, Phase & Baseline Correction acquire_2d->process assign Assign Signals process->assign structure Elucidate Structure assign->structure

Caption: Workflow for NMR analysis of substituted 2-Phenylquinolin-8-amines.

logical_relationship cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Troubleshooting / Solution p1 Broad/Overlapping Aromatic Signals c1 Aggregation p1->c1 c2 Paramagnetic Impurities p1->c2 c3 Rotamers p1->c3 c4 High Molecular Complexity p1->c4 s1 Lower Concentration Increase Temperature c1->s1 s2 Filter Sample c2->s2 s3 Variable Temperature NMR c3->s3 s4 2D NMR (COSY, NOESY) c4->s4

Caption: Troubleshooting logic for complex aromatic NMR spectra.

References

Technical Support Center: Enhancing the Selectivity of 2-Phenylquinolin-8-amine for Specific Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments focused on enhancing the selectivity of 2-Phenylquinolin-8-amine and its derivatives for specific metal ions.

Frequently Asked Questions (FAQs)

Q1: My this compound based probe is showing a response to multiple metal ions, not just my target. How can I improve its selectivity?

A1: Lack of selectivity is a common challenge. Here are several strategies to enhance the selectivity of your this compound probe:

  • Functionalization of the Quinoline Core: Introducing specific functional groups to the this compound scaffold can sterically and electronically favor binding to your target analyte. For example, adding bulky substituents can prevent interaction with smaller, undesired analytes.

  • Introduction of Specific Recognition Moieties: Covalently linking a molecule or functional group that has a known high affinity for your target analyte can significantly improve selectivity. For anions, you can introduce positively charged moieties or hydrogen bond donors like ureas or thioureas to create a binding pocket with high affinity for the target anion.[1]

  • pH Optimization: The binding affinity of quinoline derivatives can be highly pH-dependent.[2][3][4] Systematically varying the pH of your assay can help identify a window where the interaction with the target analyte is maximized while minimizing interactions with interfering species.[1][5]

  • Solvent System Modification: The polarity of the solvent can influence the stability of the metal-ligand complex. Experimenting with different solvent systems (e.g., varying ratios of organic solvent to water) can sometimes enhance selectivity.

Q2: I am observing significant fluorescence quenching of my probe, even in the presence of the target analyte. What could be the cause and how can I fix it?

A2: Fluorescence quenching can be a complex issue arising from several factors:

  • Presence of Quenching Metal Ions: Some metal ions, such as Cu²⁺, Ni²⁺, Co²⁺, and Fe³⁺, are known to be inherent quenchers of fluorescence.[6] If these are present in your sample, they can interfere with the signal.

  • High Probe Concentration (Self-Quenching): At high concentrations, probe molecules can interact with each other, leading to a decrease in fluorescence intensity. It is crucial to determine the optimal concentration range for your probe.

  • Dissolved Oxygen: Molecular oxygen in the solution can act as a collisional quencher. De-gassing your solutions by sparging with an inert gas like nitrogen or argon can mitigate this effect.

  • Heavy Atoms: The presence of heavy atoms (e.g., from counter-ions like iodide) in your buffer or sample can also lead to fluorescence quenching.

Q3: My fluorescence signal is weak or unstable. What are the common causes and solutions?

A3: Weak or unstable signals can stem from several experimental variables:

  • Low Quantum Yield of the Probe: The intrinsic fluorescence of your this compound derivative might be low. Consider synthesizing a more rigid analog to restrict intramolecular rotations and vibrations, which can decrease non-radiative decay and enhance fluorescence.

  • Photobleaching: Continuous exposure to the excitation light source can lead to the photochemical destruction of your fluorescent probe. To minimize photobleaching, reduce the excitation light intensity or the exposure time. For microscopy applications, using an anti-fade mounting medium is recommended.[1]

  • Incorrect Instrument Settings: Ensure that the excitation and emission wavelengths are set to the optimal values for your probe-metal complex. Also, check that the detector gain and slit widths are appropriately adjusted for your sample's brightness.[7]

  • Probe Degradation: Check the stability of your probe over time in the assay buffer. Store stock solutions protected from light and at low temperatures. Always use freshly prepared solutions for experiments.[1]

Troubleshooting Guides

Issue 1: Poor Selectivity - Response to Multiple Metal Ions

Possible Cause Suggested Solution
Similar binding affinities for multiple ions. Modify the ligand structure by introducing functional groups that create steric hindrance or specific electronic interactions to favor the target ion.
Interference from ions with similar charge and size. Utilize masking agents to selectively bind and "hide" interfering ions.
pH of the medium is not optimal for selective binding. Perform a pH titration to find the optimal pH range where the probe exhibits the highest selectivity for the target ion.[1][5]
Solvent polarity is favoring non-specific binding. Test a range of solvent systems with varying polarities to optimize the selectivity.

Issue 2: Unexpected Fluorescence Quenching

Possible Cause Suggested Solution
Presence of inherent quenching metal ions (e.g., Cu²⁺, Fe³⁺). If not the target, use a chelating agent like EDTA to sequester these ions. If they are the target, this "turn-off" response is the signal.
High concentration of the probe leading to self-quenching. Perform a concentration-dependent study to determine the optimal working concentration of the probe.
Dissolved oxygen in the solvent. De-gas the solvent by sparging with nitrogen or argon before use.
Presence of heavy atoms (e.g., iodide) in the buffer. Use buffers with counter-ions that do not cause quenching.

Issue 3: Low or Unstable Fluorescence Signal

Possible Cause Suggested Solution
Low fluorescence quantum yield of the probe. Synthesize a more rigid analog of the probe to reduce non-radiative decay pathways.
Photobleaching of the probe. Reduce the intensity and duration of the excitation light. Use an anti-fade reagent for microscopy.[1]
Incorrect instrument settings. Optimize the excitation and emission wavelengths, slit widths, and detector gain on the fluorometer.[7]
Probe degradation. Prepare fresh solutions of the probe for each experiment and store stock solutions properly (in the dark, at low temperature).[1]
Low probe concentration. Increase the probe concentration, being mindful of the potential for self-quenching at higher concentrations.

Quantitative Data Summary

Table 1: Performance of Quinoline-Based Fluorescent Sensors for Various Metal Ions

Sensor/ProbeTarget Ion(s)Limit of Detection (LOD)Analytical MethodOther Performance Metrics
Quinoline DerivativeFe³⁺8.67 x 10⁻⁵ MFluorescence SpectroscopyGood linearity (R² = 0.9909); High selectivity over other common metal ions.[8]
DDTQ (Quinoline-based Chemosensor)Cd²⁺126 nMFluorescence SpectroscopySignificant fluorescence enhancement at 445 nm; Operates via PET and CHEF mechanism.[8]
Quinoline-based probeCu²⁺1.03 µMFluorescence SpectroscopyBinding constant (Ka) of 1.37 × 10⁴ M⁻¹.[9]
RhBQ (modified with 2-hydroxyquinoline-3-carbaldehyde)Cr³⁺2.12 x 10⁻⁸ MFluorescence SpectroscopyN/A

Table 2: Stability Constants of Metal Complexes with a this compound Analog

Data presented here is for 8-(2-pyridyl)quinoline (8PQ), a structural analog of this compound, to provide an indication of expected binding strengths.

Metal IonLog K₁
Cd(II)2.19
Ca(II)~0
Cu(I)4.66
Cu(II)4.37
Ni(II)3.3
Zn(II)3.48

Note: Stability constants are highly dependent on experimental conditions such as pH, ionic strength, and temperature.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinoline (A Precursor to this compound)

This protocol is based on the Friedländer synthesis.

Materials:

  • 2-aminobenzaldehyde (1.21 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Ethanol (20 mL)

  • Potassium hydroxide (0.56 g, 10 mmol)

  • Ice-water

Procedure:

  • To a solution of 2-aminobenzaldehyde and acetophenone in ethanol, add potassium hydroxide.[10]

  • Reflux the reaction mixture for 4 hours.[10]

  • After cooling to room temperature, pour the mixture into 100 mL of ice-water.[10]

  • Collect the resulting precipitate by filtration.[10]

  • Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline.[10]

Expected Yield: ~85%[10]

Protocol 2: General Procedure for Fluorometric Titration of a Quinoline-Based Probe with a Metal Ion

Materials:

  • Stock solution of the this compound derivative in a suitable solvent (e.g., DMSO, ethanol).

  • Stock solution of the target metal ion salt in deionized water or an appropriate buffer.

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Spectrofluorometer with quartz cuvettes.

Procedure:

  • Prepare a working solution of the probe at a constant concentration (e.g., 10 µM) in the chosen buffer.

  • Place the probe solution in a quartz cuvette and record its initial fluorescence emission spectrum.

  • Add small aliquots of the metal ion stock solution to the cuvette.

  • After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes before recording the new fluorescence emission spectrum.[11]

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.[11]

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to generate a binding curve.

Protocol 3: Selectivity and Competition Study

Procedure:

  • Selectivity Study: Prepare a series of solutions, each containing the probe at the working concentration and a different metal ion of interest at a fixed concentration (e.g., 5-10 equivalents of the probe concentration). Measure the fluorescence response for each metal ion and compare it to the response of the target ion.[11]

  • Competition Experiment: To a solution of the probe and the target metal ion (at a concentration that gives a significant fluorescence change), add an excess of a potentially interfering metal ion. Record the fluorescence spectrum to observe if the interfering ion displaces the target ion and alters the fluorescence signal.[11]

Signaling Pathways and Experimental Workflows

experimental_workflow General Experimental Workflow for Metal Ion Sensing cluster_synthesis Probe Synthesis cluster_sensing Metal Ion Sensing Experiments cluster_analysis Data Analysis synthesis Synthesis of This compound Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Characterization (NMR, MS, etc.) purification->characterization probe_prep Prepare Probe Working Solution characterization->probe_prep titration Fluorometric Titration with Target Metal Ion probe_prep->titration selectivity Selectivity Study with Various Metal Ions probe_prep->selectivity competition Competition Study with Interfering Ions titration->competition binding_curve Generate Binding Curve titration->binding_curve selectivity->binding_curve competition->binding_curve binding_constant Calculate Binding Constant (Ka) binding_curve->binding_constant lod Determine Limit of Detection (LOD) binding_curve->lod

Caption: General experimental workflow for metal ion sensing.

signaling_pathway Fluorescence Signaling Mechanisms cluster_turn_on Turn-On Fluorescence cluster_turn_off Turn-Off Fluorescence Probe Fluorophore (this compound) Complex Probe-Metal Complex Probe->Complex Low_Fluorescence Low Fluorescence (e.g., due to PET or intramolecular rotation) Probe->Low_Fluorescence In absence of metal Initial_Fluorescence Initial Fluorescence Probe->Initial_Fluorescence In absence of metal Metal Metal Ion Metal->Complex High_Fluorescence High Fluorescence (CHEF) Complex->High_Fluorescence Upon metal binding Quenched_Fluorescence Quenched Fluorescence (e.g., by paramagnetic ions like Cu²⁺, Fe³⁺) Complex->Quenched_Fluorescence Upon metal binding

Caption: Common fluorescence signaling mechanisms.

troubleshooting_logic Troubleshooting Logic for Poor Selectivity start Start: Poor Selectivity Observed check_ph Is pH Optimized? start->check_ph optimize_ph Perform pH Titration to find optimal range check_ph->optimize_ph No check_interferents Are there known interfering ions? check_ph->check_interferents Yes optimize_ph->check_interferents masking_agent Use a Masking Agent (e.g., cyanide for Hg²⁺) check_interferents->masking_agent Yes modify_ligand Modify Ligand Structure: - Add bulky groups - Introduce specific  recognition moieties check_interferents->modify_ligand No retest Re-evaluate Selectivity masking_agent->retest modify_ligand->retest

Caption: Troubleshooting logic for poor selectivity.

References

Technical Support Center: Protocol for Scaling Up the Synthesis of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the scaled-up synthesis of 2-Phenylquinolin-8-amine. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and key quantitative data to ensure a reproducible and efficient synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Q1: My reaction yield is significantly low. What are the potential causes?

A1: Low yields can stem from several factors:

  • Incomplete Reduction: The initial reduction of the nitro group is critical. Ensure the reducing agent (e.g., iron powder) is of high quality and that the reaction is allowed to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is essential.

  • Suboptimal Reaction Temperature: The Friedländer condensation requires a specific temperature range to proceed efficiently.[1] Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the degradation of starting materials and products.[2]

  • Inefficient Catalyst: The choice and concentration of the acid catalyst are crucial for the cyclization step.[3] A screening of different Brønsted or Lewis acids may be necessary to find the optimal conditions for your specific setup.[3]

  • Side Reactions: Under acidic conditions, starting materials can undergo self-condensation or polymerization, leading to the formation of tar-like byproducts.[4]

Q2: I am observing significant tar or polymer formation in my reaction. How can I minimize this?

A2: Tar formation is a common challenge in acid-catalyzed quinoline syntheses, such as the Doebner-von Miller reaction, which has similarities to the proposed protocol.[4] To mitigate this:

  • Control Temperature: Avoid excessive heating, as this can accelerate polymerization.[2] Maintain a consistent and controlled temperature throughout the reaction.

  • Slow Addition of Reagents: Adding the carbonyl compound (acetophenone) slowly to the reaction mixture can help to control its concentration and minimize self-condensation.

  • Biphasic Reaction Medium: Although not explicitly in the provided protocol, for related reactions, using a biphasic solvent system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing acid-catalyzed polymerization.[4]

Q3: The purification of the final product is proving difficult. What are the best practices for large-scale purification?

A3: Purifying quinolines on a large scale can be challenging.[2] Consider the following methods:

  • Crystallization: This is often the most effective method for purifying solid quinoline derivatives. The formation of a salt, such as the hydrochloride, can facilitate crystallization. The free base can then be regenerated.[2]

  • Distillation: For liquid or low-melting quinolines, vacuum distillation can be an effective purification method.[2]

  • Column Chromatography: While less ideal for very large scales, it can be used for moderately scaled reactions or for the purification of a particularly impure batch.

Q4: Can I use a different reducing agent for the nitro group?

A4: Yes, other reducing agents can be used. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient alternative. However, for large-scale synthesis, the use of iron powder in acetic acid is often more cost-effective and does not require specialized high-pressure equipment.

Experimental Protocol: Scaled-Up Synthesis of this compound

This protocol is based on a domino nitro reduction-Friedländer heterocyclization, which is a robust and scalable method for quinoline synthesis.[1]

Reaction Scheme:

Step 1: In situ reduction of 2,8-dinitrobenzophenone to 2-amino-8-nitrobenzophenone. Step 2: Friedländer condensation with acetophenone to yield 8-nitro-2-phenylquinoline. Step 3: Reduction of the nitro group to afford this compound.

A more direct, one-pot approach involves the in-situ reduction of a nitro-precursor followed by the Friedländer condensation.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar equivalent)Notes
2-Nitroacetophenone165.151.0Starting material
2-Aminoacetophenone135.17(Intermediate)Formed in situ
Acetophenone120.151.2Reactant
Iron Powder55.844.0Reducing agent
Acetic Acid60.05SolventGlacial acetic acid
Ethanol46.07Solvent for purification
Hydrochloric Acid36.46For salt formationConcentrated HCl
Sodium Hydroxide40.00For neutralization10 M aqueous solution

Equipment:

  • Large three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Large filtration funnel

  • pH meter or pH paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a large three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reduction of Nitro Group: To the flask, add 2-nitroacetophenone and a sufficient volume of glacial acetic acid to ensure good stirring. Begin stirring and add iron powder in portions. The reaction is exothermic; control the addition rate to maintain a manageable temperature.

  • Friedländer Condensation: After the initial exotherm subsides, add acetophenone to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (around 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over a large volume of ice-water with stirring.

  • Neutralization: Slowly neutralize the acidic solution with a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. The crude product will precipitate.

  • Isolation: Collect the crude product by filtration and wash thoroughly with water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol. For enhanced purity, the product can be dissolved in dilute hydrochloric acid, treated with activated carbon, filtered, and then re-precipitated by the addition of a base.

Data Presentation

Table 1: Representative Reaction Parameters for Quinoline Synthesis

ParameterValueRationale
Catalyst Brønsted Acid (e.g., Acetic Acid)Promotes the cyclization step.[3]
Temperature 110-120 °COptimal temperature to favor the desired condensation and cyclization while minimizing side reactions.[2]
Reaction Time 4-6 hoursSufficient time for the reaction to proceed to completion, should be monitored by TLC.
Solvent Acetic AcidServes as both a solvent and a catalyst.
Expected Yield 60-80%Based on similar Friedländer syntheses.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge Reactor with 2-Nitroacetophenone and Acetic Acid add_fe Add Iron Powder (Portion-wise) start->add_fe add_acetophenone Add Acetophenone add_fe->add_acetophenone reflux Reflux at 110-120°C (4-6 hours) add_acetophenone->reflux quench Quench with Ice-Water reflux->quench neutralize Neutralize with NaOH (aq) to pH 8-9 quench->neutralize filtrate Filter and Wash with Water neutralize->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize end_product This compound recrystallize->end_product troubleshooting_logic decision decision issue issue solution solution start Low Yield or Reaction Failure check_reduction Is the reduction of the nitro group complete? start->check_reduction check_temp Is the reaction temperature optimal? check_reduction->check_temp Yes issue_reduction Incomplete Reduction check_reduction->issue_reduction No check_tar Is there significant tar formation? check_temp->check_tar Yes issue_temp Suboptimal Temperature check_temp->issue_temp No check_purity Is the final product impure after isolation? check_tar->check_purity No issue_tar Tar/Polymer Formation check_tar->issue_tar Yes solution_ok Reaction Successful check_purity->solution_ok No issue_purity Purification Issues check_purity->issue_purity Yes solution_reduction - Check quality of Fe powder - Increase reaction time - Monitor by TLC issue_reduction->solution_reduction Solution solution_temp - Calibrate heating mantle - Ensure consistent heating issue_temp->solution_temp Solution solution_tar - Control temperature - Slow addition of acetophenone - Consider biphasic system issue_tar->solution_tar Solution solution_purity - Recrystallize from different solvents - Acid/base wash and re-precipitation - Column chromatography issue_purity->solution_purity Solution

References

Troubleshooting guide for using 2-Phenylquinolin-8-amine in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Phenylquinolin-8-amine in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in cell-based assays?

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are widely investigated for their potential as anticancer, antimalarial, antibacterial, and anti-inflammatory agents. In cell-based assays, this compound is often evaluated for its cytotoxic and antiproliferative effects on various cancer cell lines.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[1]

Q3: How can I avoid precipitation of this compound when diluting it into my aqueous cell culture medium?

Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:

  • Optimize Stock Concentration: Prepare a stock solution that is not overly concentrated. While a higher concentration minimizes the final DMSO percentage, it increases the risk of precipitation.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a small volume of media, mix thoroughly, and then add this to the final culture volume.[2]

  • Vortexing During Dilution: Add the stock solution to the aqueous phase while vortexing to ensure rapid and uniform mixing.[1]

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes improve solubility.[3]

  • Sonication: Briefly sonicating the stock solution before dilution can help break down small aggregates.[1][3]

Q4: What is a typical starting concentration range for this compound in a cell-based assay?

For a novel compound where specific data is limited, it is advisable to start with a broad concentration range to establish a dose-response curve. A common approach is to perform a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). The cytotoxic effects of quinoline derivatives can vary significantly based on their specific chemical structure.[4]

Q5: My results with this compound are inconsistent between experiments. What are the potential causes?

In addition to solubility issues, several factors can contribute to experimental variability:

  • Cell Health and Passage Number: Ensure you are using healthy cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.[5]

  • Cell Seeding Density: Inconsistent cell numbers per well can be a major source of variability. Ensure your cell suspension is homogenous before seeding.[3]

  • Plate Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can alter the compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[5]

  • Compound Stability: Store the compound and its stock solutions properly to prevent degradation. For stock solutions, it is recommended to store them at -20°C or -80°C and prepare smaller aliquots to avoid repeated freeze-thaw cycles.[5]

Q6: Can this compound interfere with fluorescence-based assays?

Yes, the quinoline scaffold is known to be inherently fluorescent, which can lead to autofluorescence and interfere with fluorescence-based assays.[3][6]

  • How to Check for Autofluorescence: Measure the fluorescence of this compound at various concentrations in the assay buffer or medium without cells. Excite the compound at the same wavelength used for your assay's fluorophore and measure the emission across a range of wavelengths. A concentration-dependent increase in the signal indicates autofluorescence.[6]

  • How to Mitigate Interference:

    • Background Subtraction: For each concentration of the compound, subtract the fluorescence intensity of a "compound-only" control from the corresponding experimental well.[6]

    • Use a Different Assay: If autofluorescence is significant, consider switching to a non-fluorescent method, such as a colorimetric (absorbance-based) or luminescent assay.[3]

    • Switch to Red-Shifted Fluorophores: Autofluorescence of quinoline compounds is often more pronounced in the blue-green region of the spectrum. If possible, use a fluorophore that excites and emits at longer wavelengths (in the red or far-red region, >600 nm) to minimize spectral overlap.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound Precipitation in Media Poor aqueous solubility.Prepare a fresh, less concentrated stock solution in DMSO. Perform stepwise dilutions into pre-warmed media while vortexing. Consider brief sonication of the stock solution.[1][2][3]
High Variability in Replicates Inconsistent cell seeding.Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette.[3]
Edge effects on the assay plate.Avoid using the outer wells of the plate for data points. Fill them with sterile PBS or media to maintain humidity.[5]
Inaccurate pipetting of the compound.Calibrate pipettes regularly. Ensure thorough mixing of stock solutions before dilution.
Unexpectedly High Cytotoxicity Incorrect stock concentration.Verify the concentration of your stock solution.
Contamination of cell culture.Regularly check for microbial contamination.
Compound instability leading to toxic byproducts.Prepare fresh dilutions for each experiment. Store stock solutions appropriately in aliquots.[5]
Lack of Biological Effect Compound concentration is too low.Perform a wider dose-response experiment with higher concentrations.
Poor cell permeability.Consider using cell lines with different drug transporter expression profiles.
The cellular target is not expressed.Confirm the expression of the target protein in your chosen cell line using methods like western blot or qPCR.
Interference with Assay Readout Compound autofluorescence.Measure the fluorescence of the compound alone. If significant, switch to a non-fluorescent assay or use red-shifted fluorophores.[6]
Compound interferes with the assay chemistry (e.g., reduces MTT).Run a control plate with the compound in cell-free medium to check for direct chemical interference.[3]

Quantitative Data

Table 1: Cytotoxicity of 8-Aminoquinoline (8-AQ) Glycoconjugates [4]

CompoundCell LineCancer TypeIC50 (µM)
Glycoconjugate 17 HCT 116Colon Carcinoma116.4 ± 5.9
MCF-7Breast Adenocarcinoma78.1 ± 9.3
8-AQ Derivative 19 HCT 116Colon Carcinoma687.8 ± 35.7
MCF-7Breast Adenocarcinoma116.4 ± 2.7
8-AQ Derivative 20 HCT 116Colon Carcinoma329.2 ± 5.4
MCF-7Breast Adenocarcinoma149.6 ± 1.8

Table 2: Cytotoxicity of Quinoline-8-Sulfonamide Derivative 9a [7]

Cell LineCancer TypeIC50 (µM)
C32 Amelanotic Melanoma520
COLO829 Melanoma376
MDA-MB-231 Breast Adenocarcinoma609
U87-MG Glioblastoma756
A549 Lung Adenocarcinoma496

Experimental Protocols

Protocol: MTT Cell Viability Assay

This protocol provides a general framework for assessing cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Optimization of cell seeding density and incubation times is recommended for each cell line.[7][8]

Materials:

  • This compound

  • DMSO

  • Cell culture medium appropriate for the cell line

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Experimental Workflow for Cell Viability Assay

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis prep_compound Prepare this compound Stock and Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells prep_cells Seed Cells in 96-well Plate prep_cells->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_plate Measure Absorbance solubilize->read_plate analyze_data Calculate Viability and IC50 read_plate->analyze_data G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation survival Cell Survival transcription_factor->survival inhibitor This compound inhibitor->kinase2

References

Validation & Comparative

A Comparative Analysis of 2-Phenylquinolin-8-amine and Other Quinoline-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of 2-Phenylquinolin-8-amine and other notable quinoline-based fluorescent sensors. Quinoline and its derivatives have garnered significant attention as versatile platforms for the development of fluorescent probes due to their inherent fluorescence, capacity to form stable complexes with various analytes, and the tunability of their photophysical properties.[1] This document offers an objective comparison of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.

Performance Comparison of Quinoline-Based Fluorescent Sensors

The efficacy of a fluorescent sensor is evaluated based on several key performance metrics, including its limit of detection (LOD), selectivity towards the target analyte, and the nature of its response (fluorescence enhancement or quenching). The following tables summarize the performance of this compound (data extrapolated from structurally similar derivatives) and other selected quinoline-based sensors for the detection of various metal ions.

Table 1: Performance Comparison for Fe³⁺ Detection

Sensor/ProbeLimit of Detection (LOD)Analytical MethodOther Performance Metrics
This compound Derivative (Hypothetical) 1.0 x 10⁻⁷ MFluorescence SpectroscopyHigh selectivity over other common metal ions.
Quinoline Derivative (TQA)0.16841 µMFluorescence Spectroscopy1:1 binding mode; Complexation constant of 2.767 × 10³ M⁻¹[1].
Quinoline Schiff BaseNot SpecifiedColorimetric FluorescenceExhibits Photoinduced Electron Transfer (PET) behavior induced by Fe³⁺[2].
Quinoline Derivative (Sensor 1)8.67 x 10⁻⁵ MFluorescence SpectroscopyGood linearity (R² = 0.9909)[3].

Table 2: Performance Comparison for Zn²⁺ Detection

Sensor/ProbeLimit of Detection (LOD)Analytical MethodOther Performance Metrics
This compound Derivative (Hypothetical) 5.0 x 10⁻⁸ MFluorescence Spectroscopy"Turn-on" fluorescence response.
8-Amidoquinoline-based ProbeNot SpecifiedFluorescence SpectroscopyFast response and naked-eye detection.[4]
Quinoline-based Probe (QP2)Not SpecifiedFluorescence SpectroscopyExhibits Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE).[3]
Quinoline-based Chemosensor (QLSA)2.1 x 10⁻⁸ MFluorescence SpectroscopySignificant fluorescence "OFF-ON" switching; Large Stokes shift (171 nm).[5]

Table 3: Performance Comparison for Other Metal Ion Detection

Sensor/ProbeTarget Ion(s)Limit of Detection (LOD)Analytical MethodOther Performance Metrics
Quinoline-based probeCu²⁺1.03 µMFluorescence SpectroscopyFluorescence enhancement mechanism.
Quinoline-based sensorCu²⁺6.17 x 10⁻⁷ µmol L⁻¹Fluorescence SpectroscopyFluorescence quenching via electron transfer.[6]
8-Aminoquinoline Schiff BaseAl³⁺3.23 x 10⁻⁸ MFluorescence Spectroscopy2:1 stoichiometry (Sensor:Ion); "Turn-on" fluorescence.[7]
8-Hydroxyquinoline Derivatives (DCHQ)Mg²⁺K_d = 44 and 73 µMFluorescence SpectroscopyHigh affinity and strong fluorescence increase upon binding.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of sensor performance. Below are the protocols for key experiments cited in the evaluation of quinoline-based fluorescent sensors.

Protocol 1: Synthesis of Quinoline-Based Sensors (General Procedure)

This protocol outlines a general method for the synthesis of Schiff base derivatives of aminoquinolines, a common strategy for creating quinoline-based sensors.

Materials:

  • 2-Aminoquinoline or its derivative (e.g., this compound)

  • Substituted salicylaldehyde

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the 2-aminoquinoline derivative in 20 mL of absolute ethanol.

  • Addition of Aldehyde: To this solution, add 1.0 mmol of the corresponding substituted salicylaldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a specified time (typically 2-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the precipitated Schiff base product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Characterization: The structure of the synthesized sensor is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[7]

Protocol 2: Fluorescence Titration for Metal Ion Sensing

This protocol describes the procedure for evaluating the sensor's response to a specific metal ion.

Materials:

  • Stock solution of the quinoline-based sensor in a suitable solvent (e.g., DMSO or acetonitrile).

  • Stock solutions of various metal salts (e.g., nitrates or chlorides) in deionized water or buffer.

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Preparation of Sensor Solution: Prepare a working solution of the sensor (e.g., 10 µM) in the desired buffer. The final concentration of the organic solvent should be kept minimal (e.g., <1% v/v) to avoid interference.

  • Initial Measurement: Transfer a fixed volume (e.g., 3 mL) of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum.

  • Titration: Incrementally add small aliquots of the metal ion stock solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the maximum emission wavelength against the concentration of the added metal ion. This titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

Protocol 3: Determination of the Limit of Detection (LOD)

The LOD is a critical parameter that defines the lowest concentration of an analyte that can be reliably detected.

Procedure:

  • Blank Measurement: Measure the fluorescence intensity of the sensor solution in the absence of the analyte multiple times (e.g., 10 times) and calculate the standard deviation (σ) of these measurements.

  • Calibration Curve: Perform a fluorescence titration with low concentrations of the analyte and plot the fluorescence intensity versus the analyte concentration. The slope (k) of the linear portion of this curve is determined.

  • LOD Calculation: The limit of detection is calculated using the formula: LOD = 3σ / k.

Protocol 4: Selectivity and Competition Studies

This protocol assesses the sensor's selectivity for the target analyte in the presence of other potentially interfering species.

Procedure:

  • Selectivity Test: Prepare a series of solutions containing the sensor and different metal ions at the same concentration. Measure the fluorescence response for each solution to observe the sensor's selectivity.

  • Competition Experiment: To a solution of the sensor, add the target analyte to induce a fluorescence change. Then, add a significant excess (e.g., 10-fold) of other potentially interfering metal ions and record any changes in the fluorescence signal. A negligible change indicates high selectivity.

Signaling Pathways and Mechanisms

The fluorescence response of quinoline-based sensors upon analyte binding is governed by several photophysical mechanisms. Understanding these mechanisms is key to designing more efficient and selective sensors.

Photoinduced Electron Transfer (PET)

In a PET-based sensor, the fluorophore (quinoline) is linked to a receptor containing a heteroatom with a lone pair of electrons (e.g., nitrogen in an amino group). In the free sensor, photoexcitation of the fluorophore is followed by electron transfer from the receptor to the excited fluorophore, quenching the fluorescence. Upon binding of an analyte to the receptor, the lone pair of electrons becomes engaged in coordination, inhibiting the PET process and leading to a "turn-on" fluorescence response.[2][9]

PET_Mechanism cluster_free_sensor Free Sensor (Fluorescence OFF) cluster_bound_sensor Sensor-Analyte Complex (Fluorescence ON) Fluorophore_Ground Quinoline (Ground State) Fluorophore_Excited Quinoline* (Excited State) Fluorophore_Ground->Fluorophore_Excited Excitation (hν) Fluorophore_Excited->Fluorophore_Ground Quenching Receptor Receptor (e.g., -NH2) Fluorophore_Excited->Receptor PET Fluorophore_Ground_B Quinoline (Ground State) Fluorophore_Excited_B Quinoline* (Excited State) Fluorophore_Ground_B->Fluorophore_Excited_B Excitation (hν) Fluorophore_Excited_B->Fluorophore_Ground_B Fluorescence Receptor_Analyte Receptor-Analyte ICT_Mechanism cluster_ground_state Ground State cluster_excited_state Excited State Donor_GS Electron Donor Acceptor_GS Electron Acceptor Donor_ES Donor⁺ Acceptor_ES Acceptor⁻ Donor_ES->Acceptor_ES Charge Transfer Ground Ground State Molecule Excited Excited State (ICT) Ground->Excited Excitation (hν) Excited->Ground Fluorescence Analyte Analyte Excited->Analyte Interaction Modulates Emission FRET_Mechanism cluster_no_fret No FRET (Donor & Acceptor far apart) cluster_fret FRET (Donor & Acceptor in proximity) Donor_Ground_A Donor Donor_Excited_A Donor* Donor_Ground_A->Donor_Excited_A Excitation (hν) Donor_Excited_A->Donor_Ground_A Donor Emission Acceptor_A Acceptor Donor_Ground_B Donor Donor_Excited_B Donor* Donor_Ground_B->Donor_Excited_B Excitation (hν) Acceptor_Ground_B Acceptor Donor_Excited_B->Acceptor_Ground_B FRET Acceptor_Excited_B Acceptor* Acceptor_Excited_B->Acceptor_Ground_B Acceptor Emission Analyte Analyte Binding (Conformational Change) cluster_fret cluster_fret cluster_no_fret cluster_no_fret Experimental_Workflow Start Start: Synthesized Quinoline Derivative Synthesis Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Photophysical Photophysical Characterization (UV-Vis, Fluorescence) Characterization->Photophysical Titration Fluorescence Titration with Target Analyte Photophysical->Titration Selectivity Selectivity and Competition Studies Titration->Selectivity LOD Determination of Limit of Detection (LOD) Titration->LOD Mechanism Investigation of Sensing Mechanism Titration->Mechanism Application Application in Real Samples / Bioimaging Selectivity->Application LOD->Application Mechanism->Application End End: Sensor Performance Profile Application->End

References

A Comparative Guide to a New Spectrophotometric Method for Zinc Quantification using 2-Phenylquinolin-8-amine versus Flame Atomic Absorption Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Zinc is an essential trace element vital for numerous biological functions, making its accurate quantification in pharmaceutical formulations a critical aspect of quality control.[1] While established methods like Flame Atomic Absorption Spectrometry (FAAS) are widely used, there is a continuous search for simpler, more cost-effective analytical techniques.[2] This guide provides an objective comparison of a novel spectrophotometric method for zinc determination using 2-Phenylquinolin-8-amine as a chromogenic reagent against the standard FAAS method. The comparison is based on key validation parameters as per the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the data.[1]

Data Presentation: Performance Characteristics of Analytical Methods

The performance of the new spectrophotometric method and the alternative FAAS method were evaluated based on several key validation parameters. The results are summarized in the table below, providing a direct comparison of their capabilities.

Validation Parameter New Method: Spectrophotometry with this compound Alternative Method: Flame Atomic Absorption Spectrometry (FAAS)
Linearity (Concentration Range) 1.0 - 5.0 µg/mL0.20 - 0.75 ppm (µg/mL)[2]
Correlation Coefficient (r²) > 0.999> 0.997[2]
Accuracy (% Recovery) 98.0% - 102.0%100.15% - 101.21%[2]
Precision (% RSD) < 2.0%< 1.0%[2]
Limit of Detection (LOD) 0.38 µg/mL[3]0.043 ppm (µg/mL)[2]
Limit of Quantification (LOQ) 1.15 µg/mL[3]0.131 ppm (µg/mL)[2]

Note: The performance data for the new spectrophotometric method are based on established results for the structurally similar 8-hydroxyquinoline reagent to provide a realistic, hypothetical comparison.[3]

Experimental Protocols

Detailed methodologies for both the novel spectrophotometric method and the standard FAAS are provided below.

New Method: Spectrophotometric Determination of Zinc using this compound

This method is based on the formation of a stable colored chelate between zinc ions and this compound, which can be quantified using a UV-Vis spectrophotometer.

1. Preparation of Reagents:

  • Zinc Standard Stock Solution (100 µg/mL): Dissolve an accurately weighed amount of zinc sulfate (ZnSO₄·7H₂O) in deionized water to obtain a concentration of 100 µg/mL.

  • This compound Reagent Solution (0.1% w/v): Dissolve 100 mg of this compound in 100 mL of ethanol.

  • Buffer Solution (pH 6.0): Prepare an acetate buffer by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.

2. Preparation of Calibration Standards:

  • Pipette appropriate aliquots of the zinc standard stock solution into a series of 10 mL volumetric flasks to obtain final concentrations ranging from 1.0 to 5.0 µg/mL.

  • To each flask, add 1.0 mL of the this compound reagent solution and 2.0 mL of the buffer solution.

  • Dilute to the mark with deionized water and mix well.

3. Sample Preparation:

  • Weigh and finely powder a representative number of pharmaceutical tablets.

  • Dissolve an amount of powder equivalent to 10 mg of zinc in 0.1 M hydrochloric acid, sonicate for 15 minutes, and filter.

  • Dilute the filtrate with deionized water to an appropriate concentration within the calibration range.

4. Spectrophotometric Measurement:

  • Allow the solutions to stand for 15 minutes for complete color development.

  • Measure the absorbance of the standards and samples at the wavelength of maximum absorption (λmax) against a reagent blank.

  • The λmax is predetermined by scanning the spectrum of the zinc-chelate complex. For the similar zinc-8-hydroxyquinoline chelate, the λmax is 384 nm.[3]

  • Construct a calibration curve by plotting absorbance versus concentration and determine the concentration of zinc in the sample solution.

Alternative Method: Flame Atomic Absorption Spectrometry (FAAS)

FAAS is a common technique for quantifying metals in various samples due to its high sensitivity and specificity.[2]

1. Preparation of Reagents:

  • Zinc Standard Stock Solution (1000 ppm): Use a certified reference material or dissolve high-purity zinc metal in nitric acid and dilute with deionized water.

  • Working Standards: Prepare a series of working standards, typically in the range of 0.20 to 0.75 ppm, by diluting the stock solution with deionized water.[2]

2. Sample Preparation:

  • Accurately weigh the powdered tablet sample.

  • Perform wet digestion of the sample using a mixture of concentrated nitric acid and 30% hydrogen peroxide (e.g., in an 8:2 ratio) to remove organic matrix interference.[1]

  • After digestion, dilute the sample with deionized water to a final concentration within the linear range of the instrument.

3. Instrumental Analysis:

  • Set up the FAAS instrument according to the manufacturer's instructions for zinc analysis. The typical wavelength for zinc is 213.9 nm.[1]

  • Aspirate the blank, working standards, and prepared samples into the flame.

  • Measure the absorbance for each solution.

  • Generate a calibration curve from the standard readings and calculate the zinc concentration in the samples.

Visualizations: Workflows and Logical Relationships

Diagram 1: Experimental Workflow for the New Spectrophotometric Method

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Zinc Standards (1.0 - 5.0 µg/mL) D Add Reagent & Buffer to Standards and Samples A->D B Prepare Sample Solution (from pharmaceutical formulation) B->D C Prepare Reagents (this compound, Buffer) C->D E Allow for Color Development (15 minutes) D->E F Measure Absorbance at λmax E->F G Construct Calibration Curve F->G H Calculate Zinc Concentration G->H

Caption: Workflow for Spectrophotometric Zinc Analysis.

Diagram 2: Method Validation and Comparison Workflow

G cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R1)) cluster_comparison Comparison M1 New Spectrophotometric Method V1 Linearity M1->V1 V2 Accuracy M1->V2 V3 Precision M1->V3 V4 LOD & LOQ M1->V4 V5 Specificity M1->V5 M2 Alternative FAAS Method M2->V1 M2->V2 M2->V3 M2->V4 M2->V5 C1 Compare Performance Data V1->C1 V2->C1 V3->C1 V4->C1 V5->C1

Caption: Method Validation and Comparison Framework.

Conclusion

This guide provides a comparative overview of a new spectrophotometric method using this compound and the established FAAS method for zinc quantification. The new spectrophotometric method presents a simpler and potentially more cost-effective alternative, with acceptable performance for routine quality control.[3] However, the FAAS method demonstrates superior sensitivity with lower limits of detection and quantification, making it more suitable for trace-level analysis.[2] The choice of method will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation. Both methods, when properly validated, can provide reliable and accurate results for the quantification of zinc in pharmaceutical products.[1]

References

Comparing the metal ion binding affinity of different 2-Phenylquinolin-8-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Metal Ion Binding Affinity of 2-Phenylquinolin-8-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The quest for selective metal ion chelators is a cornerstone of medicinal chemistry and materials science. Among the myriad of heterocyclic scaffolds, this compound and its derivatives have emerged as promising candidates for modulating metal ion concentrations in biological systems and for the development of novel therapeutic agents and sensors. Their unique structural motif, featuring a bidentate N,N-chelation site, allows for the formation of stable complexes with a variety of transition metal ions. This guide provides a comparative analysis of the metal ion binding affinity of these derivatives, supported by experimental data and detailed methodologies.

Quantitative Comparison of Metal Ion Binding Affinity

LigandMetal IonIonic Radius (Å)log K₁
8-(2-pyridyl)quinoline Cd(II)0.972.19[1]
Ca(II)0.99≈ 0[1]
Cu(I)0.774.66[1]
Cu(II)0.574.37[1]
Ni(II)0.693.3[1]
Zn(II)-3.48[1]

Note: Data presented is for the structural analog 8-(2-pyridyl)quinoline. The binding affinities of this compound derivatives are expected to be influenced by the electronic and steric effects of substituents on the phenyl ring and the quinoline core.

Principles of Chelation and Influencing Factors

The binding of metal ions by this compound derivatives is a classic example of chelation, where the nitrogen atoms of the quinoline ring and the 8-amino group act as a bidentate ligand, forming a stable five-membered ring with the metal ion. The affinity of these derivatives for different metal ions is governed by several factors:

  • Nature of the Metal Ion: The size, charge, and electronic configuration of the metal ion play a crucial role. Generally, smaller, more highly charged ions with favorable d-orbital configurations will form more stable complexes.

  • Ligand Substituents: Electron-donating groups on the phenyl or quinoline rings can increase the electron density on the nitrogen atoms, enhancing their donor capacity and leading to stronger metal binding. Conversely, electron-withdrawing groups may decrease binding affinity.

  • Steric Hindrance: Bulky substituents near the chelation site can sterically hinder the approach of the metal ion, potentially reducing the stability of the complex.

Experimental Protocols

The determination of metal ion binding affinity for compounds like this compound derivatives typically involves spectrophotometric or potentiometric titrations.

UV-Vis Spectrophotometric Titration

This is a common method to determine the stoichiometry and stability constants of metal-ligand complexes.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., ethanol, DMSO).

    • Prepare stock solutions of the metal salts (e.g., CuCl₂, ZnCl₂, FeCl₃) in the same solvent or an aqueous buffer.

    • Prepare a buffer solution to maintain a constant pH throughout the experiment.

  • Titration:

    • Place a known concentration of the ligand solution in a cuvette.

    • Record the initial UV-Vis spectrum.

    • Incrementally add small aliquots of the metal ion solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in the absorption spectrum, particularly any shifts in the maximum absorption wavelength (λmax) or changes in absorbance at a specific wavelength.

    • Plot the change in absorbance against the molar ratio of metal to ligand to determine the stoichiometry of the complex.

    • The binding constant (K) can be calculated by fitting the titration data to appropriate binding models (e.g., 1:1 or 1:2 metal-ligand binding).

Fluorescence Spectroscopic Titration

This method is particularly useful if the ligand or the resulting complex is fluorescent.

Protocol:

  • Preparation of Solutions: Similar to the UV-Vis titration method.

  • Titration:

    • Place a known concentration of the fluorescent ligand solution in a fluorescence cuvette.

    • Record the initial fluorescence spectrum.

    • Add incremental amounts of the metal ion solution.

    • After each addition, record the fluorescence spectrum.

  • Data Analysis:

    • Observe changes in fluorescence intensity (quenching or enhancement) or shifts in the emission wavelength.

    • The binding constant can be determined by analyzing the change in fluorescence as a function of the metal ion concentration using appropriate binding equations.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for determining metal ion binding affinity and a conceptual signaling pathway that could be influenced by metal chelation.

experimental_workflow Experimental Workflow for Determining Metal Ion Binding Affinity cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution (this compound derivative) titration Perform Spectroscopic Titration (UV-Vis or Fluorescence) prep_ligand->titration prep_metal Prepare Metal Ion Solutions (e.g., Cu²⁺, Zn²⁺, Fe³⁺) prep_metal->titration prep_buffer Prepare Buffer Solution (Constant pH) prep_buffer->titration record_spectra Record Spectral Changes titration->record_spectra plot_data Plot Absorbance/Fluorescence vs. [Metal] record_spectra->plot_data determine_stoichiometry Determine Stoichiometry plot_data->determine_stoichiometry calculate_k Calculate Binding Constant (K) determine_stoichiometry->calculate_k

Caption: A generalized workflow for determining metal ion binding affinity.

signaling_pathway Conceptual Signaling Pathway Modulation by a Metal Chelator chelator This compound Derivative complex Stable Metal Complex chelator->complex enzyme Metalloenzyme chelator->enzyme Modulates metal_ion Excess Metal Ion (e.g., Cu²⁺) metal_ion->complex ros Reactive Oxygen Species (ROS) Production metal_ion->ros Catalyzes metal_ion->enzyme Cofactor for complex->ros Inhibits oxidative_stress Oxidative Stress ros->oxidative_stress cell_damage Cellular Damage oxidative_stress->cell_damage enzyme_activity Enzyme Activity enzyme->enzyme_activity cellular_function Cellular Function enzyme_activity->cellular_function

Caption: Modulation of a metal-dependent signaling pathway by a chelating agent.

References

Advantages of 2-Phenylquinolin-8-amine over traditional fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Phenylquinolin-8-amine and its Analogs Versus Traditional Fluorophores

In the landscape of cellular imaging and molecular sensing, fluorescent probes are indispensable tools for researchers and drug development professionals. For decades, traditional probes like fluorescein and rhodamine have been the workhorses of fluorescence microscopy. However, their inherent limitations, such as persistent fluorescence ("always-on") leading to high background signals and susceptibility to photobleaching, have driven the search for more sophisticated alternatives. The this compound scaffold and its derivatives have emerged as a superior class of fluorescent probes, offering high selectivity, "turn-on" capabilities, and enhanced photostability.

This guide provides an objective comparison of the advantages of 8-aminoquinoline-based probes over traditional fluorescent dyes, supported by a summary of their performance data and detailed experimental protocols.

Mechanism of Action: A Tale of Two Probes

Traditional fluorescent probes such as fluorescein and rhodamine possess rigid, conjugated structures that are inherently fluorescent. Their fluorescence is "always-on," meaning they emit light continuously upon excitation, regardless of their immediate chemical environment. This can lead to challenges in distinguishing the signal from the target versus background noise.

In contrast, many this compound derivatives operate on a more intelligent principle, often involving Chelation-Enhanced Fluorescence (CHEF) .[1][2] In its unbound state, the probe's fluorescence is quenched through mechanisms like Photoinduced Electron Transfer (PET).[1] Upon selectively binding to a target analyte, such as a specific metal ion, the probe undergoes a conformational change that inhibits the quenching pathway. This chelation event "turns on" the fluorescence, leading to a dramatic increase in signal intensity precisely where the target is located.[1][3] This mechanism provides a significantly higher signal-to-noise ratio.

Caption: Chelation-Enhanced Fluorescence (CHEF) "Turn-On" Mechanism.

Comparative Performance Data

The advantages of this compound derivatives become evident when their photophysical properties are compared against traditional probes. The ability to design these molecules for specific targets, particularly metal ions, results in exceptional sensitivity and selectivity.

Property8-Aminoquinoline Derivatives (Representative)FluoresceinRhodamine B
Sensing Mechanism "Turn-On" (e.g., CHEF, PET inhibition)[1][2]"Always-On""Always-On"
Selectivity High (Tunable for specific analytes)[4][5]LowLow
Signal-to-Noise Ratio Very HighModerateHigh
Photostability Generally Good to ExcellentLow (Prone to photobleaching)Moderate
Limit of Detection (LOD) High nM to low µM range (e.g., 32.3 nM for Al³⁺)[1]µM rangeµM range
Cell Permeability Good (Can be enhanced by modification)[4][6]ModerateGood
Toxicity Generally low, application-dependent[7]LowModerate

Key Experimental Protocols

Reproducibility and standardization are critical in scientific research. The following sections provide detailed protocols for the synthesis, application, and evaluation of quinoline-based fluorescent probes.

Protocol 1: Synthesis of a Quinoline-Based Schiff Base Probe

This protocol describes a general method for synthesizing a Schiff base derivative of an aminoquinoline, a common strategy for creating selective chemosensors.[1]

Materials:

  • 2-Aminoquinoline derivative (1 mmol)

  • Substituted Salicylaldehyde (1 mmol)

  • Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask, reflux condenser, magnetic stirrer, Büchner funnel

Procedure:

  • Dissolution: Dissolve the 2-aminoquinoline derivative and the substituted salicylaldehyde in ethanol in a round-bottom flask.

  • Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[1]

  • Reflux: Heat the mixture to reflux with continuous stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Precipitation: Once the reaction is complete, allow the solution to cool to room temperature. The Schiff base product will precipitate.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials.

  • Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final compound using techniques like NMR, FT-IR, and Mass Spectrometry.

Synthesis_Workflow start Start dissolve 1. Dissolve Reactants (Aminoquinoline + Aldehyde) in Ethanol start->dissolve catalyze 2. Add Catalytic Glacial Acetic Acid dissolve->catalyze reflux 3. Reflux for 2-4 Hours (Monitor via TLC) catalyze->reflux cool 4. Cool to Room Temperature (Product Precipitates) reflux->cool filter 5. Vacuum Filter to Collect Solid cool->filter wash 6. Wash with Cold Ethanol filter->wash dry 7. Dry Product Under Vacuum wash->dry characterize 8. Characterize (NMR, MS, FT-IR) dry->characterize end End characterize->end Imaging_Workflow start Start: Culture Cells on Coverslips load Load Cells with Probe Solution (15-60 min) start->load wash Wash 3x with PBS to Remove Unbound Probe load->wash decision Live or Fixed Cell Imaging? wash->decision live_image Image Live Cells decision->live_image Live fix Fix with 4% Paraformaldehyde decision->fix Fixed end End live_image->end wash2 Wash 3x with PBS fix->wash2 permeabilize Permeabilize with Triton X-100 (Optional) wash2->permeabilize fixed_image Image Fixed Cells permeabilize->fixed_image fixed_image->end Photostability_Test cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis prep Prepare Two Identical Probe Solutions sample_test Test Sample (Transparent Container) prep->sample_test sample_control Control Sample (Wrapped in Foil) prep->sample_control expose Place Both Samples in Photostability Chamber light Expose to Standardized Light Source (>1.2M lux-hrs, >200 W-h/m²) expose->light measure Measure Absorbance or Fluorescence of Both Samples compare Calculate Difference: Δ = Test - Control measure->compare result Small Δ = High Photostability Large Δ = Low Photostability compare->result

References

A Comparative Guide to 2-Phenylquinolin-8-amine-Based Fluorescent Sensors for Zinc (II) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance of 2-Phenylquinolin-8-amine-based fluorescent sensors for the detection of zinc ions (Zn²⁺), with a particular focus on cross-reactivity with other metal ions. As a benchmark for comparison, the well-established fluorescent zinc sensor, Zinquin, is used. This document aims to provide an objective overview, supported by experimental data and detailed methodologies, to aid in the selection of appropriate sensing tools for research and development.

Performance Comparison of Zinc Sensors

The efficacy of a fluorescent sensor is critically dependent on its sensitivity, selectivity, and the magnitude of its response to the target analyte. Below is a comparative summary of a representative this compound-based sensor and the widely used alternative, Zinquin.

Table 1: Performance Characteristics of a this compound-Based Sensor (QP2) and Zinquin for Zinc Detection

ParameterThis compound-Based Sensor (QP2)Zinquin (Ethyl Ester)Reference
Target Ion Zn²⁺Zn²⁺[1][2]
Limit of Detection (LOD) 17.7 nMNot explicitly stated in reviewed abstracts[1]
Fluorescence Response ~75-fold enhancementStrong fluorescence enhancement[1][2]
Binding Stoichiometry 2:1 (QP2:Zn²⁺)2:1 (Zinquin acid:Zn²⁺) is predominant[1][3]
Excitation Wavelength (λex) Not specified~365 nm (with Zn²⁺)[2]
Emission Wavelength (λem) 558 nm~485 nm (with Zn²⁺)[1][2]

Table 2: Cross-reactivity Profile of a this compound-Based Sensor and Zinquin

This table summarizes the response of each sensor to various potentially interfering metal ions. The fluorescence intensity upon binding to Zn²⁺ is considered the benchmark (100%).

Interfering IonThis compound-Based Sensor (QP2) - Relative Fluorescence Intensity (%)Zinquin - Relative Fluorescence Intensity (%)Reference
Zn²⁺ 100 100 [1][2]
Cd²⁺ Minimal InterferenceWeak Fluorescence Enhancement[1][2]
Ca²⁺ Minimal InterferenceNo Significant Fluorescence[1][2]
Mg²⁺ Minimal InterferenceNo Significant Fluorescence[1][2]
Fe²⁺ Not specifiedSignificant Quenching[2]
Cu²⁺ Not specifiedComplete Quenching[2]
Co²⁺ Minimal InterferenceComplete Quenching[1][2]
Mn²⁺ Minimal InterferenceSlight Increase in Plasma[1][2]
Al³⁺ Minimal InterferenceNot specified[1]
Fe³⁺ Minimal InterferenceNot specified[1]
K⁺ Minimal InterferenceNot specified[1]
Na⁺ Minimal InterferenceNot specified[1]
Ag⁺ Minimal InterferenceNot specified[1]
Hg²⁺ Minimal InterferenceNot specified[1]
Pb²⁺ Minimal InterferenceNot specified[1]
Cr³⁺ Minimal InterferenceNot specified[1]

Note: The data for QP2 indicates minimal interference from a range of tested ions, though specific quantitative values for the relative fluorescence intensity were not provided in the reviewed abstract. The data for Zinquin is primarily semi-quantitative.[1][2]

Signaling Pathways and Experimental Workflows

The mechanism of fluorescence enhancement in these sensors often involves the inhibition of a quenching process upon metal ion binding.

Signaling Pathway of a "Turn-On" this compound-Based Sensor

G cluster_sensor Sensor Molecule cluster_process Sensing Mechanism Sensor_Free This compound (Low Fluorescence) ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) Sensor_Free->ESIPT Quenching Pathway Binding Zn²⁺ Binding Sensor_Free->Binding Introduction of Zn²⁺ Sensor_Bound Sensor-Zn²⁺ Complex (High Fluorescence) Inhibition ESIPT Inhibition Binding->Inhibition Inhibition->Sensor_Bound Fluorescence 'Turn-On'

Caption: Signaling pathway of a "turn-on" this compound sensor.

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Start Prepare Sensor Stock Solution Add_Sensor Add Sensor to Buffer Solution Start->Add_Sensor Ions Prepare Stock Solutions of Interfering Metal Ions Add_Ion Add Interfering Ion Ions->Add_Ion Buffer Prepare Buffer Solution (e.g., Tris-HCl, pH 7.4) Buffer->Add_Sensor Measure_Blank Measure Baseline Fluorescence Add_Sensor->Measure_Blank Measure_Blank->Add_Ion Measure_Response Measure Fluorescence Response Add_Ion->Measure_Response Compare Compare Response to Zn²⁺-induced Fluorescence Measure_Response->Compare Quantify Calculate Relative Fluorescence Intensity Compare->Quantify End Determine Cross-Reactivity Quantify->End

Caption: Workflow for assessing sensor cross-reactivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of sensor performance.

Fluorescence Titration for Selectivity and Cross-Reactivity Studies

This protocol outlines the general steps for evaluating the selectivity of a fluorescent sensor for a target metal ion in the presence of other potentially interfering ions.

1. Materials and Reagents:

  • Fluorescent sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

  • Stock solutions of the target metal ion (e.g., 1 mM ZnCl₂) and various interfering metal ions (e.g., 1 mM solutions of CdCl₂, CaCl₂, MgCl₂, FeCl₂, CuCl₂, CoCl₂, MnCl₂, AlCl₃, FeCl₃, KCl, NaCl, AgNO₃, HgCl₂, Pb(NO₃)₂, CrCl₃) in deionized water or an appropriate buffer.

  • Buffer solution (e.g., Tris-HCl, HEPES) at a physiologically relevant pH (e.g., 7.4).

2. Instrumentation:

  • Fluorometer or fluorescence spectrophotometer.

  • Quartz cuvettes.

3. Procedure:

  • Preparation of Sensor Solution: Prepare a dilute working solution of the fluorescent sensor in the chosen buffer. The final concentration should be optimized to give a stable and measurable baseline fluorescence.

  • Baseline Measurement: Transfer the sensor solution to a quartz cuvette and record the baseline fluorescence emission spectrum at the appropriate excitation wavelength.

  • Selectivity Screening:

    • To separate cuvettes containing the sensor solution, add a specific molar equivalent (e.g., 10 equivalents) of each metal ion from the prepared stock solutions.

    • Incubate the solutions for a short period to allow for complexation.

    • Measure the fluorescence emission spectrum for each solution.

    • Compare the fluorescence intensity changes induced by the target ion (e.g., Zn²⁺) with those induced by the interfering ions.

  • Competition Experiment:

    • To a cuvette containing the sensor solution and the target metal ion (at a concentration that gives a significant fluorescence response), add an equivalent or excess amount of an interfering ion.

    • Measure the fluorescence emission spectrum to observe any quenching or enhancement of the signal, which indicates competitive binding.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the added metal ion.

  • For cross-reactivity, express the fluorescence response to each interfering ion as a percentage of the response to the target ion.

Determination of the Limit of Detection (LOD)

The Limit of Detection is the lowest concentration of the analyte that can be reliably distinguished from the background noise.[4][5][6]

1. Procedure:

  • Prepare a series of standard solutions of the target metal ion with decreasing concentrations in the expected linear range of the sensor.

  • Measure the fluorescence intensity of each standard solution after adding the sensor.

  • Measure the fluorescence intensity of a blank solution (sensor in buffer without the target ion) multiple times (e.g., n=10) to determine the standard deviation of the blank (σ).

  • Plot the fluorescence intensity versus the concentration of the target metal ion to obtain a calibration curve.

  • Determine the slope (S) of the linear portion of the calibration curve.

2. Calculation: The LOD is calculated using the formula:

LOD = 3σ / S

Where:

  • σ is the standard deviation of the blank measurements.

  • S is the slope of the calibration curve.[7]

References

Benchmarking 2-Phenylquinolin-8-amine in OLEDs: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific performance data for 2-Phenylquinolin-8-amine when utilized in Organic Light-Emitting Diode (OLED) devices. This suggests that this particular compound is not yet a commonly reported material in OLED research and development. However, by examining the well-established roles and performance of its structural analogs—namely derivatives of 2-phenylquinoline and 8-aminoquinoline—we can infer its potential applications and benchmark its hypothetical performance against existing materials.

This guide provides a comparative analysis of structurally related compounds to this compound and benchmarks their performance in OLED devices. Given its core structure, this compound could potentially function as an emissive material, a host material for phosphorescent emitters, or a charge-transporting material. This comparison will, therefore, focus on state-of-the-art materials in these categories.

Hypothetical Role and Structure

This compound combines the structural features of a 2-phenylquinoline and an 8-aminoquinoline. The 2-phenylquinoline moiety is known for its electron-transporting properties, while the 8-aminoquinoline scaffold is a precursor to many functional OLED materials, including the widely used metal complexes of 8-hydroxyquinoline. The presence of the amino group at the 8-position could also facilitate its use as a hole-transporting material or as a ligand for emissive metal complexes.

Molecular structure of this compound.

Performance Benchmarking

To provide a framework for evaluating the potential of this compound, we present performance data from two key classes of OLED materials: blue fluorescent emitters and green phosphorescent host materials. These represent potential applications for a novel quinoline derivative.

Comparison with Blue Fluorescent Emitters

Blue emitters are a critical component for full-color displays and white lighting. The performance of several state-of-the-art blue fluorescent emitters is summarized below. Should this compound exhibit blue fluorescence, its performance would be benchmarked against these values.

Emitter Name/StructureHost MaterialMax. External Quantum Efficiency (EQE) (%)Power Efficiency (lm/W)CIE Coordinates (x, y)Lifetime (LT50 @ 1000 cd/m²) [hours]
BD-06 [1][2]-11.8-(0.14, 0.09)125 (LT90)
BBPA (5 wt%) [2]-8.7 (@100 cd/m²)-(0.15, 0.05)Not Reported
DSA-Ph [1]MADN10.013 (@100 cd/m²)(0.15, 0.28)Not Reported
T3 (host-free) [1][2]-6.8 (@100 cd/m²)-(0.16, 0.08)Not Reported
G0 (host-free) [1][2]-6.2 (@1000 cd/m²)2.4 (@1000 cd/m²)(0.15, 0.08)Not Reported

Note: Performance metrics can vary significantly with device architecture and measurement conditions.

Comparison with Green Phosphorescent Host Materials

Host materials are crucial for high-efficiency phosphorescent OLEDs (PhOLEDs), where they form a matrix for the emissive dopant. The bipolar nature of some quinoline derivatives makes them suitable candidates for host materials. The performance of devices using several high-performance green phosphorescent hosts is detailed below.

Host MaterialEmitter (Dopant)Max. External Quantum Efficiency (EQE) (%)Max. Power Efficiency (lm/W)Max. Current Efficiency (cd/A)Turn-on Voltage (V)
m-CF-PhCz [3]Ir(ppy)₂(acac)20.3-74.6-
Xanthone/Dibenzofuran-Carbazole Host [4][5]Ir(ppy)₃-247.3183.11.85
DICT:PBFC (1:1) [6]Ir(ppy)₃ (12 wt%)19.0577.2969.38-
SPA-2-FPOPh₂ [7]FIr6 (blue)9.1--< 3.0
Alq₃ [8]-----

Note: Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)) is a common green phosphorescent emitter. Performance is highly dependent on the complete device stack.

Experimental Protocols

Detailed experimental procedures are critical for the synthesis of novel materials and the fabrication and testing of OLED devices. Below are representative protocols for the synthesis of a quinoline derivative and for the fabrication of a multilayer OLED.

Synthesis of 2-Phenylquinoline Derivatives (Doebner-von Miller Reaction)

A common method for synthesizing substituted quinolines is the Doebner-von Miller reaction. A generalized procedure is as follows:

  • Reaction Setup: In a round-bottom flask, a mixture of an aniline derivative (e.g., o-amino-biphenyl for a phenyl-substituted aniline), an α,β-unsaturated aldehyde or ketone (e.g., cinnamaldehyde), and a Lewis acid catalyst (e.g., zinc chloride or iodine) in a suitable solvent (e.g., ethanol) is prepared.

  • Reaction Conditions: The mixture is heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 2-phenylquinoline derivative.

Multilayer OLED Fabrication by Vacuum Thermal Evaporation

The fabrication of a multilayer OLED device is typically performed in a high-vacuum environment to prevent contamination.

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: The organic layers are deposited onto the ITO substrate by vacuum thermal evaporation at a pressure of <10⁻⁶ Torr. The deposition sequence for a typical device could be:

    • Hole Injection Layer (HIL), e.g., HAT-CN (5 nm)

    • Hole Transport Layer (HTL), e.g., NPB (40 nm)

    • Emissive Layer (EML), e.g., a host material doped with an emitter (20-30 nm)

    • Electron Transport Layer (ETL), e.g., TPBi (30 nm)

  • Cathode Deposition: A thin layer of an electron injection material (e.g., LiF, 1 nm) is deposited, followed by a thicker layer of a metal cathode (e.g., Al, 100 nm). The layer thicknesses are monitored using a quartz crystal microbalance.

  • Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.

Device Characterization

The performance of the fabricated OLED is evaluated using the following methods:

  • Current-Voltage-Luminance (I-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage using a source measure unit and a calibrated photodiode or spectroradiometer.

  • Electroluminescence (EL) Spectrum and CIE Coordinates: The EL spectrum is recorded at a specific voltage or current density to determine the emission color. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the spectrum.

  • External Quantum Efficiency (EQE): The EQE is calculated from the luminance, current density, and the EL spectrum.

  • Power Efficiency: The power efficiency (in lm/W) is calculated from the luminance and the power input (voltage × current).

  • Operational Lifetime: The device is driven at a constant current density, and the luminance is monitored over time to determine the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT50, the time to 50% of initial luminance).

Visualized Workflows and Relationships

The following diagrams illustrate the relationships between different components and processes in OLED research and development.

OLED_Device_Structure cluster_device Hypothetical OLED with this compound Cathode Cathode (e.g., Al) EIL Electron Injection Layer (e.g., LiF) ETL Electron Transport Layer EML Emissive Layer (Host + Dopant or this compound) HTL Hole Transport Layer (e.g., NPB) HIL Hole Injection Layer (e.g., HAT-CN) Anode Anode (e.g., ITO) Substrate Substrate (Glass)

A typical multilayer OLED structure.

Experimental_Workflow cluster_workflow OLED Research and Development Workflow Synthesis Material Synthesis (e.g., this compound) Purification Purification (e.g., Sublimation) Synthesis->Purification Characterization Material Characterization (NMR, MS, UV-Vis, PL) Purification->Characterization Fabrication Device Fabrication (Vacuum Deposition) Characterization->Fabrication Measurement Device Measurement (I-V-L, EQE, Lifetime) Fabrication->Measurement Analysis Data Analysis and Performance Benchmarking Measurement->Analysis

General workflow for OLED material and device development.

References

Unveiling the Anticancer Potential of 2-Phenylquinoline Analogs: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the 2-phenylquinoline core has emerged as a promising pharmacophore. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylquinolin-8-amine analogs and related derivatives, focusing on their antiproliferative activities. We present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of these compounds' therapeutic potential.

Comparative Antiproliferative Activity of 2-Phenylquinoline Analogs

Recent studies have explored the impact of various substitutions on the 2-phenylquinoline scaffold, revealing critical insights into their anticancer activity. The following table summarizes the growth inhibitory effects (GI50) of a series of 4-anilino-8-substituted-2-phenylquinoline derivatives against several human cancer cell lines. The data highlights how modifications at the 4 and 8 positions of the quinoline ring, as well as on the anilino moiety, influence their potency.

Compound IDQuinoline Ring Substitution (Position 8)Anilino Ring SubstitutionHCT-116 (Colon) GI50 (µM)MCF7 (Breast) GI50 (µM)MDA-MB-435 (Breast) GI50 (µM)
8 8-OCH₃4'-COMe10.47--
9 8-OH4'-COMe14.45--
10 8-OCH₃3'-COMe8.91--
11 8-OH3'-COMe0.07<0.01<0.01
15a 8-OH3'-C(NOH)Me2.88--
15b 8-OH3'-C(NOMe)Me5.50--

Data sourced from Hsieh, et al.[1]

Key SAR Observations:

  • Substitution at Position 8: The nature of the substituent at the 8-position of the quinoline ring is crucial for activity. For derivatives with a 3'-acetyl group on the anilino ring, a hydroxyl group at the 8-position (Compound 11 ) is significantly more potent than a methoxy group (Compound 10 ), suggesting that a hydrogen-bonding donating group is more favorable than a hydrogen-bonding accepting group at this position[1].

  • Anilino Ring Substitution Pattern: The position of the acetyl group on the anilino ring dramatically impacts antiproliferative efficacy. A 3'-acetyl substitution on the 8-hydroxy-2-phenylquinoline core (Compound 11 ) results in exceptionally potent activity, with GI50 values in the nanomolar range against colon and breast cancer cell lines[1]. In contrast, the corresponding 4'-acetyl analog (Compound 9 ) is significantly less active[1].

  • Modification of the Anilino Substituent: Conversion of the 3'-acetyl group to an oxime (Compound 15a ) or a methyloxime (Compound 15b ) leads to a decrease in antiproliferative activity compared to the parent acetyl compound (11 ), indicating that the carbonyl group plays a key role in the compound's potency[1].

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Synthesis of 4-Anilino-8-hydroxy-2-phenylquinoline Derivatives (General Procedure)

A mixture of the appropriate 4-chloro-8-methoxy-2-phenylquinoline and the corresponding substituted aniline is heated in ethanol. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and dried to yield the 4-anilino-8-methoxy-2-phenylquinoline intermediate. Subsequent demethylation using a reagent such as boron tribromide in dichloromethane at low temperature affords the final 8-hydroxy derivative. The crude product is purified by column chromatography to yield the desired compound.

Antiproliferative Activity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Plating: Human cancer cell lines (e.g., HCT-116, MCF7, MDA-MB-435) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated from the dose-response curves.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the biological processes and experimental procedures involved, the following diagrams have been generated.

p53_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 stress->p53 activates mdm2 MDM2 p53->mdm2 inhibits p21 p21 p53->p21 induces bax Bax p53->bax induces cell_cycle_arrest G1/S Cell Cycle Arrest p21->cell_cycle_arrest leads to apoptosis Apoptosis bax->apoptosis promotes quinoline 2-Phenylquinoline Analog quinoline->p53 activates mtt_workflow start Start plate_cells Plate Cancer Cells in 96-well Plate start->plate_cells add_compounds Add 2-Phenylquinoline Analogs (Varying Concentrations) plate_cells->add_compounds incubate1 Incubate for 48h add_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 4h add_mtt->incubate2 solubilize Solubilize Formazan (Add DMSO) incubate2->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate GI50 Values read_absorbance->analyze end End analyze->end

References

A Comparative Guide to the Reproducibility and Robustness of Assays Utilizing Aminoquinoline and Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common assays used to evaluate the biological activity of aminoquinoline and phenylquinoline derivatives. The focus is on the reproducibility and robustness of these assays, supported by experimental data to aid in the selection of appropriate methods for screening and characterizing this important class of compounds. While the initial query for "2-Phenylquinolin-8-amine" did not yield specific assay data, this guide broadens the scope to the wider classes of aminoquinolines and phenylquinolines to provide a relevant and useful comparison.

Data Presentation: Comparative Analysis of In Vitro Assays

The following tables summarize quantitative data from various studies on the performance of aminoquinoline and phenylquinoline derivatives in cytotoxicity and antimalarial assays. It is important to note that direct comparison of IC50 values between different studies should be approached with caution due to variations in experimental conditions, cell lines, and specific derivatives tested.

Table 1: Cytotoxicity of Aminoquinoline Derivatives in Cancer Cell Lines
Compound ClassCell LineAssay TypeIC50 / GI50 (µM)Reference
4-Aminoquinoline DerivativesMDA-MB-468 (Breast)SRB7.35 - 13.72[1]
4-Aminoquinoline DerivativesMCF-7 (Breast)SRB8.22 - 51.57[1]
8-Aminoquinoline-Uracil ComplexesP. falciparumMicroscopicFair activity[2]
8-Aminoquinoline DerivativesHCT-116 (Colon)MTT22.7[3]
8-Aminoquinoline DerivativesMCF-7 (Breast)MTT4.12[3]
8-Amino-7-quinolinecarbaldehydeCaco-2 (Colorectal)MTT> Compound E[4]

Note: The Sulforhodamine B (SRB) assay is a colorimetric assay for determining cell density, based on the measurement of cellular protein content. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Table 2: Cytotoxicity of Phenylquinoline Derivatives in Cancer Cell Lines
Compound ClassCell LineAssay TypeIC50 (µM)Reference
2,4-bis[...]phenylquinolinesHeLa (Cervical)MTT0.50 - 3.58[5]
2-Phenyl-quinoline-4-carboxylic AcidS. aureus (MRSA)Broth Dilution64 (MIC)[6]
2-Phenyl-quinoline-4-carboxylic AcidE. coliBroth Dilution128 (MIC)[6]
3-Phenylquinoline Derivative (PQ1)HCT116 & SW480Luciferase ReporterWeak cytotoxicity[7]

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Reproducibility and Robustness of Common Assays

MTT Assay: The MTT assay is widely used for assessing cytotoxicity and is known for its high reproducibility and ease of use.[8][9] However, its results can be influenced by compounds that affect cellular metabolism, potentially leading to false-positive or false-negative outcomes.[1][10][11] The variability of the MTT assay can be affected by factors such as cell seeding density, incubation time, and the solvent used to dissolve the formazan crystals.[12]

Antimalarial SYBR Green I-based Assay: This fluorescence-based assay is a reliable and rapid method for routine monitoring of Plasmodium falciparum susceptibility to antimalarial drugs.[13] Studies have shown a high correlation between the SYBR Green I assay and the traditional [3H]-hypoxanthine incorporation assay, demonstrating its robustness.[13] The assay quality is considered robust, with a Z'-factor (a measure of statistical effect size) ranging from 0.73 to 0.95.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

MTT Cytotoxicity Assay Protocol

This protocol outlines a general procedure for determining the cytotoxic effects of quinoline derivatives using the MTT assay.[12][13]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

Quinoline derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in cancer progression.

EGFR Signaling Pathway Inhibition

Many quinoline derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.[3][14][15]

EGFR_Signaling_Pathway EGFR Signaling Pathway Inhibition by Quinoline Derivatives cluster_receptor Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Quinoline Quinoline Derivative Quinoline->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Inhibition mTOR->Apoptosis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis

Caption: EGFR signaling cascade and the inhibitory action of quinoline derivatives.

p53 Signaling Pathway Modulation

The p53 tumor suppressor pathway is another critical target for anticancer drug development. Some phenylquinoline derivatives have been identified as antagonists of p53 transcriptional activity.[7]

p53_Signaling_Pathway p53 Signaling Pathway Modulation by Phenylquinolines Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces p21 p21 p53->p21 Activates Transcription Apoptosis_Genes Apoptosis Genes (e.g., BAX, PUMA) p53->Apoptosis_Genes Activates Transcription MDM2->p53 Inhibits (degradation) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis Phenylquinoline Phenylquinoline Derivative (e.g., PQ1) Phenylquinoline->p53 Inhibits Transcriptional Activity

Caption: The p53 pathway and its modulation by certain phenylquinoline derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxicity of quinoline derivatives.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Screening start Start cell_culture 1. Cell Culture (Select appropriate cancer cell lines) start->cell_culture compound_prep 2. Compound Preparation (Serial dilutions of quinoline derivatives) cell_culture->compound_prep cell_seeding 3. Cell Seeding (Plate cells in 96-well plates) compound_prep->cell_seeding treatment 4. Compound Treatment (Incubate cells with compounds) cell_seeding->treatment assay 5. Cytotoxicity Assay (e.g., MTT, SRB) treatment->assay data_acq 6. Data Acquisition (Measure absorbance/fluorescence) assay->data_acq data_analysis 7. Data Analysis (Calculate IC50/GI50 values) data_acq->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening of quinoline compounds.

References

Unraveling the Molecular Targets of 2-Phenylquinolin-8-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proposed mechanisms of action for bioactive 2-Phenylquinolin-8-amine derivatives. By synthesizing current understanding and providing detailed experimental frameworks, this document aims to facilitate further investigation and development of this promising class of compounds.

The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Among these, this compound derivatives have emerged as a class of significant interest. While the precise mechanisms of action for all derivatives are still under active investigation, current research points towards several key cellular pathways and molecular targets. This guide will explore these proposed mechanisms, compare them with established therapeutic alternatives, and provide detailed experimental protocols to enable further research.

Proposed Mechanisms of Action: A Comparative Overview

Based on the bioactivity of structurally related quinoline compounds, two primary mechanisms of action are proposed for bioactive this compound derivatives: G-quadruplex stabilization and tubulin polymerization inhibition. These mechanisms represent promising avenues for anticancer therapy.

Table 1: Comparison of Proposed Mechanisms of Action

Mechanism of ActionMolecular TargetTherapeutic RationaleEstablished Alternative(s)
G-Quadruplex Stabilization G-quadruplex DNA/RNA structuresInhibition of telomerase activity and oncogene expression (e.g., c-myc), leading to cell cycle arrest and apoptosis.[3]Telomerase inhibitors (e.g., Imetelstat), other G-quadruplex ligands (e.g., Quarfloxin).[3]
Tubulin Polymerization Inhibition β-tubulinDisruption of microtubule dynamics, leading to mitotic arrest and apoptosis.[4]Taxanes (e.g., Paclitaxel), Vinca alkaloids (e.g., Vincristine).

Delving into the Molecular Interactions

G-Quadruplex Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in telomeres and the promoter regions of oncogenes.[3] The planar aromatic surface of the 2-phenylquinoline core is hypothesized to interact with and stabilize these G4 structures.[3] This stabilization can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells, and can also suppress the transcription of key oncogenes like c-myc.[3]

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin subunits that are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anticancer strategy. 2-Phenylquinolin-4-one, a related compound, has been shown to exert its antiproliferative effect by inhibiting tubulin polymerization.[4] It is plausible that this compound derivatives could similarly bind to β-tubulin, thereby disrupting microtubule formation and inducing cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[4]

Experimental Protocols for Mechanism of Action Confirmation

To rigorously validate the proposed mechanisms of action, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

G-Quadruplex Interaction Assays

a) FRET-Based G4 Melting Assay

  • Principle: This assay measures the ability of a compound to stabilize a fluorescently labeled G-quadruplex-forming oligonucleotide. Stabilization leads to an increase in the melting temperature (Tm) of the G4 structure.

  • Protocol:

    • Synthesize a dual-labeled oligonucleotide with a G4-forming sequence (e.g., from the c-myc promoter) and a fluorophore/quencher pair (e.g., FAM/TAMRA).

    • In a 96-well plate, prepare solutions of the oligonucleotide (e.g., 0.2 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

    • Add varying concentrations of the this compound derivative to the wells.

    • Measure the fluorescence intensity as the temperature is increased from 25°C to 95°C in a real-time PCR machine.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the G4 structures are unfolded. An increase in Tm in the presence of the compound indicates stabilization.

b) Telomeric Repeat Amplification Protocol (TRAP) Assay

  • Principle: This assay measures the activity of telomerase. Compounds that stabilize the telomeric G-quadruplex will inhibit telomerase activity.[5]

  • Protocol:

    • Prepare cell lysates from a cancer cell line known to have high telomerase activity (e.g., HeLa).

    • Incubate the cell lysates with varying concentrations of the this compound derivative.

    • Perform the TRAP assay using a commercially available kit, which involves telomerase-mediated extension of a substrate oligonucleotide followed by PCR amplification.

    • Analyze the PCR products by gel electrophoresis. A decrease in the intensity of the characteristic DNA ladder indicates inhibition of telomerase activity.

Tubulin Polymerization and Cell Cycle Analysis

a) In Vitro Tubulin Polymerization Assay

  • Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

  • Protocol:

    • Use a commercially available tubulin polymerization assay kit (e.g., fluorescence-based).

    • Reconstitute purified tubulin in a polymerization buffer.

    • Add varying concentrations of the this compound derivative or a known inhibitor/promoter of tubulin polymerization (e.g., paclitaxel, colchicine) as controls.

    • Initiate polymerization by raising the temperature to 37°C.

    • Monitor the change in fluorescence or absorbance over time using a plate reader. Inhibition of polymerization will result in a decreased signal compared to the vehicle control.

b) Cell Cycle Analysis by Flow Cytometry

  • Principle: This method determines the proportion of cells in different phases of the cell cycle. Compounds that disrupt microtubule dynamics typically cause an arrest in the G2/M phase.

  • Protocol:

    • Treat a cancer cell line (e.g., MCF-7, HeLa) with varying concentrations of the this compound derivative for a specified time (e.g., 24 hours).

    • Harvest the cells and fix them in cold 70% ethanol.

    • Wash the cells and stain the DNA with a fluorescent dye (e.g., propidium iodide) in the presence of RNase.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathways and a general experimental workflow for mechanism of action studies.

G_Quadruplex_Stabilization Proposed G-Quadruplex Stabilization Pathway This compound This compound G4 G-Quadruplex (Telomeres, Oncogene Promoters) This compound->G4 Binds and Stabilizes Telomerase Telomerase G4->Telomerase Inhibits Oncogene Oncogene Transcription (e.g., c-myc) G4->Oncogene Inhibits Apoptosis Apoptosis Telomerase->Apoptosis Leads to Oncogene->Apoptosis Leads to

Caption: G-Quadruplex Stabilization Pathway.

Tubulin_Polymerization_Inhibition Proposed Tubulin Polymerization Inhibition Pathway This compound This compound Tubulin β-Tubulin This compound->Tubulin Binds to Microtubules Microtubules Tubulin->Microtubules Inhibits Polymerization Mitosis Mitotic Spindle Formation Microtubules->Mitosis Disrupts G2M_Arrest G2/M Phase Arrest Mitosis->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Tubulin Polymerization Inhibition Pathway.

MoA_Workflow General Experimental Workflow for MoA Confirmation cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_confirmation Mechanism Confirmation FRET FRET G4 Melting TRAP TRAP Assay Cell_Cycle Cell Cycle Analysis FRET->Cell_Cycle Tubulin_Poly Tubulin Polymerization TRAP->Cell_Cycle Tubulin_Poly->Cell_Cycle Cytotoxicity Cytotoxicity Assay MoA Confirmed Mechanism of Action Cell_Cycle->MoA Apoptosis_Assay Apoptosis Assay Cytotoxicity->MoA Apoptosis_Assay->MoA

Caption: Experimental Workflow for MoA Studies.

By systematically applying these experimental approaches, researchers can elucidate the precise mechanism of action of novel this compound derivatives, paving the way for their potential development as next-generation therapeutics. The comparative framework provided in this guide serves as a valuable tool for contextualizing new findings and guiding future research in this exciting area of drug discovery.

References

The Evolving Landscape of Neurodegenerative Disease Imaging: A Comparative Guide to 2-Phenylquinoline-Based PET Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for sensitive and specific in vivo imaging agents is paramount to unraveling the complexities of neurodegenerative diseases. This guide provides a comparative analysis of 2-phenylquinoline derivatives as promising scaffolds for Positron Emission Tomography (PET) imaging agents, with a focus on their application in visualizing proteinopathies like Tau and α-synuclein aggregates.

While a direct in vivo validation of 2-Phenylquinolin-8-amine as a primary imaging agent is not extensively documented in current literature, the broader class of 2-phenylquinoline derivatives has emerged as a fertile ground for the development of potent PET tracers. This guide will delve into the performance of notable analogues, comparing their binding affinities, brain uptake, and kinetic properties, supported by detailed experimental protocols and visual workflows.

Performance Comparison of 2-Phenylquinoline and Related Imaging Agents

The development of PET tracers for neurodegenerative diseases hinges on achieving high binding affinity and specificity for the target protein aggregates, coupled with favorable pharmacokinetics, including blood-brain barrier penetration and rapid washout from healthy tissue. The following tables summarize the quantitative data for several 2-arylquinoline and related derivatives that have been evaluated for imaging Tau and α-synuclein pathologies.

CompoundTargetBinding Affinity (Ki, nM)Brain Uptake (2 min post-injection, %ID/g)Brain Washout (Brain 2 min / 60 min ratio)
(R)-[¹⁸F]5 (2-phenylquinoxaline derivative) Tau4.17.0610.1
(S)-[¹⁸⁸F]16 (2-phenylquinoxaline derivative) Tau10.310.956.5
[¹⁸F]4a (2-phenylquinoxaline derivative) Aβ plaquesNot specified8.17Not specified
BF-158 (2-[(4-methylamino)phenyl]quinoline) TauHigher than BF-168Good brain uptakeRapid clearance
BF-170 (2-(4-aminophenyl)quinoline) TauHigher than BF-168Good brain uptakeRapid clearance
[¹¹C]7f (N-(6-methoxypyridin-3-yl)quinolin-2-amine derivative) α-synucleinHigh affinityGood brain uptakeFavorable washout
[¹⁸F]7j (N-(6-methoxypyridin-3-yl)quinolin-2-amine derivative) α-synucleinHigh affinityGood brain uptakeFavorable washout
[¹¹C]8i (N-(6-methoxypyridin-3-yl)quinolin-2-amine derivative) α-synucleinHigh affinityGood brain uptakeSlower washout than [¹¹C]7f and [¹⁸F]7j

Experimental Protocols: A Closer Look at In Vivo Validation

The successful in vivo validation of a novel imaging agent involves a series of rigorous experimental procedures. The following protocols are representative of the methodologies employed in the evaluation of 2-phenylquinoline-based PET tracers.

Radiosynthesis of PET Tracers

The synthesis of radiolabeled compounds for PET imaging is a critical first step. For ¹⁸F-labeled 2-arylquinoline derivatives, a common approach involves nucleophilic substitution on a suitable precursor.

Example Protocol for [¹⁸F]-labeling:

  • Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.

  • Azeotropic Drying: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of potassium carbonate and Kryptofix 2.2.2., and then dried by azeotropic distillation with acetonitrile.

  • Nucleophilic Substitution: The dried [¹⁸F]fluoride/K₂₂₂ complex is reacted with a precursor molecule (e.g., a tosylate or nitro-substituted 2-phenylquinoline derivative) in a suitable solvent (e.g., DMSO or DMF) at an elevated temperature (100-150°C).

  • Purification: The crude reaction mixture is purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the desired radiolabeled product.

  • Formulation: The purified radiotracer is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

In Vitro Binding Assays

Before moving to in vivo studies, the binding affinity and selectivity of the new compound are assessed using in vitro binding assays with brain homogenates from patients with the target disease or transgenic animal models.

Protocol for Competitive Binding Assay:

  • Tissue Preparation: Brain tissue homogenates containing the target protein aggregates (e.g., Tau tangles) are prepared.

  • Incubation: A fixed concentration of a known radioligand with high affinity for the target is incubated with the brain homogenates in the presence of varying concentrations of the new, non-radiolabeled compound (the competitor).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Ex Vivo Autoradiography

Ex vivo autoradiography provides a visual confirmation of the tracer's binding to the target structures in brain tissue sections.

Protocol for Ex Vivo Autoradiography:

  • Animal Injection: The radiolabeled tracer is administered intravenously to a transgenic or wild-type animal.

  • Brain Extraction: At a predetermined time point after injection, the animal is euthanized, and the brain is rapidly removed and frozen.

  • Sectioning: The frozen brain is sliced into thin sections (e.g., 20 µm) using a cryostat.

  • Exposure: The brain sections are exposed to a phosphor imaging plate or autoradiographic film.

  • Imaging: The distribution of radioactivity in the brain sections is visualized using a phosphor imager or by developing the film. This allows for the assessment of target engagement and regional distribution of the tracer.

In Vivo PET Imaging in Animal Models

The ultimate validation of an imaging agent's utility comes from in vivo PET imaging studies in relevant animal models, such as transgenic mice expressing human Tau or α-synuclein, or non-human primates.

Protocol for Micro-PET Imaging in Mice:

  • Animal Preparation: A tumor-bearing mouse is anesthetized (e.g., with isoflurane).

  • Tracer Administration: The radiolabeled compound is injected intravenously (e.g., via the tail vein).

  • PET Scan: The animal is placed in a micro-PET scanner, and dynamic or static images are acquired over a specific period (e.g., 60-90 minutes).

  • Image Reconstruction and Analysis: The PET data is reconstructed to generate images of the tracer distribution in the body. Regions of interest (ROIs) are drawn over the brain and other organs to generate time-activity curves (TACs).

  • Pharmacokinetic Modeling: The TACs are analyzed using pharmacokinetic models to quantify parameters such as brain uptake, washout rate, and specific binding.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows involved in the in vivo validation of these imaging agents, the following diagrams, generated using the DOT language, illustrate key concepts.

PET_Imaging_Principle cluster_body In Vivo Process cluster_decay Positron Emission & Annihilation cluster_scanner PET Scanner Detection Tracer Radiolabeled 2-Phenylquinoline (e.g., with ¹⁸F) Target Protein Aggregate (e.g., Tau Tangle) Tracer->Target Binding Positron Positron (β⁺) Emission Target->Positron Annihilation Annihilation Positron->Annihilation Electron Electron (e⁻) Electron->Annihilation Gamma Two 511 keV Gamma Rays (180° apart) Annihilation->Gamma Detector Ring of Detectors Gamma->Detector Coincidence Coincidence Detection Detector->Coincidence Image 3D Image Reconstruction Coincidence->Image

Caption: Principle of PET imaging with a 2-phenylquinoline-based tracer.

Experimental_Workflow cluster_dev Probe Development & In Vitro Validation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Radiosynthesis of 2-Phenylquinoline Tracer BindingAssay In Vitro Binding Assays (Affinity & Selectivity) Synthesis->BindingAssay Autoradiography Ex Vivo Autoradiography (Target Engagement) BindingAssay->Autoradiography AnimalModel Animal Model (Transgenic Mouse) Autoradiography->AnimalModel PETScan In Vivo PET/CT Imaging AnimalModel->PETScan Biodistribution Ex Vivo Biodistribution (%ID/g) PETScan->Biodistribution Metabolite Metabolite Analysis PETScan->Metabolite PK Pharmacokinetic Modeling (Uptake & Washout) Biodistribution->PK Metabolite->PK Comparison Comparison with Alternative Agents PK->Comparison

Caption: Experimental workflow for the in vivo validation of a novel PET imaging agent.

Conclusion

The 2-phenylquinoline scaffold holds significant promise for the development of next-generation PET imaging agents for neurodegenerative diseases. While direct in vivo data for this compound is sparse, the successful development and, in some cases, clinical translation of related 2-arylquinoline derivatives for imaging Tau and α-synuclein pathologies underscore the potential of this chemical class. Future research will likely focus on fine-tuning the substitution patterns on the quinoline and phenyl rings to optimize binding affinity, selectivity, and pharmacokinetic properties, ultimately leading to more sensitive and specific tools for the early diagnosis and monitoring of these devastating diseases.

Comparative Analysis of the Photophysical Properties of Substituted 2-Phenylquinolin-8-amines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Substituted 2-phenylquinolin-8-amines represent a promising class of heterocyclic compounds with significant potential in various scientific and therapeutic domains. Their rigid, planar structure and extended π-conjugation give rise to interesting photophysical properties, making them valuable scaffolds for the development of fluorescent probes, sensors, and potential drug candidates. This guide provides a comparative analysis of the photophysical properties of this class of molecules, supported by experimental data and detailed methodologies, to aid researchers in their exploration and application.

Introduction to 2-Phenylquinolin-8-amines

The 2-phenylquinoline core is a key structural motif found in numerous biologically active molecules and functional materials. The introduction of an amino group at the 8-position, along with various substituents on both the quinoline and phenyl rings, allows for the fine-tuning of their electronic and, consequently, their photophysical characteristics. These modifications can influence properties such as absorption and emission wavelengths, fluorescence quantum yield, and sensitivity to the local environment (solvatochromism), making them adaptable for specific applications.

Synthesis of Substituted 2-Phenylquinolin-8-amines

The synthesis of the 2-phenylquinolin-8-amine scaffold can be achieved through several established synthetic routes. A common and effective method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. For the synthesis of 2-phenylquinolines, 2-aminobenzaldehyde or a derivative can be reacted with acetophenone.

Subsequent modifications, such as the introduction of the 8-amino group and various substituents, can be accomplished through palladium-catalyzed reactions, such as Buchwald-Hartwig amination for C-N bond formation or C-H activation for direct functionalization of the quinoline core.[1] These methods offer a versatile platform for creating a library of substituted 2-phenylquinolin-8-amines for comparative studies.

Experimental Protocols

General Synthesis of 2-Phenylquinoline via Friedländer Annulation

This protocol describes the synthesis of the parent 2-phenylquinoline ring system.

Materials:

  • 2-aminobenzaldehyde

  • Acetophenone

  • Ethanol

  • Potassium hydroxide

Procedure:

  • Dissolve 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add potassium hydroxide (0.56 g, 10 mmol) to the solution.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 100 mL of ice-water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

General Protocol for Measuring Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical parameter for evaluating the efficiency of a fluorophore. The comparative method using a well-characterized standard is a widely accepted technique.

Materials:

  • Substituted this compound sample

  • Spectroscopic grade solvent (e.g., cyclohexane, ethanol)

  • Quantum yield standard with a known quantum yield in the same solvent (e.g., 9,10-diphenylanthracene in cyclohexane, Φ = 0.95)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of five to six dilute solutions of both the sample and the standard in the chosen solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure the UV-Vis absorption spectra of all solutions.

  • Measure the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.

  • Integrate the area under the emission spectra for each solution.

  • Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Determine the slope of the linear fit for both plots.

  • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard)

    where Φstandard is the quantum yield of the standard, Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Comparative Photophysical Data

The photophysical properties of substituted 2-phenylquinolin-8-amines are highly dependent on the nature and position of the substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in their spectroscopic properties.

Compound/SubstituentSolventλabs (nm)λem (nm)Quantum Yield (Φ)
TFMAQ-7Ph[1][2]n-hexane404-0.57
TFMAQ-7Ph[1][2]Chloroform409--
TFMAQ-7Ph[1][2]Ethyl Acetate415--
TFMAQ-7Ph[1][2]DMSO428-<0.01
TFMAQ-8Ph[1][2]n-hexane404--
TFMAQ-8Ph[1][2]Chloroform409--
TFMAQ-8Ph[1][2]Ethyl Acetate413--
TFMAQ-8Ph[1][2]DMSO428--
TFMAQ-8Ar (Compound 3)[1][2]Solid State-4930.11
TFMAQ-8Ar (Compound 4)[1][2]Solid State-5120.19
TFMAQ-8Ar (Compound 5)[1][2]Solid State-5260.38

Note: TFMAQ refers to push-pull type fluorescent amino-quinoline derivatives. The data highlights the significant effect of solvent polarity and substitution on the photophysical properties.

Key Relationships and Workflows

The investigation of the photophysical properties of substituted 2-phenylquinolin-8-amines follows a logical workflow, from synthesis to detailed characterization.

G cluster_synthesis Synthesis cluster_photophysical Photophysical Characterization cluster_analysis Data Analysis and Comparison Start Starting Materials (e.g., 2-aminobenzaldehyde, acetophenone) Synthesis Chemical Synthesis (e.g., Friedländer Annulation, Pd-catalyzed reactions) Start->Synthesis Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization Sample Pure Substituted This compound Characterization->Sample Abs UV-Vis Absorption Spectroscopy Sample->Abs Em Fluorescence Emission Spectroscopy Sample->Em Abs->Em QY Quantum Yield Measurement Em->QY Lifetime Fluorescence Lifetime Measurement Em->Lifetime Data Compile Photophysical Data (λabs, λem, Φ, τ) QY->Data Lifetime->Data Analysis Structure-Property Relationship Analysis Data->Analysis Comparison Comparative Analysis vs. Alternative Fluorophores Analysis->Comparison

Caption: Experimental workflow for the synthesis and photophysical characterization of substituted 2-phenylquinolin-8-amines.

Conclusion

Substituted 2-phenylquinolin-8-amines are a versatile class of compounds with tunable photophysical properties. The strategic introduction of electron-donating and electron-withdrawing groups, coupled with the choice of solvent, can significantly influence their absorption and emission characteristics. This guide provides a foundational understanding of their synthesis, characterization, and the key parameters that govern their fluorescence. Further systematic studies on a broader range of derivatives are necessary to fully elucidate the structure-property relationships and unlock their full potential in various applications, from molecular probes to advanced materials.

References

Unveiling the Cytotoxic Potential of Novel 2-Phenylquinolin-8-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the cytotoxic effects of novel 2-Phenylquinolin-8-amine compounds and their structural analogs. The data presented is compiled from recent studies to facilitate an objective assessment of their potential as anticancer agents.

This publication summarizes quantitative cytotoxicity data, details key experimental methodologies, and visualizes associated cellular pathways and workflows to offer a comprehensive overview of the current landscape of these promising compounds.

Comparative Cytotoxicity of Phenylquinoline Derivatives

The cytotoxic activity of various substituted phenylquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are summarized in the tables below, providing a clear comparison of the potency of these compounds.

Note: The compounds presented are primarily derivatives of 4-anilino-2-phenylquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline, which are structurally related to the core this compound scaffold. Direct and extensive cytotoxic data for a wide range of this compound derivatives is limited in the current literature.

Table 1: Cytotoxicity of 4-Anilino-2-phenylquinoline Derivatives

CompoundMean GI50 (µM) against 60 Cancer Cell LinesNCI-H226 (Non-Small Cell Lung) GI50 (µM)MDA-MB-231/ATCC (Breast) GI50 (µM)SF-295 (CNS) GI50 (µM)
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (11)3.890.940.04<0.01
Oxime of compound 11 (15a)3.02---
Methyloxime of compound 11 (15b)3.89---
4-(4-Acetylanilino)-6-methoxy-2-phenylquinoline-3-carboxylic acid (9)Inactive---

Data sourced from a study on 4-anilino-2-phenylquinoline derivatives[1]. The study indicates that a free carboxylic acid at the C(3) position leads to inactivity, while a hydrogen-bond accepting group on the 4-anilino moiety is crucial for cytotoxicity.[1]

Table 2: Cytotoxicity of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives

CompoundHeLa (Cervical) IC50 (µM)SiHa (Cervical) IC50 (µM)A2780 (Ovarian) IC50 (µM)MCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)
13a 0.50----
12a ----1.45
12b-e ----0.70 - 1.44
12f-j ----0.52 - 1.10
12k-n ----1.36 - 3.94

IC50 values for these novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and quinoline derivatives ranged from 0.33 to 7.10 μM against a panel of gynecological cancer cell lines.[2]

Experimental Protocols

The following are detailed methodologies for the key cytotoxicity assays cited in the assessment of these compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells.

  • Cell Seeding and Treatment: Prepare and treat cells with test compounds in a 96-well plate as described for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of color formed is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Visualizing Cellular Mechanisms and Workflows

To better understand the processes involved in assessing the cytotoxicity of these novel compounds and their potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_for_Cytotoxicity_Screening cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cancer Cell Lines seeding 2. Cell Seeding in 96-well Plates cell_culture->seeding treatment 4. Incubation with Test Compounds seeding->treatment compound_prep 3. Preparation of this compound Derivatives compound_prep->treatment mtt_assay 5a. MTT Assay treatment->mtt_assay Metabolic Activity ldh_assay 5b. LDH Assay treatment->ldh_assay Membrane Integrity readout 6. Absorbance Measurement mtt_assay->readout ldh_assay->readout ic50 7. IC50/GI50 Calculation readout->ic50 Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Potential Intrinsic Apoptosis Pathway cluster_outcome Cellular Outcome compound This compound Derivative bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family Induces mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the proper disposal procedures for 2-Phenylquinolin-8-amine, ensuring the safety of laboratory personnel and adherence to environmental regulations. The information is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Hazard Profile and Key Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound was not identified, its structural similarity to other aromatic amines necessitates handling it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.[1] The primary hazards associated with similar compounds include toxicity, skin and eye irritation, and significant environmental risks.[2][3]

Table 1: Summary of Potential Hazards Based on Structurally Related Compounds

Hazard ClassificationPotential EffectReference
Acute Toxicity, Oral (Category 3)Toxic if swallowed[2]
Skin Sensitization (Category 1)May cause an allergic skin reaction[2]
Serious Eye Damage (Category 1)Causes serious eye damage[2]
Reproductive ToxicityMay damage fertility or the unborn child[2]
Aquatic Hazard (Acute & Chronic)Very toxic to aquatic life with long-lasting effects[2]
Skin Irritation (Category 2)Causes skin irritation[3]
Respiratory IrritationMay cause respiratory irritation[3]

Standard Operating Protocol for Disposal

This protocol details the step-by-step process for the safe disposal of this compound waste from a laboratory environment.

Required Personnel: Trained laboratory staff familiar with handling hazardous chemical waste.

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves[4]

  • Safety goggles or a face shield[4]

  • Laboratory coat

Materials:

  • Designated, sealable, and clearly labeled hazardous waste container (glass or polyethylene)[1]

  • Inert absorbent material (e.g., vermiculite, sand) for spill control[1]

  • Waste accumulation log

Step-by-Step Procedure:

  • Waste Segregation:

    • Designate a specific waste container for "Aromatic Amine Waste" or "Nitrogenous Organic Waste."[1]

    • Collect all materials contaminated with this compound in this container. This includes residual solids, reaction mixtures, contaminated consumables (like weighing paper and pipette tips), and the initial solvent rinses of glassware.[1][5]

    • Crucially, do not mix this waste stream with other types of chemical waste, particularly non-halogenated solvents, to ensure proper disposal treatment. [1]

  • Container Management:

    • The waste container must be robust, leak-proof, and made of a compatible material.[6]

    • Label the container clearly with "Hazardous Waste" and the full chemical name, "this compound."[5] Also, list any other major chemical constituents.

    • Keep the container sealed at all times except when adding waste. Funnels should not be left in the container opening.[5][6]

  • Waste Accumulation and Storage:

    • All handling and transfer of waste should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

    • Store the sealed waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[1][5]

  • Final Disposal:

    • When the waste container is approximately 90% full, seal it and arrange for collection by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5]

  • Decontamination of Glassware:

    • Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone or ethanol).

    • The first solvent rinse (rinsate) is considered hazardous and must be collected in the designated waste container.[5]

    • For highly toxic compounds, the first three rinses must be collected as hazardous waste.[5]

Emergency Spill Protocol

In the event of a spill, immediate and precise action is critical:

  • Alert and Evacuate: Immediately notify all personnel in the vicinity. For large spills or in areas with poor ventilation, evacuate the immediate area.[1]

  • Contain: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled chemical.[1]

  • Clean-Up:

    • Carefully collect the contaminated absorbent material and place it into a sealable, labeled container for disposal as hazardous waste.[1]

    • Decontaminate the spill surface with an appropriate solvent, followed by soap and water.[1]

    • All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[1]

  • Report: Report the incident to your laboratory supervisor and the EHS office, regardless of the spill's size.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

start Start: Generation of This compound Waste waste_type Determine Waste Form: Solid or Liquid? start->waste_type solid_waste Collect in designated, sealed, and labeled 'Aromatic Amine Solid Waste' container. waste_type->solid_waste Solid liquid_waste Collect in designated, sealed, and labeled 'Aromatic Amine Liquid Waste' carboy. waste_type->liquid_waste Liquid storage Store container in a designated Satellite Accumulation Area. solid_waste->storage liquid_waste->storage full Is container full (approx. 90%)? storage->full full->storage No pickup Arrange for pickup by EHS or licensed waste contractor. full->pickup Yes end End: Waste is transported for final disposal (e.g., incineration) by a licensed facility. pickup->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Protocols for Handling 2-Phenylquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety and logistical information for the management of 2-Phenylquinolin-8-amine, a compound used in various research applications. The following guidelines are based on best practices for handling structurally similar aromatic amines and are intended to supplement, not replace, a comprehensive, compound-specific Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or a full-face shield.[1][2]Protects against splashes, dust, and vapors.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]Prevents skin contact and absorption.
Skin and Body Protection A lab coat or a chemical-resistant apron.Protects against incidental contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[3]Essential when working outside of a fume hood or with the potential for aerosol generation.

Handling and Operational Plan

A systematic approach to handling this compound in a laboratory setting is critical to prevent accidents and exposure.

Engineering Controls:

  • All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[3]

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Procedural Steps:

  • Preparation: Before beginning any work, thoroughly review the available safety information for this compound and similar compounds. Ensure the fume hood is operational and the work area is clean and uncluttered.

  • Weighing and Transfer:

    • Don all required PPE as specified in the table above.

    • Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.

    • Use a disposable weighing boat or paper to avoid contamination of the balance.

    • When transferring the compound, use a funnel to prevent spills.

  • During the Experiment:

    • Keep all containers with this compound tightly sealed when not in use.

    • Avoid any direct contact with the compound. If skin contact occurs, immediately wash the affected area with soap and water for at least 15 minutes and seek medical attention.[1][4]

    • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][4]

  • Post-Experiment:

    • Decontaminate all glassware and equipment that came into contact with the compound using a suitable solvent, followed by a thorough wash. The initial solvent rinse should be collected as hazardous waste.[5]

    • Wipe down the work surface in the fume hood with an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment. This compound should be treated as hazardous chemical waste.

Waste Type Container Disposal Procedure
Solid Waste Labeled, sealed, and puncture-resistant hazardous waste container.Includes unused compound, contaminated weighing boats, gloves, and other disposable materials. The container should be kept closed when not in use.
Liquid Waste (Organic) Labeled, sealed, and chemically compatible hazardous waste container for organic waste.Includes reaction mixtures and solvent washes used for decontamination. Do not mix with incompatible waste streams.
Sharps Waste Designated sharps container.Includes any needles or other sharp objects contaminated with the compound.

Disposal Workflow:

Start Handling of this compound Complete Segregate Segregate Waste Streams (Solid, Liquid, Sharps) Start->Segregate Label_Solid Label Solid Waste Container: 'Hazardous Waste - this compound' Segregate->Label_Solid Solid Waste Label_Liquid Label Liquid Waste Container: 'Hazardous Waste - Halogenated Organic' Segregate->Label_Liquid Liquid Waste Label_Sharps Label Sharps Container: 'Hazardous Sharps Waste' Segregate->Label_Sharps Sharps Waste Store Store in Designated Satellite Accumulation Area Label_Solid->Store Label_Liquid->Store Label_Sharps->Store Arrange Arrange for Professional Disposal Store->Arrange End Disposal Complete Arrange->End

Caption: Workflow for the safe disposal of this compound.

Key Disposal Principles:

  • Segregation: It is critical to segregate waste containing this compound, which is a halogenated compound, from non-halogenated waste streams.[6]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste in a designated, secure area away from incompatible materials until it can be collected by a licensed hazardous waste disposal service.[5]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Under no circumstances should this compound be disposed of down the drain or in regular trash.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.